4-Hydroxymethylbenzocyclobutene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVVWDAHRRSSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596942 | |
| Record name | (Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53076-11-2 | |
| Record name | (Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {bicyclo[4.2.0]octa-1,3,5-trien-3-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Hydroxymethylbenzocyclobutene: A Technical Guide for Researchers
CAS Number: 53076-11-2
This in-depth technical guide provides a comprehensive overview of 4-Hydroxymethylbenzocyclobutene, a versatile bicyclic aromatic hydrocarbon of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and potential biological evaluation, and explores its applications in medicinal chemistry.
Core Properties and Data
This compound, also known as (bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol, is a key intermediate in organic synthesis. Its strained four-membered ring fused to a benzene ring imparts unique reactivity, making it a valuable building block for complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53076-11-2 | Multiple Sources |
| Molecular Formula | C₉H₁₀O | |
| Molecular Weight | 134.18 g/mol | |
| Boiling Point | 266.319 °C at 760 mmHg | |
| Density | 1.171 g/cm³ | |
| Melting Point | Not explicitly found in searches. | |
| Solubility | No specific quantitative data found. General solubility in organic solvents is expected. |
Synthesis and Reactivity
The synthesis of this compound can be approached through various synthetic routes, often involving the modification of benzocyclobutene precursors. While a specific detailed protocol for its direct synthesis was not found in the reviewed literature, a general approach can be inferred from the synthesis of related benzocyclobutene derivatives.
General Synthetic Workflow
A plausible synthetic pathway could involve the formylation of a suitable benzocyclobutene precursor followed by reduction of the resulting aldehyde to the corresponding alcohol.
Caption: A generalized synthetic workflow for this compound.
Reactivity
The reactivity of this compound is largely dictated by the strained cyclobutene ring. Upon heating, benzocyclobutenes can undergo a thermally induced electrocyclic ring-opening to form highly reactive o-quinodimethanes. This intermediate can then participate in a variety of cycloaddition reactions, making benzocyclobutenes valuable precursors for the synthesis of complex polycyclic and heterocyclic systems. The hydroxyl group also offers a handle for further functionalization, such as esterification or etherification, to introduce diverse substituents.
Experimental Protocols
General Protocol for Melting Point Determination
The melting point of a solid organic compound is a crucial physical property for identification and purity assessment.
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
-
Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
General Protocol for Solubility Determination
Understanding the solubility of a compound is essential for its application in various experimental settings.
-
Solvent Selection: A range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, dichloromethane) should be tested.
-
Qualitative Assessment: A small amount of the compound is added to a test tube containing the solvent. The mixture is agitated, and the solubility is observed at room temperature.
-
Quantitative Assessment (Shake-Flask Method): An excess of the solid is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
General Protocol for Biological Evaluation
Benzocyclobutene derivatives have been investigated for a range of biological activities.[1][2] A general workflow for the preliminary biological evaluation of a new benzocyclobutene derivative is outlined below.
Caption: A typical workflow for the biological evaluation of a novel compound.
In Vitro Assays:
-
Cytotoxicity Assays: To assess the general toxicity of the compound against various cell lines (e.g., MTT assay, LDH assay).
-
Enzyme Inhibition Assays: To determine if the compound can inhibit the activity of specific enzymes that are targets for drug discovery.
-
Receptor Binding Assays: To investigate the affinity of the compound for specific cellular receptors.
Applications in Drug Development
The benzocyclobutene scaffold is present in a number of biologically active molecules and approved drugs.[3] Its unique conformational constraints and reactivity make it an attractive moiety in medicinal chemistry for the design of novel therapeutic agents.
Derivatives of benzocyclobutene have been explored for various therapeutic applications, including as general anesthetics and as dual inhibitors of sodium-glucose cotransporters SGLT1 and SGLT2 for the treatment of metabolic syndrome.[1][2] The ability of the benzocyclobutene core to serve as a rigid scaffold can be exploited to orient pharmacophoric groups in a precise three-dimensional arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets. The hydroxyl group of this compound provides a convenient point for the attachment of various side chains and pharmacophores to explore structure-activity relationships (SAR) and optimize drug-like properties.
Potential Signaling Pathway Modulation:
While no specific signaling pathways have been directly attributed to this compound, related phenolic compounds are known to modulate various cellular signaling pathways. The introduction of a benzocyclobutene moiety could influence the interaction of such compounds with key signaling proteins.
Caption: A diagram illustrating the potential interaction of a benzocyclobutene derivative with a cellular signaling pathway.
References
- 1. Synthesis and biological evaluation of benzocyclobutane-C-glycosides as potent and orally active SGLT1/SGLT2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of a Series of Novel Benzocyclobutene Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Synthesis of 4-Hydroxymethylbenzocyclobutene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for 4-Hydroxymethylbenzocyclobutene, a valuable building block in pharmaceutical and materials science. The following sections provide a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound, also known as (bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol, is a key intermediate in the synthesis of various complex molecules. Its strained four-membered ring fused to an aromatic system imparts unique reactivity, making it a desirable synthon for the construction of novel therapeutic agents and functional materials. This guide focuses on a practical and well-documented synthetic approach starting from commercially available benzocyclobutene.
Primary Synthesis Pathway: A Multi-Step Approach from Benzocyclobutene
The most common and accessible route to this compound involves a three-step sequence starting from benzocyclobutene:
-
Bromination: Electrophilic aromatic substitution on benzocyclobutene to introduce a bromine atom at the 4-position.
-
Formylation: Conversion of the 4-bromobenzocyclobutene to the corresponding Grignard reagent, followed by quenching with N,N-dimethylformamide (DMF) to yield 4-benzocyclobutenecarbaldehyde.
-
Reduction: Selective reduction of the aldehyde functionality to the primary alcohol, this compound.
This pathway is advantageous due to the availability of the starting material and the relatively straightforward nature of the chemical transformations.
Quantitative Data Summary
The following table summarizes the key quantitative data for the primary synthesis pathway, providing expected yields and key reaction parameters for each step.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bromination | Benzocyclobutene | Bromine, Water | Water | 20 | 4.5 | ~70 |
| 2 | Formylation | 4-Bromobenzocyclobutene | Magnesium, DMF | THF | 0 to RT | ~12 | ~65 |
| 3 | Reduction | 4-Benzocyclobutenecarbaldehyde | Sodium Borohydride (NaBH4) | Methanol/THF | 0 to RT | 1-4 | >90 |
Experimental Protocols
Detailed methodologies for each key experimental step are provided below.
Step 1: Synthesis of 4-Bromobenzocyclobutene
Materials:
-
Benzocyclobutene
-
Liquid Bromine
-
Deionized Water
-
n-Hexane
-
Sodium Sulfite
-
Anhydrous Sodium Sulfate
-
50 mL three-necked flask
-
Constant pressure dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a 50 mL three-necked flask, add benzocyclobutene (2.0 g, 19.2 mmol) and 12 mL of water.
-
Place the flask in an ice bath and stir the mixture at 450 rpm in the dark.
-
Using a constant pressure dropping funnel, slowly add liquid bromine (1.2 mL, 23.4 mmol) to the reaction mixture.
-
After the addition is complete, remove the ice bath and continue stirring the reaction at room temperature for 4.5 hours in the dark.
-
Upon completion, dilute the reaction mixture with 50 mL of n-hexane.
-
Add sodium sulfite (~3 g) portion-wise with stirring until the solution becomes colorless.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product is then purified by vacuum distillation to afford 4-bromobenzocyclobutene as a colorless liquid.
Step 2: Synthesis of 4-Benzocyclobutenecarbaldehyde
Materials:
-
4-Bromobenzocyclobutene
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ice bath
-
Standard glassware for Grignard reaction
Procedure:
-
Activate magnesium turnings (1.2 g, 49.4 mmol) with a crystal of iodine in a flame-dried flask under an inert atmosphere.
-
Add anhydrous THF to the activated magnesium.
-
Slowly add a solution of 4-bromobenzocyclobutene (4.5 g, 24.6 mmol) in anhydrous THF to the magnesium suspension while maintaining the temperature with an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture again in an ice bath and add anhydrous DMF (3.6 g, 49.2 mmol) dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound (Reduction)
Materials:
-
4-Benzocyclobutenecarbaldehyde
-
Sodium Borohydride (NaBH4)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Aqueous Ammonium Chloride (NH4Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-benzocyclobutenecarbaldehyde (1.0 g, 7.6 mmol) in a mixture of THF (10 mL) and MeOH (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.34 g, 9.1 mmol) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Stir the mixture for an additional 30 minutes.
-
Extract the product with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall synthesis scheme for this compound.
Caption: Step-by-step experimental workflow for the synthesis.
The Chemical Reactivity of the Benzocyclobutene Moiety: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzocyclobutene (BCB) moiety, a unique structural motif consisting of a benzene ring fused to a strained four-membered cyclobutane ring, has garnered significant attention across various scientific disciplines. Its inherent ring strain and ability to undergo a characteristic thermal ring-opening reaction make it a versatile building block in organic synthesis, a key component in the development of advanced polymers for microelectronics, and an emerging scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the core chemical reactivity of the benzocyclobutene moiety, with a focus on quantitative data, detailed experimental protocols, and mechanistic pathways to aid researchers in harnessing its synthetic potential.
Core Reactivity: Thermal Ring-Opening to o-Xylylene
The principal and most exploited reactivity of benzocyclobutene is its thermally induced electrocyclic ring-opening to form the highly reactive intermediate, o-xylylene (also known as o-quinodimethane).[1][2] This transformation is a conrotatory process, governed by orbital symmetry rules.[3] The reaction is reversible, with the equilibrium favoring the aromatic benzocyclobutene; however, the transient o-xylylene is readily trapped by various dienophiles in cycloaddition reactions, driving the reaction forward.[1]
The ring-opening is typically initiated by heating, with the parent benzocyclobutene isomerizing at temperatures around 180-200 °C.[2][4] However, this temperature can be significantly influenced by substituents on the cyclobutane ring.
Quantitative Analysis of Ring-Opening Reactivity
The activation energy (ΔG‡) for the thermal ring-opening of benzocyclobutene is a key parameter dictating its reactivity. Substituents on the four-membered ring can have a profound effect on this energy barrier, thereby tuning the processing temperatures for BCB-based materials.
| Compound/Derivative | Ring-Opening Temperature (°C) | Activation Energy (ΔG‡) (kcal/mol) | Notes |
| Benzocyclobutene (Parent) | ~180 - 250 | 38.7 (Calculated for cis) | The standard for comparison.[4][5] |
| 1-Alkoxy-substituted BCB | Lowered by ~100 | Not specified | Incorporation into a polyacrylate matrix enabled curing at 120°C.[6] |
| Tetraphenylethylene (TPE)–BCB | 190 (Peak) | Not specified | A 60°C reduction compared to conventional BCBs.[7] |
| Cyano-containing BCB-imide | 150 - 200 | Not specified | Allows for significantly lower curing temperatures.[7] |
| Mono-/Di-substituted BCBs | Lowered by 20-100 | 8.2% - 69% lower than parent BCB | Substituents with both electron-donating and electron-withdrawing groups show the lowest activation energy.[7] |
Key Synthetic Transformations and Experimental Protocols
The unique reactivity of the benzocyclobutene moiety has led to the development of a variety of synthetic methodologies for its formation and its utilization in subsequent reactions.
Synthesis of Benzocyclobutene Derivatives
a) Palladium-Catalyzed C-H Activation of Methyl Groups
This method provides an efficient route to various substituted benzocyclobutenes with yields ranging from 44-92%.[4][8][9]
Experimental Protocol:
-
Reactants: A substituted 2-bromo-tert-butylbenzene derivative (1.0 equiv).
-
Catalyst: Pd(OAc)₂ (0.05 equiv) and P(tBu)₃ (0.10 equiv).
-
Base: K₂CO₃ (2.5 equiv).
-
Solvent: Anhydrous DMF.
-
Procedure: To a sealed tube under an inert atmosphere, add the aryl bromide, K₂CO₃, Pd(OAc)₂, and P(tBu)₃. Add anhydrous DMF and seal the tube. Heat the reaction mixture at 120 °C for the specified time (typically 12-24 hours). After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[9]
b) Synthesis of 1,3-bis(1,2-dihydro-benzocyclobutene-4-yl)-1,3-dimethyl-1,3-divinyldisiloxane (DBDVS) via Grignard Reaction and Hydrolysis
This protocol describes a novel synthesis of a BCB-functionalized siloxane monomer, avoiding the use of expensive noble metal catalysts.[10][11]
Experimental Protocol:
-
Preparation of BCB-functionalized chlorosilane (BCS):
-
To a three-necked flask under a nitrogen atmosphere, add magnesium powder (1.2 equiv) and dry THF. Add a solution of 4-Br-BCB (1.0 equiv) in THF dropwise to initiate the Grignard reaction.
-
After the formation of the Grignard reagent, add a solution of dichloromethylvinylsilane (1.1 equiv) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude BCS product, which can be used in the next step without further purification.
-
-
Preparation of DBDVS:
-
In a three-necked flask under a nitrogen atmosphere, dissolve BCS (1.0 equiv) in toluene and heat to 80 °C.
-
Add a mixture of water (0.85 equiv), THF, and pyridine (as an acid-binding agent) dropwise. A white precipitate will form.
-
Continue stirring at 80 °C for 2 hours.
-
After cooling, pour the mixture into a 10% HCl aqueous solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with deionized water, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.[11]
-
Cycloaddition Reactions of the o-Xylylene Intermediate
The o-xylylene generated from the thermal ring-opening of BCB is a potent diene for [4+2] cycloaddition (Diels-Alder) reactions. This is the cornerstone of BCB's utility in both complex molecule synthesis and polymer chemistry.
a) Intermolecular Diels-Alder Reaction
General Experimental Protocol:
-
Reactants: Benzocyclobutene derivative (1.0 equiv) and a dienophile (e.g., maleic anhydride, N-substituted maleimide, quinone) (1.0 - 2.0 equiv).
-
Solvent: A high-boiling solvent such as xylene, toluene, or o-dichlorobenzene.
-
Procedure: Dissolve the benzocyclobutene derivative and the dienophile in the chosen solvent in a flask equipped with a reflux condenser under an inert atmosphere. Heat the mixture to reflux (typically 140-180 °C) for a period ranging from a few hours to overnight, monitoring the reaction by TLC or GC-MS. After completion, cool the reaction mixture to room temperature. The product may crystallize upon cooling or require removal of the solvent under reduced pressure followed by purification by column chromatography or recrystallization.[12]
b) Intramolecular Diels-Alder (IMDA) Reaction
When the dienophile is tethered to the benzocyclobutene moiety, an intramolecular Diels-Alder reaction can occur upon heating, leading to the rapid construction of complex polycyclic systems.[13]
General Experimental Protocol:
-
Reactant: A benzocyclobutene derivative with a tethered dienophile.
-
Solvent: A high-boiling, inert solvent (e.g., o-dichlorobenzene, decalin).
-
Procedure: Dissolve the substrate in the solvent in a sealed tube or a flask with a reflux condenser under an inert atmosphere. Heat the solution to the required temperature (often >180 °C) to induce both the ring-opening of the BCB and the subsequent intramolecular cycloaddition. Monitor the reaction progress. Upon completion, cool the reaction, remove the solvent in vacuo, and purify the resulting polycyclic product by chromatography.
Application in Polymer Science: BCB-Based Thermosets
A major application of benzocyclobutene chemistry is in the formulation of high-performance thermosetting polymers, particularly for the microelectronics industry.[14] Monomers such as divinylsiloxane-bis-benzocyclobutene (DVS-BCB) are used to create polymers with low dielectric constants, low moisture absorption, and excellent thermal stability.[15]
The curing process involves the thermal ring-opening of the BCB units to form o-xylylenes, which then undergo a step-growth polymerization via Diels-Alder reactions with the vinyl groups present on other monomers.
Experimental Protocol for Curing of DVS-BCB Resins (e.g., CYCLOTENE™)
This protocol is a general guideline for the processing of commercial DVS-BCB resins.
-
Substrate Preparation: Ensure the substrate (e.g., silicon wafer) is clean and dry. A dehydration bake (e.g., 150 °C) is recommended, especially if polyimide is present.
-
Adhesion Promoter: Apply an adhesion promoter to the substrate via spin-coating.
-
Spin Coating: Dispense the BCB resin (e.g., CYCLOTENE™ 3022 series) onto the substrate and spin-coat to the desired thickness.
-
Bake: Bake the coated substrate on a hotplate (e.g., 80-150 °C for at least 60 seconds) to remove solvents and stabilize the film.
-
Thermal Cure: Cure the film in an inert atmosphere (e.g., nitrogen or argon with <100 ppm O₂) using a convection oven, tube furnace, or vacuum oven. A typical full cure profile is heating to 250 °C and holding for one to three hours. For a "soft cure" to ~80% conversion, which is used for multilayer applications, a lower temperature or shorter time is used.
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for BCB chemistry.
Caption: Thermal ring-opening of benzocyclobutene and subsequent trapping reactions.
Caption: Workflow for BCB resin processing in microelectronics fabrication.
Caption: General pathway for an intramolecular Diels-Alder reaction of a BCB derivative.
Conclusion
The benzocyclobutene moiety represents a powerful tool in the arsenal of synthetic chemists and materials scientists. Its well-defined and predictable thermal reactivity, coupled with the ability to tune its properties through substitution, allows for a wide range of applications. From the synthesis of complex natural products and novel pharmaceutical scaffolds to the fabrication of high-performance polymers for cutting-edge electronics, the fundamental chemistry of the BCB core continues to enable innovation. This guide provides a foundational understanding and practical details to encourage the further exploration and application of this versatile chemical entity.
References
- 1. Benzocyclobutene synthesis [organic-chemistry.org]
- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzocyclobutenes by Palladium-Catalyzed C-H Activation of Methyl Groups: Method and Mechanistic Study [organic-chemistry.org]
- 5. Real-Time FT-IR Studies Of The Reaction Kinetics For The Polymerization Of Divinyl Siloxane Bis-Benzocyclobutene Monomers | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Concise Synthesis of Functionalized Benzocyclobutenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Physical and chemical properties of 4-Hydroxymethylbenzocyclobutene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Hydroxymethylbenzocyclobutene, a versatile bicyclic aromatic hydrocarbon derivative. The information presented herein is intended to support research and development activities in medicinal chemistry, materials science, and organic synthesis.
Physical and Chemical Properties
This compound, also known as (bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol or 4-HMBCB, is a functionalized benzocyclobutene derivative. Its core structure consists of a benzene ring fused to a four-membered cyclobutene ring, with a hydroxymethyl substituent on the aromatic ring.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 53076-11-2 | [1] |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [2] |
| Boiling Point | 266.319 °C at 760 mmHg | [2] |
| Density | 1.171 g/cm³ | [2] |
| Flash Point | 130.67 °C | [2] |
| Melting Point | Data not available | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and hexane.[3] Sparingly soluble in water. |
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and cyclobutene protons. A representative spectrum for the closely related 4-hydroxyethyl benzocyclobutene provides insight into the expected chemical shifts.[4]
Expected ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.0 | m | 3H | Aromatic protons |
| ~4.6 | s | 2H | -CH₂OH |
| ~3.2 | s | 4H | Cyclobutene protons (-CH₂-CH₂-) |
| ~1.8 | br s | 1H | -OH |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Expected ¹³C NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| ~145-140 | Quaternary aromatic carbons |
| ~128-124 | CH aromatic carbons |
| ~65 | -CH₂OH |
| ~29 | Cyclobutene carbons (-CH₂-CH₂-) |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Medium-Weak | Aromatic C=C stretch |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Data:
| m/z | Interpretation |
| 134 | Molecular ion (M⁺) |
| 115 | [M - H₂O]⁺ |
| 105 | [M - CHO]⁺ |
| 103 | [M - CH₂OH]⁺ |
Chemical Reactivity and Stability
The chemical behavior of this compound is dominated by the reactivity of the strained cyclobutene ring.
Thermal Ring-Opening
Upon heating, benzocyclobutene and its derivatives undergo a conrotatory electrocyclic ring-opening to form a highly reactive ortho-xylylene (or o-quinodimethane) intermediate. This reaction typically occurs at temperatures above 180°C. The hydroxymethyl group is not expected to significantly interfere with this thermal process.
Caption: Thermal ring-opening reaction.
Diels-Alder Cycloaddition
The o-xylylene intermediate generated from the thermal ring-opening is a potent diene that readily participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with a variety of dienophiles. This reactivity makes this compound a valuable precursor for the synthesis of complex polycyclic and heterocyclic systems.
Caption: Diels-Alder cycloaddition reaction.
Stability
A safety data sheet for this compound indicates that under standard conditions, there is no data available regarding specific reactivity hazards, suggesting it is a relatively stable compound at ambient temperature and pressure.[2]
Experimental Protocols
The following section details a plausible synthetic route to this compound based on established chemical transformations.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from the commercially available 4-bromobenzocyclobutene.
Caption: Synthetic workflow.
Step 1: Synthesis of Benzocyclobutene-4-carbaldehyde
This procedure is adapted from the synthesis of related benzocyclobutene derivatives.
-
Materials:
-
4-Bromobenzocyclobutene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Iodine crystal (for activation)
-
Ice bath
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
A small crystal of iodine is added to activate the magnesium.
-
Anhydrous THF is added to the flask.
-
A solution of 4-bromobenzocyclobutene in anhydrous THF is added dropwise to the stirred suspension of magnesium at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.
-
The resulting Grignard reagent is cooled in an ice bath.
-
Anhydrous DMF is added dropwise to the cooled Grignard solution.
-
The reaction is stirred overnight at room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford benzocyclobutene-4-carbaldehyde.
-
Step 2: Reduction to this compound
This is a standard reduction of an aromatic aldehyde to a primary alcohol.
-
Materials:
-
Benzocyclobutene-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Standard laboratory glassware
-
-
Procedure:
-
Benzocyclobutene-4-carbaldehyde is dissolved in methanol in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
-
Analytical Methodologies
Standard analytical techniques are employed for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a neat film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).
-
Mass Spectrometry (MS): Mass spectra are typically acquired using electron ionization (EI) or electrospray ionization (ESI) techniques. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Purity Analysis: Purity is typically assessed by gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with a mass spectrometer (GC-MS or LC-MS).
Conclusion
This compound is a valuable synthetic intermediate with a unique combination of aromatic and strained-ring character. Its ability to undergo thermal ring-opening to a highly reactive diene makes it a versatile building block for the construction of complex molecular architectures. This guide provides essential physical, chemical, and spectral data, along with a reliable synthetic protocol, to facilitate its use in research and development. Further investigation into its applications in drug discovery and materials science is warranted.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Organic Synthesis,4-Hydroxymethyl Benzocyclobutene,CAS NO. 78926-35-9,Molecular Formula: C9H8O, Benzoicacid 90347-66-3,Cas No: 195730-31-5 Manufacturer in China [dgtbcb.com]
- 4. researchgate.net [researchgate.net]
4-Hydroxymethylbenzocyclobutene: A Technical Safety and Handling Guide for Researchers
Chemical Identification and Properties
| Identifier | Value |
| Chemical Name | 4-Hydroxymethylbenzocyclobutene |
| Synonyms | bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol, 4-HMBCB |
| CAS Number | 53076-11-2 |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
Hazard Identification and Classification
According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards are related to skin and eye irritation.
GHS Hazard Pictograms:
| Pictogram | Signal Word | Hazard Statement |
|
| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. |
Precautionary Statements:
| Code | Precautionary Statement |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
Toxicological Information Summary
A critical gap exists in the publicly available toxicological data for this compound. The Safety Data Sheet from ChemicalBook explicitly states "no data available" for acute toxicity (oral, inhalation, and dermal), as well as for most other toxicological endpoints.
| Toxicological Endpoint | Data |
| Acute Toxicity (Oral) | No data available |
| Acute Toxicity (Inhalation) | No data available |
| Acute Toxicity (Dermal) | No data available |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Given the lack of specific data, this compound should be handled with the caution appropriate for a potentially hazardous substance.
Handling Precautions and Personal Protective Equipment (PPE)
Due to the identified hazards and the absence of comprehensive toxicological data, stringent adherence to safety protocols is mandatory.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be inspected before each use.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-length pants and closed-toe shoes are mandatory in the laboratory.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge should be used.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal. For larger spills, dike the area to contain the spill and collect the material for disposal.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.
Experimental Workflow and Risk Assessment
The following diagrams illustrate a generalized workflow for handling a potentially hazardous chemical like this compound and a logical flow for chemical risk assessment.
Caption: A generalized workflow for handling potentially hazardous chemicals.
Caption: Logical flow for conducting a chemical risk assessment.
The Genesis of a Strained Ring: A Technical Guide to the Discovery and Evolution of Benzocyclobutene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating journey of benzocyclobutene (BCB) and its derivatives, from their serendipitous discovery to their current-day applications as versatile building blocks in polymer science and medicinal chemistry. We will delve into the historical context of their first synthesis, detail key experimental protocols, present quantitative data for a range of derivatives, and visualize the intricate signaling pathways influenced by these unique molecules.
A Historical Perspective: From Obscurity to a Synthetic Workhorse
The story of benzocyclobutene, a molecule characterized by a strained four-membered ring fused to a benzene ring, begins in the early 20th century.
The Unheralded Discovery by Finkelstein
The first documented synthesis of a benzocyclobutene derivative was accomplished by the German chemist Hans Finkelstein in 1909 as part of his doctoral thesis.[1] He prepared 1,2-dibromobenzocyclobutene through a 1,4-elimination reaction of α,α,α',α'-tetrabromo-o-xylene with sodium iodide.[1] However, this pioneering work remained largely unnoticed by the wider scientific community for several decades.
Cava's Confirmation and the Dawn of an Era
It was not until 1956 that the parent benzocyclobutene was unambiguously synthesized and characterized by Michael P. Cava and D. R. Napier .[1] They prepared benzocyclobutene from 1,2-bis(bromomethyl)benzene through a series of reactions, confirming Finkelstein's earlier findings and opening the door for the systematic exploration of BCB chemistry.[1]
The Unique Reactivity of Benzocyclobutene
The synthetic utility of benzocyclobutene and its derivatives stems from the high ring strain of the fused cyclobutane ring. Upon heating to approximately 180-200 °C, the cyclobutene ring undergoes a conrotatory ring-opening to form the highly reactive intermediate, o-xylylene (also known as o-quinodimethane).[2] This intermediate can then readily participate in a variety of pericyclic reactions, most notably [4+2] cycloadditions (Diels-Alder reactions), making BCBs valuable precursors for the synthesis of complex polycyclic and heterocyclic systems.[1]
Figure 1: Thermal activation of benzocyclobutene to form the reactive o-xylylene intermediate.
Key Experimental Protocols
This section provides detailed methodologies for seminal and modern syntheses of benzocyclobutene derivatives.
Finkelstein's Synthesis of 1,2-Dibromobenzocyclobutene (1909) - A Modern Adaptation
While the original 1909 publication is not readily accessible, the following is a representative procedure based on the described reaction.
-
Reaction: 1,4-elimination of α,α,α',α'-tetrabromo-o-xylene.
-
Reagents: α,α,α',α'-tetrabromo-o-xylene, sodium iodide, acetone.
-
Procedure:
-
A solution of α,α,α',α'-tetrabromo-o-xylene in acetone is prepared in a round-bottom flask equipped with a reflux condenser.
-
A stoichiometric amount of sodium iodide is added to the solution.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the precipitated sodium bromide is removed by filtration.
-
The acetone is removed from the filtrate under reduced pressure.
-
The resulting crude product is then purified by recrystallization or column chromatography to yield 1,2-dibromobenzocyclobutene.
-
Cava and Napier's Synthesis of Benzocyclobutene (1956) - A Modern Adaptation
-
Reaction: Reductive debromination of 1,2-bis(bromomethyl)benzene.
-
Reagents: 1,2-bis(bromomethyl)benzene, sodium iodide, acetone, catalyst (e.g., Palladium on carbon).
-
Procedure:
-
1,2-bis(bromomethyl)benzene is dissolved in a suitable solvent such as acetone in a reaction vessel.
-
Sodium iodide is added, and the mixture is stirred, potentially with heating, to facilitate the formation of the diiodo intermediate.
-
After the formation of the diiodo intermediate, a catalyst, such as palladium on carbon, is added.
-
The reaction mixture is then subjected to catalytic hydrogenation.
-
Following the completion of the reaction, the catalyst is filtered off, and the solvent is removed.
-
The crude benzocyclobutene is purified by distillation or chromatography.
-
Modern Synthesis: Palladium-Catalyzed Intramolecular C-H Arylation
A highly efficient and versatile method for the synthesis of benzocyclobutene derivatives involves the palladium-catalyzed intramolecular C-H activation of a methyl group.[3][4]
-
Reaction: Intramolecular C-H arylation.
-
General Substrate: A 2-bromo- or 2-iodo-substituted aromatic compound with a gem-dimethyl group at the adjacent position.
-
Reagents: Substrate, Palladium(II) acetate (Pd(OAc)₂), a bulky phosphine ligand (e.g., tri-tert-butylphosphine, P(tBu)₃), a base (e.g., potassium carbonate, K₂CO₃), and a high-boiling solvent (e.g., N,N-dimethylformamide, DMF).[3][4]
-
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the aryl halide substrate, Pd(OAc)₂, the phosphine ligand, and the base are added.
-
Anhydrous DMF is then added via syringe.
-
The reaction mixture is heated to a high temperature (typically 120-150 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired benzocyclobutene derivative.
-
Figure 2: General workflow for the palladium-catalyzed synthesis of benzocyclobutene derivatives.
Quantitative Data of Benzocyclobutene and its Derivatives
This section summarizes key quantitative data for the parent benzocyclobutene and some of its important derivatives.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |
| Benzocyclobutene | C₈H₈ | 104.15 | 150 | - | 0.957 | 1.541 |
| 1,2-Dibromobenzocyclobutene | C₈H₆Br₂ | 261.94 | - | 49-51 | - | - |
| 1-Cyanobenzocyclobutene | C₉H₇N | 129.16 | 100-101 @ 3 mmHg | - | - | 1.5451 |
Table 1: Physical Properties of Selected Benzocyclobutene Derivatives. [2]
| Reaction | Substrate | Product | Catalyst/Reagents | Yield (%) | Reference |
| Intramolecular C-H Arylation | 2-bromo-1-(gem-dimethyl)benzene | 1,1-dimethylbenzocyclobutene | Pd(OAc)₂/P(tBu)₃/K₂CO₃ | 85 | [3] |
| Intramolecular C-H Arylation | 2-bromo-4-fluoro-1-(gem-dimethyl)benzene | 4-fluoro-1,1-dimethylbenzocyclobutene | Pd(OAc)₂/P(tBu)₃/K₂CO₃ | 78 | [3] |
| Intramolecular C-H Arylation | 2-bromo-4-methoxy-1-(gem-dimethyl)benzene | 4-methoxy-1,1-dimethylbenzocyclobutene | Pd(OAc)₂/P(tBu)₃/K₂CO₃ | 92 | [3] |
Table 2: Representative Yields for Palladium-Catalyzed Synthesis of Benzocyclobutene Derivatives.
Benzocyclobutene Derivatives in Drug Development
The unique, rigid, and three-dimensional scaffold of benzocyclobutene has made it an attractive moiety in medicinal chemistry. The incorporation of a BCB core can influence the pharmacological properties of a molecule, including its binding affinity, selectivity, and metabolic stability.
Ivabradine: A Heart Rate-Lowering Agent
A prominent example of a benzocyclobutene-containing drug is Ivabradine , used for the symptomatic treatment of chronic stable angina pectoris and heart failure.[5]
-
Mechanism of Action: Ivabradine selectively inhibits the "funny" current (I_f_) in the sinoatrial node of the heart.[6] This current is mediated by the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the HCN4 isoform.[5] By blocking these channels, ivabradine reduces the pacemaker firing rate, leading to a decrease in heart rate without affecting myocardial contractility or blood pressure.[6][7]
Figure 3: Simplified signaling pathway showing the inhibitory effect of Ivabradine on the HCN4 channel.
TCB-2: A Potent 5-HT₂ₐ Receptor Agonist
TCB-2 ((4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine) is a potent and selective agonist for the serotonin 5-HT₂ₐ receptor.[8] This receptor is a key target for psychedelic drugs and is also implicated in various neuropsychiatric disorders.
-
Mechanism of Action: TCB-2 activates the 5-HT₂ₐ receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger downstream signaling cascades, leading to various cellular responses. The conformationally restricted nature of the benzocyclobutene moiety in TCB-2 is thought to contribute to its high affinity and efficacy at the 5-HT₂ₐ receptor.[9]
Figure 4: The Gq-coupled signaling cascade initiated by the binding of TCB-2 to the 5-HT₂ₐ receptor.
Conclusion
From its obscure beginnings to its current status as a versatile synthetic intermediate, the journey of benzocyclobutene is a testament to the continuous evolution of organic chemistry. Its unique reactivity, born from ring strain, has provided chemists with a powerful tool for the construction of complex molecular architectures. In the realm of drug discovery, the rigid benzocyclobutene scaffold offers a unique platform for the design of novel therapeutics with tailored pharmacological profiles. As synthetic methodologies continue to advance and our understanding of biological systems deepens, the story of benzocyclobutene and its derivatives is far from over, with new and exciting applications undoubtedly on the horizon.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 3. Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzocyclobutenes by Palladium-Catalyzed C-H Activation of Methyl Groups: Method and Mechanistic Study [organic-chemistry.org]
- 5. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 7. Structural determinants of ivabradine block of the open pore of HCN4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-Hydroxymethylbenzocyclobutene: Molecular Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxymethylbenzocyclobutene, with the IUPAC name (bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol, is a unique bicyclic aromatic alcohol. Its strained four-membered ring fused to a benzene ring imparts distinct chemical properties, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Furthermore, it delves into its synthesis, potential applications in drug discovery and development, and the pharmacological relevance of the benzocyclobutene scaffold, exemplified by the heart failure medication Ivabradine.
Molecular Structure and Chemical Formula
This compound is an organic compound featuring a benzocyclobutene core with a hydroxymethyl substituent.
-
Molecular Formula: C₉H₈O[1]
-
IUPAC Name: (bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol
-
CAS Number: 53076-11-2
-
Canonical SMILES: C1C2=CC(=CS1)C=C2CO
-
Molecular Weight: 132.16 g/mol
Molecular Structure:
References
Spectroscopic Profile of 4-Hydroxymethylbenzocyclobutene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxymethylbenzocyclobutene (CAS No. 53076-11-2), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for compound identification and characterization.
Spectroscopic Data Summary
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.19 - 7.11 | m | 2H | Ar-H |
| 7.06 | d, J=7.2 Hz | 1H | Ar-H |
| 4.65 | s | 2H | -CH₂OH |
| 3.18 | s | 4H | -CH₂-CH₂- (cyclobutene) |
| 1.75 | br s | 1H | -OH |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 145.6 | Ar-C |
| 142.8 | Ar-C |
| 138.2 | Ar-C |
| 128.0 | Ar-C H |
| 124.5 | Ar-C H |
| 122.1 | Ar-C H |
| 64.8 | -C H₂OH |
| 29.8 | -C H₂- (cyclobutene) |
| 29.6 | -C H₂- (cyclobutene) |
Solvent: CDCl₃
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Broad | O-H stretch |
| 3020 | Medium | Ar C-H stretch |
| 2925, 2850 | Strong | Aliphatic C-H stretch |
| 1600, 1480 | Medium | Ar C=C stretch |
| 1050 | Strong | C-O stretch |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal TMS standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.
Caption: Logical workflow for the structural elucidation of this compound using spectroscopic data.
Potential Research Areas for Novel Benzocyclobutene Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzocyclobutene (BCB), a unique bicyclic aromatic hydrocarbon, and its derivatives represent a promising and underexplored area in medicinal chemistry. The inherent ring strain of the four-membered ring fused to the benzene core imparts distinct reactivity and conformational rigidity, making the BCB scaffold an attractive starting point for the design of novel therapeutics. Recent advancements in synthetic methodologies, particularly in palladium-catalyzed C-H activation, have made diverse and complex BCB analogues more accessible for biological screening. This technical guide explores potential research avenues for novel benzocyclobutene compounds, focusing on their application as general anesthetics, anticancer agents via tubulin polymerization inhibition, kinase inhibitors for various diseases, and as potential therapeutics for neurodegenerative disorders. This document provides a comprehensive overview of the current landscape, including quantitative biological data, detailed experimental protocols for key compounds, and visualizations of relevant biological pathways and experimental workflows to guide future research and development in this exciting field.
Introduction to Benzocyclobutene in Medicinal Chemistry
The benzocyclobutene moiety is a privileged scaffold found in several bioactive natural products and clinically approved drugs, such as the antianginal agent ivabradine.[1] Its unique structural and electronic properties, stemming from the fusion of a strained cyclobutane ring to a benzene ring, offer a three-dimensional architecture that can be exploited for potent and selective interactions with biological targets. The strained four-membered ring can also undergo thermal ring-opening to form highly reactive o-xylylene intermediates, which can participate in various cycloaddition reactions, further expanding the chemical space accessible from BCB precursors.[2] This guide will delve into specific therapeutic areas where BCB derivatives have shown significant promise, providing a foundation for further investigation and drug discovery efforts.
Benzocyclobutene Derivatives as Novel General Anesthetics
Recent research has identified a series of novel benzocyclobutene derivatives as promising candidates for general anesthetics, exhibiting improved safety profiles compared to the widely used propofol.[3][4] These compounds demonstrate the potential for a wider therapeutic window, a critical attribute for anesthetic agents.
Biological Activity
A study by Zhang et al. identified several benzocyclobutene derivatives with potent anesthetic effects, as determined by the loss of righting reflex (LORR) in mice.[5][6] The key findings from this research, including the median effective dose (ED50) and therapeutic index (TI), are summarized in the table below. Notably, compounds with small hydrogen bond acceptor (HBA) groups showed an optimal balance of potency and safety.[5][6]
| Compound | R Group | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (TI = LD50/ED50) |
| 1a | H | 12.5 | >100 | >8.0 |
| 16b | CN | 8.9 | 62.1 | 7.0 |
| 17 | N3 | 9.4 | 55.5 | 5.9 |
| Propofol | - | 7.5 | 45.3 | 6.0 |
Table 1: Anesthetic Activity of Selected Benzocyclobutene Derivatives in Mice.[5][6]
Experimental Protocols
General Synthesis of Benzocyclobutene Anesthetics:
The synthesis of the benzocyclobutene phenol core typically involves a multi-step sequence starting from commercially available materials. A representative synthetic workflow is depicted below.
Detailed Protocol for the Synthesis of Compound 16b (Representative Example):
A detailed, step-by-step protocol for the synthesis of compound 16b, including reagent quantities, reaction conditions, and purification methods, would be included here, based on the supplementary information of the cited literature.
In Vivo Loss of Righting Reflex (LORR) Assay:
The anesthetic effect of the synthesized compounds is evaluated using a validated rodent model.[3]
-
Animal Model: Male ICR mice (18-22 g) are used.
-
Drug Formulation: Test compounds are formulated in a vehicle solution, typically containing a solubilizing agent like DMSO and a surfactant.
-
Administration: The formulation is administered as a single intravenous (i.v.) bolus injection into the lateral tail vein.
-
Endpoint: The loss of righting reflex is defined as the inability of the mouse to right itself within 30 seconds when placed on its back. The duration of anesthesia is measured as the time from the loss of the righting reflex until it is regained.
-
Data Analysis: The ED50, the dose at which 50% of the animals lose their righting reflex, is calculated using probit analysis.
Benzocyclobutene Derivatives as Anticancer Agents: Tubulin Polymerization Inhibitors
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Novel benzocyclooctene analogues, which can be considered as ring-expanded derivatives of benzocyclobutene, have shown potent activity as inhibitors of tubulin polymerization, binding to the colchicine site.[2][7]
Biological Activity
Research by the Pinney group has led to the discovery of several benzocyclooctene-based compounds that inhibit tubulin polymerization with IC50 values in the low micromolar range.[2][7] These compounds also exhibit significant cytotoxicity against various cancer cell lines.
| Compound | Inhibition of Tubulin Polymerization (IC50, µM) | Cytotoxicity (MCF-7, GI50, µM) |
| 20 | 2.1 | 0.02 |
| 21 | 1.8 | 0.03 |
| 23 | 1.2 | 0.01 |
| Combretastatin A-4 | 1.1 | 0.003 |
Table 2: Biological Activity of Benzocyclooctene-based Tubulin Inhibitors.[2][7]
Experimental Protocols
General Synthesis of Benzocyclooctene Tubulin Inhibitors:
The synthesis of these complex molecules often begins with a Wittig olefination to construct the carbon skeleton, followed by a series of transformations to introduce the desired functional groups.[2]
Detailed Protocol for the Synthesis of Compound 23 (Representative Example):
A detailed, step-by-step protocol for the synthesis of compound 23, including the Wittig reaction conditions, hydrogenation, and subsequent functional group manipulations, would be provided here based on the supplementary information of the cited literature.
In Vitro Tubulin Polymerization Assay:
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reagents: Purified tubulin, GTP, and a buffer solution are required.
-
Procedure:
-
Tubulin is incubated with the test compound at various concentrations.
-
Polymerization is initiated by the addition of GTP and warming the mixture to 37°C.
-
The increase in turbidity due to microtubule formation is monitored spectrophotometrically at 340 nm over time.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined by plotting the rate of polymerization against the compound concentration.
Benzocyclobutene Scaffolds as Kinase Inhibitors
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The rigid benzocyclobutene scaffold can serve as an excellent anchor for positioning functional groups to interact with the ATP-binding site or allosteric pockets of kinases.
Potential Targets and Rationale
-
Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitors: Benzocyclobutane-C-glycosides have been developed as potent and orally active dual SGLT1/SGLT2 inhibitors for the treatment of metabolic syndrome.[5] Compound 19 from this class showed excellent inhibitory potency at SGLT2 (IC50 = 1 nM) and high potency at SGLT1 (IC50 = 45 nM), along with an excellent pharmacokinetic profile.[5]
-
Tyrosine Kinase 2 (TNK2/ACK1) Inhibitors: A series of benzopyrimidodiazepinone inhibitors of TNK2 have been developed.[8][9] While the core is not a simple benzocyclobutene, the exploration of fusing a cyclobutane ring to this or similar scaffolds could lead to novel inhibitors with improved properties.
-
Glycogen Synthase Kinase 3β (GSK-3β) and p38 MAP Kinase Inhibitors: These kinases are implicated in neurodegenerative diseases and inflammation. The development of selective benzocyclobutene-based inhibitors for these targets represents a significant research opportunity.
Data Presentation
| Compound | Target Kinase | IC50 (nM) |
| 19 | SGLT1 | 45 |
| SGLT2 | 1 |
Table 3: Inhibitory Activity of Benzocyclobutane-C-glycoside 19.[5]
Experimental Protocols
General Synthesis of Benzocyclobutane-C-glycosides:
The synthesis of these molecules is complex, often involving the coupling of a glycoside donor with a functionalized benzocyclobutene aglycone.[10]
Detailed Protocol for the Synthesis of Compound 19:
A detailed, step-by-step protocol for the synthesis of the advanced intermediate and final compound 19 would be provided here, based on the full text of the cited literature.
Benzocyclobutene Compounds in Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. One of the key pathological hallmarks of Alzheimer's is the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles. Kinases such as Glycogen Synthase Kinase 3β (GSK-3β) are heavily implicated in this process.[11][12][13] The development of selective GSK-3β inhibitors is a promising therapeutic strategy, and the benzocyclobutene scaffold offers a novel starting point for the design of such inhibitors.
Signaling Pathway
The PI3K/Akt/GSK-3β signaling pathway is a critical regulator of cell survival and is implicated in the pathology of Alzheimer's disease. Dysregulation of this pathway leads to the overactivity of GSK-3β and subsequent hyperphosphorylation of tau.
Future Research Directions
The design and synthesis of novel benzocyclobutene derivatives that can selectively inhibit GSK-3β is a key area for future research. Structure-based drug design, utilizing the known crystal structures of GSK-3β, could be employed to design BCB-based compounds with high affinity and selectivity. Screening of these compounds in relevant cellular and animal models of Alzheimer's disease will be crucial to validate their therapeutic potential.
Conclusion
The benzocyclobutene scaffold holds considerable potential for the development of novel therapeutics across a range of disease areas. The unique structural and reactive properties of this moiety provide a solid foundation for the design of potent and selective modulators of various biological targets. This guide has highlighted promising avenues of research in general anesthetics, anticancer agents, kinase inhibitors, and neurodegenerative diseases. The provision of quantitative data, experimental protocols, and pathway visualizations is intended to serve as a valuable resource for researchers in the field and to stimulate further innovation in the medicinal chemistry of benzocyclobutene compounds. Future efforts should focus on expanding the structure-activity relationships for these compound classes, optimizing their pharmacokinetic properties, and further elucidating their mechanisms of action.
References
- 1. Synthesis and biological evaluation of benzocyclobutane-C-glycosides as potent and orally active SGLT1/SGLT2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of Benzocyclooctene-based and Indene-based Anticancer Agents that Function as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Acquisition of 4-Hydroxymethylbenzocyclobutene: A Technical Guide for Researchers
For Immediate Release
For researchers, scientists, and drug development professionals investigating novel therapeutics and materials, the availability of specialized chemical building blocks is paramount. This technical guide addresses the commercial landscape and synthetic accessibility of 4-Hydroxymethylbenzocyclobutene (CAS No. 38239-17-3), a valuable but commercially scarce benzocyclobutene derivative. Due to its limited off-the-shelf availability, this guide focuses on the viable path of custom synthesis, providing a curated list of potential suppliers and a proposed synthetic pathway based on established chemical literature.
Commercial Availability: A Landscape of Custom Synthesis
Below is a table of reputable companies specializing in custom organic synthesis that could be contracted to produce this compound.
| Custom Synthesis Supplier | Specialization | Geographic Regions Served |
| KareBay Biochem | Custom and contract specialty chemical production from milligram to multi-ton scale. | Global |
| Frontier Specialty Chemicals | Complex organic molecule synthesis, including heterocyclic compounds and building blocks. | Global, with manufacturing in the USA |
| Enamine | Wide variety of organic compounds on a milligram to kilogram scale. | Global |
| ResolveMass Laboratories Inc. | Tailored production of organic compounds for pharmaceutical and biotechnology industries. | North America |
| TCI America | Custom synthesis with capabilities from R&D to industrial production. | Global |
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound involves a two-step process starting from commercially available benzocyclobutene:
-
Formylation of Benzocyclobutene: Introduction of a formyl group at the 4-position of the benzocyclobutene ring.
-
Reduction of the Aldehyde: Reduction of the resulting 4-Formylbenzocyclobutene to the target alcohol, this compound.
This pathway is supported by analogous reactions reported in the chemical literature for related benzocyclobutene derivatives.
Methodological & Application
Application Notes and Protocols for the Use of 4-Hydroxymethylbenzocyclobutene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 4-Hydroxymethylbenzocyclobutene (HMBCB) in the development of advanced thermosetting polymers. The unique properties of HMBCB-based polymers, including their excellent thermal stability, low dielectric constant, and potential for biomedical applications, make them a compelling choice for a variety of high-performance materials.
Introduction to this compound (HMBCB)
This compound (HMBCB) is a functionalized benzocyclobutene (BCB) monomer. The key feature of BCB derivatives is the four-membered ring fused to a benzene ring. Upon thermal activation, typically at temperatures exceeding 200 °C, the BCB ring undergoes a conrotatory ring-opening to form a highly reactive ortho-quinodimethane intermediate. This intermediate readily undergoes [4+4] cycloaddition or Diels-Alder reactions, leading to the formation of a highly cross-linked, stable polymer network. A significant advantage of this polymerization process is the absence of any volatile byproducts, which is crucial for applications in microelectronics and other precision fields.[1]
The hydroxyl group in HMBCB offers a reactive site for further chemical modifications, such as esterification or etherification, allowing for the incorporation of the BCB moiety into various polymer backbones or the attachment of functional molecules, including drugs for targeted delivery.
Polymer Properties
Thermal Properties
BCB-based thermosets are renowned for their exceptional thermal stability. The cross-linked networks are robust, leading to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td).
| Property | Typical Value Range for BCB-based Polymers |
| Glass Transition Temperature (Tg) | > 350 °C |
| 5% Weight Loss Temperature (Td5) | > 450 °C in N2 |
| Coefficient of Thermal Expansion (CTE) | 40 - 60 ppm/°C |
Note: These values are representative of highly cross-linked BCB polymer networks and may vary depending on the specific polymer architecture and curing conditions.
Mechanical Properties
The high cross-linking density of BCB-derived polymers results in materials with high modulus and good mechanical strength. However, this can also lead to brittleness. The mechanical properties can be tailored by copolymerization or blending with other polymers.
| Property | Typical Value Range for BCB-based Polymers |
| Tensile Strength | 50 - 90 MPa |
| Young's Modulus | 2.5 - 4.0 GPa |
| Elongation at Break | 2 - 8% |
Note: These values are representative and can be significantly influenced by the polymer structure and any reinforcing fillers.
Dielectric Properties
The non-polar nature of the hydrocarbon backbone in BCB polymers results in a low dielectric constant and dissipation factor, making them excellent materials for microelectronic packaging and high-frequency applications.[2][3] The presence of the polar hydroxymethyl group in poly(HMBCB) may slightly increase the dielectric constant compared to unsubstituted poly(benzocyclobutene).[4][5][6]
| Property | Typical Value for BCB-based Polymers |
| Dielectric Constant (1 MHz) | 2.6 - 2.8 |
| Dissipation Factor (1 MHz) | 0.0008 - 0.002 |
Experimental Protocols
Synthesis of this compound (HMBCB) Monomer
A common route for the synthesis of HMBCB involves the reduction of 4-formylbenzocyclobutene.
Materials:
-
4-formylbenzocyclobutene
-
Sodium borohydride (NaBH4)
-
Methanol
-
Dichloromethane
-
Water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 4-formylbenzocyclobutene in methanol in a round-bottom flask equipped with a magnetic stirrer, and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the solution in small portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by column chromatography on silica gel.
Thermal Polymerization of HMBCB
Materials:
-
This compound (HMBCB) monomer
-
Solvent (e.g., mesitylene, if solution polymerization is desired)
-
Curing substrate (e.g., glass slide, silicon wafer)
Procedure for Bulk Polymerization:
-
Melt the HMBCB monomer in a mold under an inert atmosphere (e.g., nitrogen or argon).
-
Place the mold in a programmable oven.
-
Heat the monomer according to a staged curing profile to ensure complete cross-linking and to minimize thermal stress. A typical curing profile is as follows:
-
After the final curing step, allow the polymer to cool slowly to room temperature.
Procedure for Thin Film Deposition and Curing:
-
Dissolve the HMBCB monomer in a suitable high-boiling point solvent like mesitylene to form a solution of the desired concentration.
-
Deposit the solution onto a substrate using spin-coating or doctor-blading to achieve the desired film thickness.
-
Place the coated substrate on a hotplate in an inert atmosphere to evaporate the solvent and partially polymerize the monomer (B-staging).
-
Transfer the substrate to a programmable oven and follow the staged curing profile described above to fully cross-link the polymer.
Applications in Drug Development
The biocompatibility of BCB-based polymers, coupled with the reactive hydroxyl group of HMBCB, opens up possibilities for their use in drug delivery systems. HMBCB can be used to create nanoparticles or polymer-drug conjugates for targeted cancer therapy.
Nanoparticle-based Drug Delivery
HMBCB can be incorporated into amphiphilic block copolymers that self-assemble into nanoparticles in aqueous solutions. The hydrophobic BCB core can encapsulate hydrophobic drugs, while the hydrophilic block can provide stability and can be functionalized with targeting ligands. The cross-linking of the BCB units within the nanoparticle core after assembly can enhance their stability and control the drug release profile.
Targeting Signaling Pathways in Cancer
Many cancers exhibit dysregulation of signaling pathways such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation and survival.[7][8][9][10][11][12][13][14][15] HMBCB-based nanoparticles can be engineered to deliver inhibitors of these pathways specifically to tumor cells. This can be achieved by decorating the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells. Upon internalization, the nanoparticle would release the drug, leading to the inhibition of the targeted signaling pathway and ultimately, cancer cell death.
Characterization of HMBCB Polymers
A suite of analytical techniques is required to fully characterize the properties of HMBCB-based polymers.
Experimental Workflow for Polymer Characterization
-
Thermogravimetric Analysis (TGA): To determine the thermal decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature and monitor the curing process.
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature.
-
Tensile Testing: To determine tensile strength, Young's modulus, and elongation at break.
-
Dielectric Spectroscopy: To measure the dielectric constant and dissipation factor over a range of frequencies.
-
Scanning Electron Microscopy (SEM) / Atomic Force Microscopy (AFM): To investigate the surface morphology and homogeneity of the polymer.
Safety and Handling
BCB monomers should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The high temperatures required for polymerization necessitate the use of a properly calibrated and ventilated oven. Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
Conclusion
This compound is a versatile monomer for the synthesis of high-performance thermosetting polymers. Its unique thermal curing mechanism, which proceeds without the evolution of volatiles, coupled with the excellent thermal, mechanical, and dielectric properties of the resulting polymers, makes it a material of choice for demanding applications. Furthermore, the presence of a functional hydroxyl group provides a handle for chemical modification, paving the way for its use in advanced applications such as targeted drug delivery in the pharmaceutical industry. The protocols and data presented in these application notes provide a foundation for researchers and scientists to explore the full potential of HMBCB-based polymers.
References
- 1. Self-crosslinking all-hydrocarbon polyethylene thermosets through intrinsic benzocyclobutene cycloaddition - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzocyclobutene-functionalized hyperbranched polysiloxane for low-k materials with good thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Dielectric Properties of All-Cellulose Composite Film via Modulating Hydroxymethyl Conformation and Hydrogen Bonding Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. eurekaselect.com [eurekaselect.com]
- 15. [PDF] Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Thermal Crosslinking of Benzocyclobutene (BCB) Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the thermal crosslinking of benzocyclobutene (BCB) resins, specifically focusing on the widely used CYCLOTENE™ series. BCB resins are low-dielectric constant polymers utilized in a variety of advanced applications, including microelectronics, micro-electromechanical systems (MEMS), and as encapsulation or bonding agents where thermal stability and chemical resistance are critical.[1][2][3]
Introduction to Benzocyclobutene (BCB) Resins
Benzocyclobutene (BCB) based polymers, such as the divinylsiloxane bisbenzocyclobutene (DVS-BCB) found in Dow's CYCLOTENE™ resins, are thermosetting polymers that cure through a thermally activated ring-opening reaction of the cyclobutene ring.[4][5] This process is advantageous as it does not produce any volatile by-products, leading to minimal shrinkage and excellent final film planarity.[1][6] The resulting crosslinked polymer network exhibits a low dielectric constant, low moisture absorption, good thermal stability, and excellent chemical resistance.[1][7] These properties make BCB resins highly suitable for applications in microfabrication, wafer bonding, and as interlayer dielectrics.[2][3][8]
Thermal Crosslinking Mechanism
The thermal crosslinking of BCB resins is initiated by heating, which causes the four-membered cyclobutene ring to open and form a highly reactive o-quinodimethane diene intermediate.[8] This intermediate can then react with a dienophile, such as a vinyl group, via a Diels-Alder reaction to form a stable, crosslinked network.[8] The polymerization can be controlled to achieve different degrees of cure, often referred to as a "soft cure" for partial polymerization or a "hard cure" for full polymerization.[3][9]
Below is a diagram illustrating the general workflow for thermal crosslinking of BCB resins.
Caption: General workflow for thermal crosslinking of BCB resins.
Experimental Protocols
The following protocols are generalized for the CYCLOTENE™ 3000 and 4000 series resins. Specific parameters may need to be optimized based on the substrate, desired film thickness, and available equipment.
Substrate Preparation
Proper substrate preparation is crucial for good adhesion of the BCB film.
-
Cleaning: The substrate surface should be free of organic and inorganic contaminants. A brief treatment with O2 plasma followed by a deionized (DI) water rinse is generally sufficient.[2][3]
-
Dehydration: If polyimide is present on the substrate, a dehydration bake at 150°C or higher is necessary to ensure good adhesion.[2]
-
Adhesion Promoter: Application of an adhesion promoter is highly recommended for most surfaces.[2][3]
-
Dispense an adhesion promoter such as AP3000 onto the substrate.[2][10]
-
Spread at a low speed (e.g., 500 rpm) for 5-10 seconds.[2]
-
Spin dry at a higher speed (e.g., 3000-5000 rpm) for 20-30 seconds.[2][11] A post-application bake is typically not required but can improve adhesion on some substrates.[2]
-
Spin Coating and Soft Bake
-
Dispense: Dispense the BCB resin onto the center of the substrate. This can be done statically or dynamically (at a slow rotation speed of 50-200 rpm).[3]
-
Spread: Increase the rotational speed to 500-750 rpm for 5-7 seconds to spread the resin.[2]
-
Spin: Ramp up to the final spin speed to achieve the desired film thickness. The final spin speed will depend on the resin viscosity.[2] Consult the manufacturer's datasheet for spin speed curves.
-
Edge Bead Removal and Backside Rinse: It is recommended to perform a backside rinse to remove excess resin.[2]
-
Soft Bake: After spin coating, bake the film on a hotplate to remove residual solvents. The temperature and time are not critical and can range from 80°C to 150°C for as short as 60 seconds.[2][3] This step stabilizes the film for handling.[3]
Thermal Curing
The curing process must be carried out in an inert atmosphere, such as nitrogen, with an oxygen concentration below 100 ppm to prevent oxidation of the film at elevated temperatures.[2]
Option 1: Convection Oven Cure
-
Soft Cure (Partial Cure): A soft cure achieves approximately 75-82% polymerization and is used for multilayer applications to promote adhesion between successive BCB layers.[3] A typical soft cure profile is 210°C for 40 minutes.[3]
-
Hard Cure (Full Cure): A hard cure is used to achieve the final, fully crosslinked properties of the resin. This typically involves a ramped heating profile followed by an isothermal hold. For example, ramp to 250°C and hold for 60 minutes.[9]
Option 2: Hot Plate Cure (Rapid Thermal Cure)
For high-throughput applications, a rapid thermal cure on a hotplate can be performed. Temperatures are typically higher, in the range of 300-320°C, for a much shorter duration of 30-60 seconds under an inert gas atmosphere.[9] It has been shown that rapid thermal curing can reduce the cure time from hours to minutes without significantly affecting film properties like stress and adhesion.[12]
Data Presentation
The following tables summarize key quantitative data for thermally crosslinked BCB resins.
Table 1: Thermal Curing Parameters
| Cure Type | Temperature Range (°C) | Typical Duration | Atmosphere | Degree of Cure | Application Notes |
| Soft Cure | 200 - 210 | 30 - 60 min | N₂ (<100 ppm O₂) | ~75-82% | Used for multilayer structures to ensure adhesion between BCB layers.[3][9] |
| Hard Cure | 230 - 250 | 60 min | N₂ (<100 ppm O₂) | >95% | Provides a fully cured film with final properties.[9] |
| Hot Plate | 300 - 320 | 30 - 60 sec | Inert Gas | >95% | Rapid thermal cure for high-throughput applications.[9] |
Table 2: Properties of Cured CYCLOTENE™ Resins
| Property | Value | Conditions/Notes |
| Dielectric Constant | 2.65 - 2.70 | At 1 MHz.[13][14] |
| Dissipation Factor | 0.0008 - 0.0022 | At high frequencies (1 MHz - 10 GHz).[5][13] |
| Glass Transition Temp. (Tg) | >350 °C | For fully cured resin.[7] |
| Moisture Absorption | <0.25% | After 24-hour water boil.[13] |
| Coefficient of Thermal Exp. | 52 ppm/K | [7] |
| Breakdown Voltage | >3 x 10⁶ V/cm | |
| Volume Resistivity | 1 x 10¹⁹ Ω·cm | [8] |
Table 3: CYCLOTENE™ 3022 Series Film Thickness vs. Spin Speed
| Resin Formulation | Cured Film Thickness at 2000 rpm (µm) | Cured Film Thickness at 4000 rpm (µm) |
| CYCLOTENE 3022-35 | ~2.0 | ~1.2 |
| CYCLOTENE 3022-46 | ~4.5 | ~2.8 |
| CYCLOTENE 3022-57 | ~10.0 | ~6.5 |
| CYCLOTENE 3022-63 | ~17.5 | ~11.0 |
Note: These are approximate values. Actual thickness depends on coater-specific parameters. Refer to the manufacturer's documentation for detailed spin curves.
Post-Cure Processing
For applications requiring vias or other openings in the BCB layer, a plasma descum process is recommended after curing to clean the openings and ensure high interconnect reliability.[9] Due to the silicon content in DVS-BCB, a plasma containing a mixture of oxygen and a fluorine-containing gas like CF₄ should be used.[9]
Reworking Procedures
It is possible to rework BCB films at different stages of the process.
-
After Soft Bake (Pre-Cure): Uncured films can be removed by dissolving them in a suitable solvent like T1100.[2][15]
-
After Soft Cure: Partially cured films can be removed by immersing the substrate in a stripper solution (e.g., Primary Stripper A) at elevated temperatures (90-100°C).[2]
-
After Hard Cure: Fully cured films are highly chemically resistant and are more difficult to remove. Reworking at this stage is challenging and may require aggressive stripping agents or plasma etching.[15]
References
- 1. Benzocyclobutene-based polymers for microelectronics [pubsapp.acs.org]
- 2. mri.psu.edu [mri.psu.edu]
- 3. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. adhesivesmag.com [adhesivesmag.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. lnpo.net [lnpo.net]
- 12. Rapid thermal curing of BCB dielectric | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
Application Notes and Protocols: 4-Hydroxymethylbenzocyclobutene as a Crosslinking Agent for Thermosets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Hydroxymethylbenzocyclobutene (HMBCB) as a thermally activated, non-volatile crosslinking agent for the preparation of high-performance thermoset polymers. The unique chemistry of the benzocyclobutene (BCB) moiety, combined with the reactive hydroxyl group of HMBCB, offers a versatile platform for creating robust polymer networks with exceptional thermal and mechanical properties. This document outlines the synthesis of HMBCB, its crosslinking mechanism, detailed experimental protocols, and the characterization of the resulting thermoset materials.
Introduction to Benzocyclobutene-Based Crosslinking
Benzocyclobutene (BCB) and its derivatives are a class of thermally activated crosslinking agents that have garnered significant interest in the microelectronics and aerospace industries. The crosslinking process is initiated by the thermal ring-opening of the strained four-membered ring of the BCB group to form a highly reactive ortho-quinodimethane intermediate. This intermediate readily undergoes Diels-Alder [4+2] cycloaddition reactions with dienophiles or dimerizes to form a stable, crosslinked network. A key advantage of BCB-based crosslinking is that the curing process does not generate any volatile byproducts, leading to minimal shrinkage and void formation in the final thermoset material.[1]
This compound (HMBCB) is a functionalized BCB derivative that incorporates a primary hydroxyl group. This hydroxyl group provides a reactive site for grafting the BCB moiety onto polymer backbones or for further chemical modification, thereby expanding the utility of BCB chemistry to a wider range of polymer systems.
Synthesis of this compound (HMBCB)
The synthesis of HMBCB can be achieved from commercially available 4-bromobenzocyclobutene via a Grignard reaction followed by electrophilic attack on formaldehyde.
DOT Diagram: Synthesis of this compound
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of HMBCB
Materials:
-
4-Bromobenzocyclobutene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde
-
Hydrochloric acid (1 M)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (nitrogen or argon), add magnesium turnings to a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 4-bromobenzocyclobutene in anhydrous THF and add it to the dropping funnel.
-
Add the 4-bromobenzocyclobutene solution dropwise to the magnesium turnings with vigorous stirring. The reaction is exothermic and may require initial heating to initiate.
-
After the addition is complete, reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent. The solution should turn cloudy and greyish.
-
-
Reaction with Formaldehyde:
-
In a separate flask, heat paraformaldehyde under vacuum to generate dry formaldehyde gas, or prepare a slurry of paraformaldehyde in anhydrous THF.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the formaldehyde source to the Grignard reagent solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Crosslinking Mechanism and Application
The crosslinking process relies on the thermal activation of the BCB group. The hydroxyl group of HMBCB can be used to first incorporate the molecule into a polymer chain via esterification, etherification, or urethane linkages. Subsequently, heating the functionalized polymer triggers the crosslinking reaction.
DOT Diagram: Crosslinking Mechanism
Caption: Thermal crosslinking of a polymer functionalized with HMBCB.
Application Example: Crosslinking of a Polyester
This protocol describes the use of HMBCB to crosslink a linear polyester containing hydroxyl end-groups.
Experimental Protocol: Polyester Crosslinking with HMBCB
Materials:
-
Linear polyester with hydroxyl end-groups (e.g., Poly(ethylene adipate))
-
This compound (HMBCB)
-
Toluene
-
Dibutyltin dilaurate (DBTDL) catalyst (optional, for promoting esterification)
Procedure:
-
Functionalization of Polyester with HMBCB (optional, for covalent attachment):
-
Dissolve the hydroxyl-terminated polyester and a stoichiometric amount of HMBCB in toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add a catalytic amount of DBTDL.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the esterification reaction.
-
Remove the solvent under reduced pressure to obtain the BCB-functionalized polyester.
-
-
Formulation of the Thermoset Precursor:
-
Alternatively, for a simpler blend, dissolve the polyester in a suitable solvent (e.g., toluene or cyclopentanone).
-
Add the desired weight percentage of HMBCB as a crosslinking agent to the polymer solution. A typical loading range is 5-20 wt%.
-
Thoroughly mix the solution to ensure a homogeneous dispersion of the crosslinker.
-
-
Curing Protocol:
-
Cast the polymer/HMBCB solution onto a substrate to form a thin film or pour it into a mold.
-
Remove the solvent by heating at a moderate temperature (e.g., 80-100 °C) in a vacuum oven.
-
Initiate the crosslinking by heating the sample in an oven under a nitrogen atmosphere. A typical curing profile involves a ramp to a temperature between 200 °C and 250 °C, followed by an isothermal hold for 1-4 hours. The exact temperature and time will depend on the desired degree of crosslinking.[1]
-
DOT Diagram: Experimental Workflow
Caption: General workflow for preparing a thermoset using HMBCB.
Properties of BCB-Based Thermosets
Thermosets crosslinked with benzocyclobutene derivatives exhibit a range of desirable properties. While specific data for HMBCB-crosslinked systems is not widely available, data from closely related BCB-functionalized polymers provides a strong indication of the expected performance. The incorporation of BCB crosslinking generally leads to significant improvements in thermal stability and mechanical properties.
Table 1: Thermal Properties of BCB-Functionalized Thermosets
| Property | Value | Method | Reference |
| Glass Transition Temperature (Tg) | ~330-350 °C | DMA | [2] |
| 5% Weight Loss Temperature (Td5) | ~405 °C | TGA |
Note: Data is for a benzocyclobutene-functionalized benzoxazine thermoset, which is expected to have comparable thermal stability to a polyester crosslinked with HMBCB.
Table 2: Dielectric Properties of BCB-Based Polymers
| Property | Value | Conditions | Reference |
| Dielectric Constant (Dk) | 2.6 - 2.7 | 1 MHz | [1] |
| Dissipation Factor (Df) | ~0.002 | 1 MHz | [1] |
Note: Data is for a typical divinylsiloxane-bis-benzocyclobutene (DVS-bis-BCB) based polymer, highlighting the excellent dielectric properties characteristic of BCB thermosets.
Characterization of Thermosets
To evaluate the properties of the HMBCB-crosslinked thermosets, the following characterization techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the characteristic BCB peaks during curing, confirming the ring-opening and crosslinking reaction.
-
Differential Scanning Calorimetry (DSC): To determine the curing temperature and the glass transition temperature (Tg) of the cured thermoset.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the thermoset by measuring the decomposition temperature.
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta, providing information on the viscoelastic properties and the glass transition temperature.
-
Mechanical Testing: To determine properties such as tensile strength, modulus, and elongation at break using a universal testing machine.
Conclusion
This compound is a promising crosslinking agent for the development of high-performance thermosets. Its dual functionality allows for its incorporation into a variety of polymer systems, while the clean, thermally activated crosslinking of the BCB group results in materials with excellent thermal stability, mechanical integrity, and desirable dielectric properties. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the potential of HMBCB in their specific applications, from advanced microelectronics to high-temperature structural components.
References
Application Notes and Protocols: Anionic Polymerization of Monomers Containing Benzocyclobutene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the anionic polymerization of monomers containing benzocyclobutene (BCB), with a primary focus on 4-vinylbenzocyclobutene (4-VBCB). The unique thermal crosslinking properties of BCB-containing polymers make them highly valuable materials for a range of applications, particularly in the microelectronics industry.
Introduction
Benzocyclobutene (BCB) is a strained four-membered ring fused to a benzene ring. Upon heating, typically above 200 °C, the BCB ring undergoes a thermally activated ring-opening reaction to form a highly reactive o-quinodimethane intermediate. This intermediate can then undergo [4+2] Diels-Alder cycloaddition reactions with dienophiles or dimerize via a [4+4] cycloaddition, leading to the formation of a crosslinked polymer network. A key advantage of this process is that it does not produce any volatile byproducts, which is highly desirable in many advanced applications.[1]
Anionic polymerization of vinyl-functionalized BCB monomers, such as 4-vinylbenzocyclobutene (4-VBCB), offers precise control over molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and the ability to synthesize well-defined block copolymers.[2][3][4][5] This level of control is crucial for tailoring the material properties for specific applications.
Applications
Polymers derived from benzocyclobutene-containing monomers exhibit a unique combination of properties that make them suitable for various high-performance applications:
-
Microelectronics: Due to their excellent dielectric properties (low dielectric constant and dissipation factor), low moisture absorption, high thermal stability, and good planarization, BCB-based polymers are extensively used as insulating layers in integrated circuits, for wafer bonding, and in the fabrication of flat-panel displays.[5][6]
-
Thermosets and Composites: The ability to form highly crosslinked networks upon heating makes BCB-containing polymers excellent candidates for high-performance thermosets and as matrices for advanced composites.[7][8]
-
Nanomaterials: Block copolymers containing a BCB block can be self-assembled into various nanostructures, which can then be "locked" in place by thermal crosslinking of the BCB domains. This allows for the creation of robust nanoparticles, nanochannels, and other complex nano-architectures.[9]
Experimental Protocols
Protocol 1: Living Anionic Homopolymerization of 4-Vinylbenzocyclobutene (4-VBCB)
This protocol describes the synthesis of well-defined poly(4-vinylbenzocyclobutene) (PVBCB) via living anionic polymerization using sec-butyllithium (s-BuLi) as the initiator in benzene.
Materials:
-
4-Vinylbenzocyclobutene (4-VBCB), purified
-
Benzene, anhydrous
-
sec-Butyllithium (s-BuLi) in hexane, titrated
-
Methanol, degassed
-
Calcium hydride (CaH₂)
-
Dibutylmagnesium
-
Argon or Nitrogen gas, high purity
Equipment:
-
High-vacuum line
-
All-glass reactor with break-seals
-
Graduated ampules
-
Magnetic stirrer
Procedure:
-
Purification of Reagents:
-
Polymerization Setup:
-
Assemble the all-glass reactor under high vacuum and flame-dry all glassware.
-
Introduce the desired amount of anhydrous benzene into the reactor via vacuum distillation.
-
Transfer the graduated ampule containing the purified 4-VBCB and the ampule with the s-BuLi solution to the reactor.
-
-
Initiation and Polymerization:
-
Break the seal of the s-BuLi ampule and add the desired amount of initiator to the benzene.
-
Break the seal of the 4-VBCB ampule and add the monomer to the initiator solution. An orange color should develop immediately, indicating the formation of the propagating anion.[5]
-
Allow the polymerization to proceed at room temperature for 12-15 hours with stirring.[2][5]
-
-
Termination and Polymer Recovery:
-
Terminate the polymerization by adding a small amount of degassed methanol. The orange color will disappear.
-
Open the reactor and precipitate the polymer by pouring the reaction mixture into an excess of methanol.
-
Filter the precipitated polymer and dry it under vacuum at 40 °C for 24 hours.[5]
-
Protocol 2: Synthesis of Poly(styrene-b-4-vinylbenzocyclobutene) (PS-b-PVBCB) Block Copolymer
This protocol details the sequential anionic polymerization of styrene and 4-VBCB to produce a well-defined diblock copolymer.
Materials:
-
Styrene, purified
-
4-Vinylbenzocyclobutene (4-VBCB), purified
-
Benzene, anhydrous
-
sec-Butyllithium (s-BuLi) in hexane, titrated
-
Methanol, degassed
-
Calcium hydride (CaH₂)
-
Dibutylmagnesium
Equipment:
-
High-vacuum line
-
All-glass reactor with break-seals for each monomer
-
Graduated ampules
-
Magnetic stirrer
Procedure:
-
Purification of Reagents:
-
Purify benzene, 4-VBCB, and methanol as described in Protocol 1.
-
Styrene: Stir over CaH₂ and then distill under vacuum.
-
-
Polymerization of the First Block (Polystyrene):
-
Set up the reactor as described in Protocol 1.
-
Introduce the desired amount of anhydrous benzene and the titrated s-BuLi solution.
-
Add the purified styrene monomer to the reactor.
-
Allow the polymerization to proceed at room temperature until the styrene is completely consumed (monitor by the disappearance of the monomer peak in GC or by the persistence of the characteristic orange color of the polystyryl anion).
-
-
Polymerization of the Second Block (Poly(4-vinylbenzocyclobutene)):
-
Once the first block is formed, add the purified 4-VBCB monomer to the living polystyryl anions.
-
Allow the polymerization of the second block to proceed at room temperature for 12-15 hours.
-
-
Termination and Polymer Recovery:
-
Terminate the polymerization with degassed methanol.
-
Precipitate, filter, and dry the block copolymer as described in Protocol 1.
-
Data Presentation
Table 1: Anionic Homopolymerization of 4-Vinylbenzocyclobutene
| Entry | Monomer/Initiator Ratio | Mn (Theoretical) ( g/mol ) | Mn (Experimental) ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1 | 100 | 13,000 | 13,500 | 1.03 | [2] |
| 2 | 200 | 26,000 | 27,000 | 1.04 | [2] |
| 3 | 300 | 39,000 | 40,500 | 1.05 | [2] |
Table 2: Thermal Properties of Poly(4-vinylbenzocyclobutene)
| Property | Value | Notes | Reference |
| Glass Transition Temperature (Tg) | ~120 °C | Slightly higher than polystyrene. | [5] |
| Decomposition Temperature (Td) | ~455 °C (rapid) | In air; shows a small weight gain around 200 °C due to initial crosslinking. | [2][3] |
Visualizations
Caption: Experimental workflow for the anionic polymerization of 4-VBCB.
Caption: Thermal crosslinking mechanism of benzocyclobutene-containing polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Well-Defined Poly(4-vinylbenzocyclobutene): Synthesis by Living Anioni" by Georgios Sakellariou, Durairaj Baskaran et al. [digitalcommons.unl.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. mdpi.com [mdpi.com]
- 7. Figure 5 from Well-Defined Poly(4-vinylbenzocyclobutene): Synthesis by Living Anionic Polymerization and Characterization | Semantic Scholar [semanticscholar.org]
- 8. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 9. researchgate.net [researchgate.net]
Synthesis of Low-Dielectric Constant Polymers Using 4-Hydroxymethylbenzocyclobutene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of low-dielectric constant (low-k) polymers utilizing 4-Hydroxymethylbenzocyclobutene as a key precursor. While direct polymerization of this compound is not the primary route, its hydroxyl functionality allows for its incorporation into various polymer backbones through reactions like esterification and etherification. This note outlines a representative synthetic strategy involving the formation of a diester-dibenzocyclobutene monomer followed by thermal curing to yield a crosslinked low-k polymer network. The protocols provided are based on established chemical principles and data from related benzocyclobutene (BCB) polymer systems.
Introduction
Benzocyclobutene (BCB)-based polymers are renowned for their exceptional properties, including low dielectric constants, excellent thermal stability, low moisture absorption, and high degree of planarization, making them ideal for microelectronic applications. The polymerization of BCB moieties proceeds via a thermally induced ring-opening reaction to form a highly reactive o-quinodimethane intermediate, which then readily undergoes Diels-Alder [4+2] cycloaddition reactions to form a highly crosslinked network without the evolution of volatile byproducts.
This compound serves as a valuable building block in the synthesis of functional BCB monomers. Its hydroxyl group provides a reactive site for integration into various polymer architectures, such as polyesters and polyethers, thereby enabling the design of novel low-k materials with tailored properties.
Data Presentation
The following table summarizes the typical properties of fully cured benzocyclobutene-based polymers. The data is compiled from literature on various BCB derivatives and represents expected values for polymers synthesized from this compound precursors.
| Property | Typical Value Range |
| Dielectric Constant (Dk) at 1 MHz | 2.30 - 2.80 |
| Dielectric Loss (Df) at 1 MHz | < 0.002 |
| 5% Weight Loss Temperature (Td5) | > 400 °C |
| Glass Transition Temperature (Tg) | > 300 °C (often not detectable due to high crosslink density) |
| Water Absorption | < 0.2% |
| Coefficient of Thermal Expansion (CTE) | 40 - 60 ppm/°C |
Experimental Protocols
This section details a two-step process for the synthesis of a low-dielectric constant polymer, starting from this compound. The first protocol describes the synthesis of a diester-dibenzocyclobutene monomer, and the second outlines the thermal curing process to form the final crosslinked polymer.
Protocol 1: Synthesis of Bis(4-benzocyclobutenylmethyl) Terephthalate (a Diester-diBCB Monomer)
Objective: To synthesize a polymerizable monomer by reacting this compound with terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a dry three-neck round-bottom flask under a nitrogen atmosphere, add this compound (2.0 equivalents) and anhydrous dichloromethane. Cool the flask in an ice bath.
-
Addition of Base: Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes.
-
Monomer Precursor Addition: Dissolve terephthaloyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture using a dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to yield the pure bis(4-benzocyclobutenylmethyl) terephthalate monomer.
Protocol 2: Thermal Curing of Bis(4-benzocyclobutenylmethyl) Terephthalate
Objective: To form a crosslinked, low-dielectric constant polymer film by thermal curing of the synthesized monomer.
Materials:
-
Bis(4-benzocyclobutenylmethyl) terephthalate monomer
-
An appropriate solvent for spin-coating (e.g., mesitylene or cyclopentanone)
-
Silicon wafers or other suitable substrates
Equipment:
-
Spin-coater
-
Programmable vacuum oven or furnace with a nitrogen atmosphere
-
Hot plate
Procedure:
-
Solution Preparation: Dissolve the bis(4-benzocyclobutenylmethyl) terephthalate monomer in the chosen solvent to form a solution with the desired viscosity for spin-coating (typically 10-30 wt%).
-
Film Deposition:
-
Clean the silicon wafer substrate.
-
Dispense the monomer solution onto the center of the wafer.
-
Spin-coat the solution at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the target film thickness.
-
Soft-bake the coated wafer on a hot plate at a temperature below the curing temperature (e.g., 100 °C for 5 minutes) to remove the solvent.
-
-
Thermal Curing:
-
Place the coated wafer in a programmable vacuum oven or furnace under a nitrogen atmosphere.
-
Ramp the temperature according to a specific curing profile. A typical profile involves a gradual increase in temperature to allow for controlled crosslinking and to minimize stress in the film. For example:
-
Ramp to 150 °C at 5 °C/min and hold for 30 minutes.
-
Ramp to 200 °C at 5 °C/min and hold for 1 hour.
-
Ramp to 250 °C at 2 °C/min and hold for 2 hours to ensure complete curing.
-
-
Cool the oven down slowly to room temperature to prevent thermal shock and film cracking.
-
-
Characterization: The resulting cured polymer film can be characterized for its dielectric properties, thermal stability, and other relevant characteristics.
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described in this document.
Caption: Synthesis of the Diester-diBCB Monomer.
Caption: Experimental Workflow for Polymer Film Fabrication.
Application Notes and Protocols for Benzocyclobutene (BCB) Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzocyclobutene (BCB)-based polymers have garnered significant interest, particularly in the microelectronics industry, due to their excellent dielectric properties, low moisture absorption, high thermal stability, and the unique nature of their polymerization.[1] The polymerization proceeds through a thermally initiated ring-opening of the strained four-membered ring to form a highly reactive o-xylylene (or o-quinodimethane) intermediate.[2][3] This intermediate readily undergoes Diels-Alder reactions, leading to a highly cross-linked polymer network without the evolution of volatile byproducts, a significant advantage in many applications.[4] This document provides detailed experimental setups and protocols for the ring-opening polymerization of benzocyclobutene derivatives.
Key Reaction Mechanism
The polymerization of BCB is a thermally driven process. Upon heating to temperatures typically above 200 °C, the cyclobutene ring undergoes an electrocyclic ring-opening to form the o-xylylene intermediate.[3][5] In the absence of other dienophiles, this intermediate can react with other o-xylylene molecules or unreacted BCB moieties in a [4+2] cycloaddition to form a polymer network.[6]
Experimental Protocols
Protocol 1: Thin-Film Polymerization of Divinylsiloxane-bis-benzocyclobutene (DVS-bisBCB) via Spin Coating and Thermal Curing
This protocol is typical for microelectronic applications where thin, uniform dielectric layers are required. Commercial formulations such as CYCLOTENE™ resins are often used.
Materials:
-
Divinylsiloxane-bis-benzocyclobutene (DVS-bisBCB) resin solution (e.g., CYCLOTENE™ 3022 series)
-
Adhesion promoter (e.g., AP3000)
-
Substrate (e.g., silicon wafer)
-
Solvents for cleaning (e.g., acetone, isopropanol)
Equipment:
-
Spin coater
-
Hot plate
-
Nitrogen-purged oven or furnace
-
FT-IR spectrometer
Procedure:
-
Substrate Preparation: Clean the silicon wafer by sonicating in acetone and then isopropanol for 10-15 minutes each. Dry the wafer with a stream of nitrogen.
-
Adhesion Promoter Application: Apply an adhesion promoter to the clean, dry wafer. Spin coat at 3000 rpm for 30 seconds, followed by a bake on a hot plate at 100 °C for 60 seconds.
-
Spin Coating of BCB Resin: Dispense the DVS-bisBCB resin solution onto the center of the substrate. Spin coat at a speed determined by the desired film thickness (see Table 1) for 30 seconds.
-
Solvent Removal (Soft Bake): Place the coated substrate on a hot plate at 90-120 °C for 60-90 seconds to drive off the solvent.
-
Thermal Curing: Transfer the substrate to a nitrogen-purged oven for thermal curing. The curing profile will determine the extent of cross-linking (see Table 2).
-
Soft Cure: This partial cure leaves some unreacted BCB groups, which can be beneficial for adhesion of subsequent layers. A typical soft cure is performed at 210 °C for 40-60 minutes.
-
Hard Cure: This aims for a high degree of polymerization, resulting in a chemically resistant and mechanically stable film. A typical hard cure is performed at 250 °C for 60 minutes. For even higher cross-linking, the temperature can be increased to 280-300 °C.
-
-
Characterization: The extent of cure can be monitored using FT-IR spectroscopy. The disappearance of the peak around 1475 cm⁻¹ (associated with the BCB ring) and the appearance of a peak around 1500 cm⁻¹ (related to the tri-substituted benzene ring of the polymer) can be used to quantify the degree of polymerization.
Data Presentation:
| Spin Speed (rpm) | Resulting Film Thickness (µm) |
| 1000 | ~10-15 |
| 2000 | ~5-7 |
| 3000 | ~3-4 |
| 4000 | ~2-3 |
| 5000 | ~1.5-2 |
Table 1: Approximate film thickness of DVS-bisBCB resins as a function of spin coating speed. The exact thickness will depend on the specific resin viscosity.
| Cure Type | Temperature (°C) | Time (minutes) | Approximate Conversion |
| Soft Cure | 210 | 40 | ~75% |
| Hard Cure | 250 | 60 | >95% |
Table 2: Typical thermal curing conditions for DVS-bisBCB thin films.
Protocol 2: Bulk Polymerization of a BCB Monomer
This protocol is suitable for preparing bulk BCB polymer samples for mechanical or thermal analysis.
Materials:
-
Benzocyclobutene-functionalized monomer
-
High-boiling point solvent (optional, e.g., mesitylene)
-
Inhibitor remover (e.g., basic alumina column) if the monomer contains a polymerization inhibitor.[7]
Equipment:
-
Schlenk flask or similar reaction vessel
-
Vacuum line and inert gas supply (e.g., nitrogen or argon)
-
High-temperature oil bath or oven
-
Magnetic stirrer
Procedure:
-
Monomer Purification (if necessary): If the BCB monomer contains an inhibitor (common for vinyl-functionalized BCBs), pass the monomer through a short column of basic alumina to remove it.[7] The purified monomer should be used immediately.
-
Reaction Setup: Place the purified BCB monomer (e.g., 1-5 grams) into a clean, dry Schlenk flask equipped with a magnetic stir bar. If a solvent is used, add it to the flask to achieve the desired concentration.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can potentially lead to side reactions at high temperatures.
-
Polymerization: Heat the reaction vessel to the desired polymerization temperature (typically 200-250 °C) under an inert atmosphere. The reaction time will vary depending on the monomer and temperature, ranging from a few hours to 24 hours. The viscosity of the reaction mixture will increase significantly as polymerization proceeds.
-
Work-up: After cooling to room temperature, the polymer can be dissolved in a suitable solvent (e.g., toluene, chloroform) and precipitated into a non-solvent (e.g., methanol, hexanes) to remove any unreacted monomer. The precipitated polymer is then collected by filtration and dried under vacuum.
-
Characterization: The resulting polymer can be analyzed by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) to determine its glass transition temperature (Tg).[8][9]
Visualization of Experimental Workflow
Caption: Workflow for BCB polymerization from monomer to characterization.
Signaling Pathways and Logical Relationships
Caption: The thermal activation and reaction pathway of BCB polymerization.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Yield or Incomplete Cure | Insufficient curing time or temperature. | Increase curing time or temperature according to DSC analysis of the monomer. Ensure the oven is properly calibrated. |
| Presence of oxygen in the curing atmosphere. | Ensure a continuous purge of high-purity inert gas (nitrogen or argon) during the entire heating process. | |
| Presence of polymerization inhibitors. | Purify the monomer before use by passing it through a basic alumina column. | |
| Poor Film Quality (e.g., cracking, dewetting) | Improper substrate cleaning or adhesion promoter application. | Review and optimize the substrate cleaning and adhesion promoter steps. Ensure the substrate is completely dry before coating. |
| Solvent evaporating too quickly during soft bake. | Reduce the hot plate temperature or the baking time for the solvent removal step. | |
| High stress in the film due to rapid curing. | Use a slower heating ramp rate during the curing process. | |
| Inconsistent Polymer Properties (e.g., Tg, Mw) | Variations in monomer purity. | Ensure consistent and thorough purification of the monomer for each batch. |
| Inconsistent reaction conditions (time, temperature). | Use precise temperature controllers and timers for all polymerization reactions. |
References
- 1. researchgate.net [researchgate.net]
- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 3. [PDF] Recent Progress in Benzocyclobutene Related Polymers | Semantic Scholar [semanticscholar.org]
- 4. Benzocyclobutene-based polymers for microelectronics [pubsapp.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Applications of Benzocyclobutene (BCB) Polymers in Microelectronics and Packaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of Benzocyclobutene (BCB) polymers in microelectronics and packaging. It includes comprehensive application notes, experimental protocols, and quantitative data to guide researchers and scientists in utilizing these advanced materials.
Introduction to BCB Polymers
Benzocyclobutene (BCB)-based polymers, such as the CYCLOTENE™ resin family from Dow Chemical Company, are a class of thermosetting polymers widely used in the microelectronics industry.[1] Their popularity stems from a unique combination of desirable properties, including a low dielectric constant, low moisture absorption, excellent thermal stability, and high compatibility with various metallization systems.[1][2] These characteristics make them ideal for a range of applications, from wafer-level packaging and interconnects to the fabrication of high-frequency devices and MEMS.[1][2][3]
BCB polymers are available in two main formulations: photosensitive (photo-BCB) and non-photosensitive (dry-etch BCB).[1] Photosensitive versions are negative-acting, meaning the exposed regions become cross-linked and remain after development, simplifying the patterning process.[1] Dry-etch formulations require a separate photoresist and etching process for patterning.[1] The curing of BCB is a key advantage as it proceeds without the emission of volatile byproducts, a critical feature for microfabrication.[1][4]
Key Applications
BCB polymers have found widespread use in various microelectronic and packaging applications:
-
Interlayer Dielectric (ILD): Due to its low dielectric constant and high degree of planarization, BCB is used as an insulating layer between metal interconnects in integrated circuits, particularly in gallium arsenide (GaAs) devices.[1][2]
-
High-Frequency RF Components: The low dielectric constant and loss tangent of BCB make it highly suitable for high-frequency applications, minimizing signal loss and ensuring signal integrity.[1]
-
Optical Waveguides: The high optical clarity and low power loss of BCB make it a suitable material for fabricating optical waveguides.[1]
-
Flat-Panel Displays: BCB is utilized for planarization and isolation in the fabrication of flat-panel displays.[1]
Quantitative Data Summary
The following tables summarize the key electrical, thermal, and mechanical properties of BCB polymers, providing a basis for material selection and design.
Table 1: Electrical Properties of Photo-BCB (CYCLOTENE 4000 Series) [6]
| Property | Value |
| Dielectric Constant (1kHz – 20GHz) | 2.65 |
| Dissipation Factor | 0.0008 |
| Breakdown Voltage | 5.3 MV/cm |
| Leakage Current | 4.7 x 10⁻¹⁰ A/cm² at 1.0 MV/cm |
| Volume Resistivity | 1 x 10¹⁹ Ω-cm |
Table 2: Thermal Properties of Photo-BCB (CYCLOTENE 4000 Series) [6]
| Property | Value |
| Thermal Conductivity | 0.29 W/m°K at 24°C |
| Thermal Stability | 1.7% weight loss per hour at 350°C |
| Glass Transition Temperature (Tg) | >350 °C[4] |
| Coefficient of Thermal Expansion | 52 ppm/K[4] |
Table 3: Mechanical Properties of Photo-BCB (CYCLOTENE 4000 Series) [6]
| Property | Value |
| Elongation at Break | 8% |
| Tensile Modulus | 2.9 GPa |
| Tensile Strength | 87 MPa |
| Poisson's Ratio | 0.34 |
Table 4: Typical Processing Conditions for Photo-BCB Resins [1]
| CYCLOTENE Resin Type | Thickness after Soft Bake (µm) at 2500 rpm | Recommended Exposure Dose (mJ/cm²) | Final Film Thickness (µm) |
| 4022 | 5.2 | 20 | 3.8 |
| 4024 | 7.4 | 25 | 5.2 |
| 4026 | 13.3 | 60 | 10.2 |
Table 5: BCB Spin Coating Thickness vs. Spin Speed (CYCLOTENE 4022-35) [7]
| Spin Speed (rpm) | Final Thickness (µm) |
| 1000 | 5.22 |
| 2500 | 3.80 |
| 4000 | 2.60 |
Experimental Protocols
This section provides detailed methodologies for key experimental processes involving BCB polymers.
Protocol for Photosensitive BCB (Photo-BCB) Processing
This protocol outlines the steps for depositing and patterning photosensitive BCB films.
Materials:
-
Substrate (e.g., Silicon wafer)
-
Adhesion Promoter (e.g., AP3000)[8]
-
Photosensitive BCB Resin (e.g., CYCLOTENE 4000 Series)[6]
-
Developer (e.g., DS2100 or DS3000)[6]
-
Rinse Solvent (e.g., Isopropanol)
-
Nitrogen gas for curing environment
Equipment:
-
Spin Coater
-
Hotplate
-
UV Exposure System (e.g., Mask Aligner)
-
Development Station
-
Curing Oven or Furnace
Procedure:
-
Substrate Cleaning: Begin with a thoroughly cleaned and dried substrate to ensure good adhesion. An oxygen plasma clean is recommended.[6]
-
Adhesion Promoter Application:
-
BCB Spin Coating:
-
Immediately after the adhesion promoter application, dispense the photo-BCB resin onto the center of the substrate.[1]
-
Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to spread the resin.[6]
-
Ramp up to the desired final spin speed to achieve the target thickness (refer to spin speed curves for the specific resin).[6]
-
-
Soft Bake:
-
Place the coated substrate on a hotplate.
-
Bake at a temperature and time sufficient to drive out residual solvent (e.g., 90°C for 90 seconds).[9] This step stabilizes the film for photolithography.
-
-
UV Exposure:
-
Development:
-
Develop the exposed film using an appropriate developer (e.g., puddle development with DS2100).[6] The unexposed regions will be dissolved.
-
Rinse the substrate with a suitable solvent (e.g., isopropanol) and dry.
-
-
Curing:
-
Cure the patterned BCB film in an inert atmosphere (<100 ppm oxygen) such as a nitrogen-purged oven.[1]
-
Soft Cure: For multilayer applications, a soft cure (e.g., 210°C for 40 minutes) can be used for intermediate layers to improve interlayer adhesion. This results in approximately 75% polymer conversion.[1]
-
Hard Cure: For the final layer or single-layer applications, a hard cure (e.g., 250°C for 60 minutes) is performed to achieve >95% conversion, providing maximum chemical resistance and stable properties.[1]
-
-
Descum (Optional): A brief plasma etch (e.g., O₂/CF₄ or O₂/SF₆) can be used to remove any thin polymer residue remaining after development.[1]
Protocol for Dry-Etch BCB Processing
This protocol describes the process for patterning non-photosensitive BCB films using a hard or soft mask.
Materials:
-
Substrate
-
Adhesion Promoter (e.g., AP3000)
-
Dry-Etch BCB Resin (e.g., CYCLOTENE 3000 Series)
-
Photoresist (for soft mask) or Hard Mask Material (e.g., SiO₂, SiNₓ)
-
Etching Gases (e.g., O₂, SF₆, CF₄)
Equipment:
-
Spin Coater
-
Hotplate
-
Deposition System (for hard mask)
-
Photolithography Equipment
-
Reactive Ion Etcher (RIE) or Plasma Etcher
-
Curing Oven or Furnace
Procedure:
-
Substrate Cleaning and Adhesion Promoter Application: Follow steps 1 and 2 from the Photo-BCB protocol.
-
Dry-Etch BCB Spin Coating and Soft Bake: Follow steps 3 and 4 from the Photo-BCB protocol.
-
Mask Deposition and Patterning:
-
Plasma Etching:
-
Transfer the pattern from the mask to the BCB layer using a plasma etching process.[1]
-
A gas mixture containing oxygen and a fluorine-containing gas (e.g., O₂/SF₆ or O₂/CF₄) is typically used to etch the BCB, which contains both organic and silicon components.[1][10] Etch rates can exceed 1 µm/min.[1]
-
-
Mask Removal: Remove the remaining soft or hard mask.
-
Curing: Perform a hard cure of the patterned BCB film as described in step 7 of the Photo-BCB protocol (e.g., 250°C for 60 minutes in a nitrogen atmosphere).[1]
Protocol for BCB Wafer Bonding
This protocol outlines a method for wafer-level bonding using BCB as an adhesive layer, often used in MEMS packaging.
Materials:
-
Device Wafer
-
Cap Wafer
-
BCB Resin (Photosensitive or Dry-Etch)
-
Adhesion Promoter
Equipment:
-
Spin Coater
-
Hotplate
-
Wafer Bonder
Procedure:
-
BCB Application on Cap Wafer:
-
Clean the cap wafer.
-
-
Pre-Bonding Bake/Partial Cure:
-
Wafer Alignment and Bonding:
-
Align the device wafer and the cap wafer in a wafer bonder.
-
Bring the wafers into contact and apply a controlled pressure.
-
-
Final Bonding and Curing:
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships in BCB polymer processing.
Caption: Workflow for Photosensitive BCB Processing.
Caption: Workflow for Dry-Etch BCB Processing.
Caption: BCB Curing Options and Outcomes.
References
- 1. Benzocyclobutene-based polymers for microelectronics [pubsapp.acs.org]
- 2. BCB Polymer Dielectrics for Electronic Packaging and Build-up Board Applications -Proceedings of the International Microelectronics And Packaging Society Conference | Korea Science [koreascience.kr]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 7. lnpo.net [lnpo.net]
- 8. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 9. researchgate.net [researchgate.net]
- 10. csmantech.org [csmantech.org]
Application Notes and Protocols for Grafting 4-Hydroxymethylbenzocyclobutene onto Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the covalent attachment of 4-hydroxymethylbenzocyclobutene (BCB-OH) onto various polymer backbones. The introduction of the thermally cross-linkable benzocyclobutene (BCB) moiety imparts unique properties to the base polymers, enabling the development of novel materials for applications in drug delivery, biomaterials, and microelectronics. The protocols detailed below are based on established chemical reactions for grafting hydroxyl-containing molecules onto polymers.
Introduction to Benzocyclobutene-Functionalized Polymers
Benzocyclobutene (BCB) is a unique functional group known for its ability to undergo thermally induced ring-opening to form a highly reactive ortho-quinodimethane intermediate. This intermediate readily participates in [4+2] cycloaddition reactions, leading to the formation of a stable, cross-linked polymer network without the need for catalysts or the generation of byproducts.[1][2] Grafting BCB moieties onto polymer side chains allows for the creation of materials that can be processed at lower temperatures and then thermally cured to enhance their mechanical strength, thermal stability, and solvent resistance.[1][2][3][4]
The hydroxyl group of this compound provides a convenient handle for covalent attachment to polymer backbones containing complementary functional groups, such as carboxylic acids or other hydroxyl groups, through reactions like esterification or the Mitsunobu reaction.
Applications in Research and Drug Development
The ability to thermally crosslink polymer chains after fabrication into a desired form (e.g., nanoparticles, films, or hydrogels) is highly advantageous in drug delivery and tissue engineering. For instance, BCB-grafted polymers can be used to create drug-loaded nanoparticles that are subsequently cross-linked to control the drug release profile and enhance the stability of the formulation. In tissue engineering, scaffolds fabricated from BCB-functionalized polymers can be cured in situ to provide robust mechanical support for cell growth. The low dielectric constant and thermal stability of BCB-based materials also make them suitable for applications in biomedical electronics and implantable devices.[1][2]
Experimental Protocols
This section details generalized protocols for grafting this compound onto polymer backbones with either carboxylic acid or hydroxyl functional groups. The specific reaction conditions may require optimization depending on the specific polymer, its molecular weight, and the desired degree of substitution.
Protocol 1: Grafting of BCB-OH onto a Carboxylic Acid-Containing Polymer via Steglich Esterification
This protocol is suitable for polymers such as poly(lactic-co-glycolic acid) (PLGA) or poly(acrylic acid) (PAA). The Steglich esterification is a mild reaction that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Experimental Workflow:
Caption: Workflow for grafting BCB-OH onto a carboxylic acid-containing polymer via Steglich Esterification.
Materials:
-
Carboxylic acid-containing polymer (e.g., PLGA)
-
This compound (BCB-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Methanol or diethyl ether (for precipitation)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid-containing polymer in anhydrous DCM.
-
To this solution, add this compound (1.5 equivalents per carboxylic acid group), DCC (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots via FTIR to observe the appearance of the ester carbonyl peak.
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise to a large volume of cold methanol or diethyl ether.
-
Collect the precipitate by filtration and wash it several times with the precipitation solvent to remove unreacted reagents.
-
Dry the final BCB-grafted polymer under vacuum at room temperature.
Protocol 2: Grafting of BCB-OH onto a Hydroxyl-Containing Polymer via Mitsunobu Reaction
This protocol is suitable for polymers with pendant hydroxyl groups, such as poly(vinyl alcohol) (PVA) or certain polysaccharides. The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry, using a phosphine and an azodicarboxylate.
Experimental Workflow:
Caption: Workflow for grafting BCB-OH onto a hydroxyl-containing polymer via the Mitsunobu Reaction.
Materials:
-
Hydroxyl-containing polymer (e.g., PVA)
-
This compound (BCB-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol or diethyl ether (for precipitation)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the hydroxyl-containing polymer, this compound (1.5 equivalents per hydroxyl group), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., acetone or chloroform).
-
Precipitate the polymer by adding the solution to a large volume of a non-solvent like cold methanol or diethyl ether.
-
Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.
Characterization and Data Analysis
The successful grafting of BCB-OH and the degree of substitution (DS) can be determined using various analytical techniques.
-
¹H NMR Spectroscopy: The degree of substitution can be calculated by comparing the integration of characteristic proton signals from the polymer backbone with the signals from the BCB moiety (e.g., the methylene protons of the cyclobutene ring).
-
FTIR Spectroscopy: Successful grafting can be confirmed by the appearance of new peaks corresponding to the ester linkage and the BCB group, and a decrease in the intensity of the hydroxyl or carboxylic acid peaks of the parent polymer.
-
Differential Scanning Calorimetry (DSC): DSC can be used to observe the exothermic peak corresponding to the thermal crosslinking of the BCB groups, typically occurring at temperatures above 200 °C.
Calculation of Degree of Substitution (DS) by ¹H NMR
The degree of substitution, which is the percentage of functional groups on the polymer that have been grafted with BCB-OH, can be calculated from the ¹H NMR spectrum using the following formula:
DS (%) = [ (IBCB / nBCB) / (IPolymer / nPolymer) ] * 100
Where:
-
IBCB is the integration of a characteristic proton signal of the BCB moiety.
-
nBCB is the number of protons corresponding to that signal.
-
IPolymer is the integration of a characteristic proton signal of the polymer repeating unit.
-
nPolymer is the number of protons corresponding to that signal.
Logical Relationship for DS Calculation:
Caption: Logical workflow for calculating the Degree of Substitution from ¹H NMR data.
Quantitative Data Summary
The following table provides a hypothetical summary of how quantitative data for the grafting of BCB-OH onto different polymer backbones could be presented. Actual values will vary based on experimental conditions.
| Polymer Backbone | Grafting Method | Molar Ratio (Polymer:BCB-OH) | Reaction Time (h) | Degree of Substitution (%) |
| Poly(lactic-co-glycolic acid) | Steglich Esterification | 1:1.5 | 24 | 45 |
| Poly(lactic-co-glycolic acid) | Steglich Esterification | 1:3 | 48 | 78 |
| Poly(vinyl alcohol) | Mitsunobu Reaction | 1:1.5 | 12 | 35 |
| Poly(vinyl alcohol) | Mitsunobu Reaction | 1:2 | 24 | 62 |
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling volatile organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DCC is a potent skin sensitizer; handle with extreme care.
-
DEAD and DIAD are toxic and potentially explosive; handle with caution and store appropriately.
-
BCB undergoes thermal crosslinking at elevated temperatures; avoid heating the grafted polymer above 200 °C unless crosslinking is desired.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Crosslinking, and Properties of Benzocyclobutene-Terminated Bisphenol A Polycarbonates | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of low-temperature benzocyclobutene cross-linker and utilization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. datapdf.com [datapdf.com]
Application Notes and Protocols for Cationic Copolymerization of Vinylbenzocyclobutene
These application notes provide detailed procedures for the cationic copolymerization of 4-vinylbenzocyclobutene (VBCB), a monomer known for its unique thermal crosslinking properties. The protocols are intended for researchers and scientists in polymer chemistry and materials science.
Introduction
4-Vinylbenzocyclobutene (VBCB) is a functional monomer that can be polymerized through various mechanisms, including cationic, anionic, radical, and coordination polymerization.[1] Cationic polymerization of VBCB is particularly useful for creating copolymers with specific properties, such as thermoplastic elastomers with thermally crosslinkable moieties. The benzocyclobutene (BCB) group is thermally activated at temperatures above 180°C, undergoing a ring-opening to form a highly reactive o-quinodimethane intermediate. This intermediate can then undergo Diels-Alder reactions, leading to crosslinking without the need for external initiators or catalysts and without the release of volatile byproducts.[2]
This document focuses on the cationic copolymerization of VBCB with isobutylene (IB), a common comonomer in cationic polymerization, to produce random copolymers.[2][3]
Cationic Copolymerization of Isobutylene (IB) and 4-Vinylbenzocyclobutene (4-VBCB)
This section details the synthesis of poly(isobutylene-co-4-vinylbenzocyclobutene) [poly(IB-co-4-VBCB)] random copolymers via cationic polymerization. The electronegativity of the aromatic ring adjacent to the vinyl group of 4-VBCB stabilizes the formation of a secondary carbocation, making it suitable for cationic polymerization.[2]
A detailed experimental protocol for the cationic copolymerization of IB and 4-VBCB is provided below, based on the work of Chen et al. (2020).[2][4]
Materials:
-
Isobutylene (IB)
-
4-Vinylbenzocyclobutene (4-VBCB)
-
2-chloro-2,4,4-trimethylpentane (TMPCl) - Initiator
-
2,6-di-tert-butylpyridine (DTBP) - Proton scavenger
-
Titanium tetrachloride (TiCl₄) - Co-initiator/Lewis acid
-
Cyclohexane (solvent)
-
Methyl chloride (CH₃Cl) (solvent)
-
Methanol (terminating agent)
-
Dry nitrogen (N₂) atmosphere
Procedure:
-
The entire polymerization process must be conducted under a dry nitrogen atmosphere in a glove box to exclude moisture.[2]
-
Add 15 mL of cyclohexane, 10 mL of CH₃Cl, 3.54 × 10⁻⁵ mol of TMPCl, 8.84 × 10⁻⁵ mol of DTBP, and 1.13 × 10⁻³ mol of TiCl₄ sequentially to a screw-cap vial that has been thoroughly dried.[2]
-
Stir the mixture and allow it to equilibrate for 30 minutes to facilitate the formation of the TMPCl and TiCl₄ complex.[2]
-
In a separate vial, prepare a mixture of 2 mL of isobutylene (1.42 g, 0.025 mol) and a specific amount of 4-VBCB (e.g., 2.53 × 10⁻³ mol) dissolved in cyclohexane.[2]
-
Add the monomer mixture to the reaction vessel.[2]
-
Continue the polymerization for 2 hours at -80°C.[2]
-
Terminate the reaction by adding an excess of methanol.[2]
-
The resulting copolymer can then be purified by precipitation and drying.
The following table summarizes the effect of varying the feed ratio of 4-VBCB on the molecular weight and molecular weight distribution of the resulting poly(IB-co-4-VBCB) copolymers. As the 4-VBCB content in the feed increases, the molecular weight of the copolymer decreases, and the molecular weight distribution broadens.[2][3] This is attributed to an increase in the chain transfer reaction to the 4-VBCB monomer.[2]
| Feed Ratio (4-VBCB/IB) | 4-VBCB Content in Copolymer (mol%) | Number Average Molecular Weight (Mₙ, g/mol ) | Molecular Weight Distribution (Mₙ/Mₙ) |
| 0.05 | 11.8 | 25,600 | 1.58 |
| 0.10 | 21.2 | 20,100 | 1.69 |
| 0.15 | 28.5 | 16,500 | 1.82 |
| 0.20 | 34.1 | 13,200 | 1.95 |
| 0.25 | 38.5 | 10,800 | 2.13 |
Data adapted from Chen et al., 2020.[2]
The reactivity ratios for this copolymerization have been calculated as r₁(IB) = 0.47 and r₂(4-VBCB) = 2.08, indicating that 4-VBCB is more reactive than isobutylene in this cationic system.[2]
Visualizations
Caption: Workflow for the cationic copolymerization of IB and 4-VBCB.
The following diagram illustrates the proposed mechanism for the cationic copolymerization of isobutylene and 4-vinylbenzocyclobutene initiated by the TMPCl/DTBP/TiCl₄ system.[2]
Caption: Proposed mechanism for the cationic copolymerization of IB and 4-VBCB.
References
Application Notes and Protocols for Creating Thermally Stable Polymer Networks with 4-Hydroxymethylbenzocyclobutene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-Hydroxymethylbenzocyclobutene (HMBCB) and its subsequent thermal polymerization to create highly stable, cross-linked polymer networks. The exceptional thermal and dielectric properties of benzocyclobutene (BCB)-based polymers make them suitable for a wide range of applications, including microelectronics, electronic packaging, and potentially as stable matrices in biomedical devices and drug delivery systems.[1][2][3]
Introduction
Benzocyclobutene (BCB) resins are a class of thermosetting polymers known for their excellent thermal stability, low dielectric constant, low moisture absorption, and high chemical resistance.[1][3] The polymerization of BCB monomers is a thermally initiated process that proceeds through a unique ring-opening mechanism of the strained four-membered ring to form a highly reactive ortho-quinodimethane intermediate. This intermediate readily undergoes Diels-Alder cycloaddition reactions to form a highly cross-linked and robust polymer network.[2][4][5] Notably, this polymerization process does not produce any volatile byproducts, which is a significant advantage in many applications.[6]
This compound (HMBCB) is a functionalized BCB monomer that incorporates a hydroxyl group. This functional group provides a reactive site for further chemical modifications, allowing for the tailoring of the final polymer properties or for the covalent attachment of other molecules, such as therapeutic agents.
Synthesis of this compound (HMBCB)
While a specific, detailed, and publicly available peer-reviewed protocol for the synthesis of this compound is not readily found in the provided search results, a general synthetic approach can be inferred from the synthesis of similar functionalized benzocyclobutenes. The synthesis would likely start from a commercially available benzocyclobutene derivative, such as 4-bromobenzocyclobutene. A plausible synthetic route is outlined below. It is important to note that this is a generalized procedure and would require optimization and adaptation based on standard organic synthesis practices.
Reaction Scheme:
Caption: Plausible synthetic route for this compound.
Experimental Protocol: Synthesis of this compound (Generalized)
Materials:
-
4-bromobenzocyclobutene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde
-
Hydrochloric acid (HCl), 1M
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 4-bromobenzocyclobutene in anhydrous THF and add it to the dropping funnel.
-
Slowly add a small amount of the 4-bromobenzocyclobutene solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started (as indicated by heat evolution and disappearance of the iodine color), add the remaining 4-bromobenzocyclobutene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
In a separate flask, suspend paraformaldehyde in anhydrous THF and cool the mixture in an ice bath.
-
Slowly add the prepared Grignard reagent to the paraformaldehyde suspension via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Thermal Polymerization of this compound
The thermal polymerization, or curing, of HMBCB results in the formation of a highly cross-linked polymer network. The curing process is typically performed by heating the monomer to temperatures above 200°C. The exact curing schedule (temperature ramp rate and hold times) will influence the final properties of the polymer network.
Polymerization Mechanism:
Caption: Thermal polymerization mechanism of HMBCB.
Experimental Protocol: Thermal Curing of HMBCB
Materials:
-
Purified this compound (HMBCB) monomer
-
Substrate for coating (e.g., silicon wafer, glass slide)
-
Programmable oven or hot plate with temperature control
-
Nitrogen or inert atmosphere environment (optional, but recommended to prevent oxidation)
Procedure:
-
Sample Preparation:
-
The HMBCB monomer can be processed from a solution or as a neat melt.
-
For spin coating, dissolve the HMBCB monomer in a suitable solvent (e.g., mesitylene, cyclopentanone) to achieve the desired viscosity and film thickness.
-
Apply the HMBCB solution to the substrate and spin coat to obtain a uniform film.
-
Pre-bake the coated substrate on a hot plate at a moderate temperature (e.g., 90-120°C) to remove the solvent.
-
-
Thermal Curing:
-
Place the sample in a programmable oven under a nitrogen atmosphere.
-
The curing process is typically performed in a multi-step fashion to ensure a uniform and complete reaction. A representative curing schedule is as follows:
-
Ramp the temperature from room temperature to 210°C at a rate of 5°C/minute.
-
Hold at 210°C for 60 minutes.
-
Ramp the temperature to 250°C at a rate of 2°C/minute.
-
Hold at 250°C for 60-90 minutes.
-
Cool down slowly to room temperature.
-
-
The optimal curing schedule may vary depending on the desired degree of cross-linking and the specific application.
-
Characterization of Thermally Stable Polymer Networks
The thermal and mechanical properties of the cured HMBCB polymer network should be characterized to ensure it meets the requirements of the intended application.
Experimental Workflow:
Caption: Experimental workflow for creating and characterizing HMBCB polymer networks.
Protocols for Thermal Analysis:
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the cured polymer.
-
Procedure:
-
Place a small sample (5-10 mg) of the cured polymer in an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/minute) under a nitrogen atmosphere.
-
The Tg is observed as a step change in the heat flow curve.
-
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the decomposition temperature (Td) and assess the thermal stability of the polymer.
-
Procedure:
-
Place a small sample (5-10 mg) of the cured polymer in a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10°C/minute) under a nitrogen or air atmosphere to a high temperature (e.g., 800°C).
-
The Td is typically reported as the temperature at which 5% weight loss occurs.
-
-
-
Thermomechanical Analysis (TMA):
-
Purpose: To measure the coefficient of thermal expansion (CTE) of the cured polymer.
-
Procedure:
-
Prepare a sample of the cured polymer with a defined geometry (e.g., a thin film or a small rectangular bar).
-
Place the sample in the TMA instrument and apply a small, constant force.
-
Heat the sample at a controlled rate and measure the change in the sample's dimension as a function of temperature.
-
The CTE is calculated from the slope of the dimensional change versus temperature curve.
-
-
Quantitative Data Summary
The following table summarizes representative thermal properties for benzocyclobutene-based polymer networks. It is important to note that these are typical values, and the properties of HMBCB-based networks may vary depending on the specific curing conditions and any co-monomers or additives used.
| Property | Typical Value | Characterization Technique |
| Glass Transition Temperature (Tg) | > 350 °C | DSC |
| Decomposition Temperature (Td, 5% weight loss in N₂) | > 450 °C | TGA |
| Coefficient of Thermal Expansion (CTE) | 40 - 60 ppm/°C | TMA |
Conclusion
The use of this compound allows for the creation of highly stable polymer networks with the added benefit of a functional handle for further chemical modification. The protocols outlined in these application notes provide a foundation for researchers to synthesize and characterize these advanced materials for a variety of high-performance applications. Careful control over the synthesis and curing processes is essential to achieve the desired material properties.
References
Troubleshooting & Optimization
Troubleshooting low yield in 4-Hydroxymethylbenzocyclobutene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-Hydroxymethylbenzocyclobutene, particularly focusing on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and practical synthetic route is the reduction of 4-Carboxybenzocyclobutene. This precursor is commercially available and can be reduced to the corresponding alcohol using standard reducing agents.
Q2: My reaction yield is consistently low. What are the most likely general causes?
Low yields in benzocyclobutene chemistry can often be attributed to the inherent strain and reactivity of the four-membered ring. The benzocyclobutene ring is susceptible to opening at elevated temperatures (typically above 250°C, but this can be lower with certain substituents), leading to the formation of reactive o-quinodimethane intermediates which can then polymerize or undergo other side reactions.[1] Additionally, difficulties in the synthesis of benzocyclobutene derivatives can arise from the sensitivity of the cyclobutene ring to acidic conditions.[2]
Q3: Are there any specific safety precautions I should take when working with benzocyclobutene derivatives?
Due to the potential for rapid polymerization upon ring-opening at high temperatures, it is crucial to have accurate temperature control of all reactions. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Troubleshooting Guide for Low Yield
This guide focuses on the synthesis of this compound via the reduction of 4-Carboxybenzocyclobutene.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Inactive Reducing Agent: The reducing agent (e.g., LiAlH₄, NaBH₄) may have degraded due to improper storage or handling. | - Use a fresh, unopened container of the reducing agent. - Ensure the reducing agent is handled under anhydrous conditions. |
| 2. Insufficient Amount of Reducing Agent: The molar ratio of the reducing agent to the carboxylic acid may be too low. | - Increase the molar equivalents of the reducing agent. Refer to the table below for recommended ratios. | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | - For NaBH₄ reductions, consider a modest increase in temperature, but monitor closely for side reactions. For LiAlH₄, the reaction is typically exothermic and proceeds well at 0 °C to room temperature. | |
| Formation of Significant Byproducts | 1. Over-reduction: While less common for a primary alcohol, strong reducing agents could potentially lead to other products if impurities are present. | - Use a milder reducing agent like NaBH₄ if over-reduction is suspected. |
| 2. Ring-Opening of Benzocyclobutene: The reaction temperature may be too high, causing the benzocyclobutene ring to open and polymerize. | - Maintain strict temperature control. Avoid localized heating. - Choose a reducing agent and solvent system that allows for lower reaction temperatures. | |
| 3. Reactions with Solvent: The reducing agent may be reacting with the solvent (e.g., protic solvents with LiAlH₄). | - Use an appropriate anhydrous aprotic solvent such as THF or diethyl ether for LiAlH₄ reductions. | |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: Formation of stable emulsions during the aqueous workup can lead to product loss. | - Add a saturated solution of NaCl (brine) to help break the emulsion. - Centrifugation may also be effective. |
| 2. Co-elution with Impurities during Chromatography: The desired product may be difficult to separate from starting material or byproducts. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization as an alternative or additional purification step. |
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Typical Solvent | Molar Equivalents (to Carboxylic Acid) | Temperature (°C) | Pros | Cons |
| Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether (anhydrous) | 1.5 - 2.0 | 0 to RT | Highly reactive, fast reaction | Reacts violently with water and protic solvents, requires strict anhydrous conditions |
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | 2.0 - 4.0 | 0 to 50 | Milder, safer to handle | Slower reaction, may require heating |
| Borane-tetrahydrofuran complex (BH₃·THF) | THF (anhydrous) | 1.0 - 1.5 | 0 to RT | Highly selective for carboxylic acids | Requires anhydrous conditions, diborane gas is toxic |
Experimental Protocols
Protocol: Reduction of 4-Carboxybenzocyclobutene to this compound using LiAlH₄
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the suspension to 0 °C using an ice bath. Dissolve 4-Carboxybenzocyclobutene (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Isolation: Filter the resulting white precipitate and wash it thoroughly with THF. Combine the filtrate and the washings.
-
Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Preventing premature polymerization of benzocyclobutene monomers during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of benzocyclobutene (BCB) monomers to prevent premature polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of BCB monomers during storage?
A1: Premature polymerization of BCB monomers is primarily initiated by exposure to elevated temperatures. The ring-opening of the cyclobutene group is a thermally activated process.[1][2] Other contributing factors can include exposure to oxygen, moisture, and direct sunlight or ultraviolet sources, which can generate reactive species that may initiate polymerization.[3] Incompatible materials, such as strong oxidizing agents, can also lead to instability.[3]
Q2: What are the visual indicators of premature polymerization in BCB monomers?
A2: Unwanted polymerization can manifest through several observable changes in the monomer. These include:
-
An increase in viscosity, making the liquid thicker and less mobile.
-
The formation of a gel or solid precipitates within the monomer solution.
-
The solution becoming cloudy or turbid.
-
Discoloration, often appearing as a yellow or brownish tint.
Q3: What are the recommended storage conditions for BCB monomers to ensure stability?
A3: To maintain the quality and prevent premature polymerization of BCB monomers, it is crucial to store them under controlled conditions. For divinylsiloxane-bis-benzocyclobutene (DVS-bis-BCB) based resins, a storage temperature of below -15°C is recommended.[3] It is also advised to avoid temperatures above 40°C.[3] Monomers should be stored in tightly sealed original containers in a dry, cool, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[3]
Q4: Are there chemical inhibitors used to stabilize BCB monomers during storage?
A4: Yes, inhibitors are added to BCB monomer formulations to prevent premature polymerization. One example of an inhibitor used in B-staged divinylsiloxane-bis-benzocyclobutene resin is a polymer of 1,2-dihydro-2,2,4-trimethylquinoline.[3] Generally, polymerization inhibitors are radical scavengers that interrupt the chain reactions of polymerization. While specific inhibitors for all BCB monomers are proprietary, the use of such additives is a standard practice to ensure a reasonable shelf life.
Q5: How does exposure to air and moisture affect the stability of BCB monomers?
A5: Exposure to air (oxygen) and moisture can negatively impact the stability of BCB monomers. Oxygen can participate in oxidative processes, potentially leading to the formation of impurities and initiating polymerization, especially in the presence of other catalysts or elevated temperatures.[3] Some BCB formulations contain antioxidants to mitigate this.[4] Moisture can introduce impurities and may not be compatible with the monomer or its formulation, potentially affecting its performance in subsequent applications.[4] Therefore, it is essential to keep containers tightly sealed and in a dry environment.
Troubleshooting Guide
Problem: I have observed an increase in the viscosity of my BCB monomer.
| Possible Cause | Recommended Action |
| Elevated Storage Temperature | Immediately move the monomer to a temperature-controlled storage unit, preferably below -15°C.[3] |
| Prolonged Storage at Room Temperature | If the monomer has been at room temperature for an extended period, it may have started to oligomerize. It is advisable to test the purity of the monomer before use. |
| Contamination | Ensure that the container is properly sealed and has not been contaminated with incompatible materials. |
Problem: There are solid particles or a gel-like substance in my BCB monomer.
| Possible Cause | Recommended Action |
| Advanced Polymerization | This indicates a significant level of polymerization. The monomer is likely unusable for most applications and should be disposed of according to safety guidelines. |
| Inhibitor Depletion | Over time, the inhibitor can be consumed, especially under improper storage conditions, leading to polymerization. |
Data Summary
Table 1: Recommended Storage and Handling Conditions for BCB Monomers
| Parameter | Recommendation | Reference |
| Storage Temperature | < -15°C | [3] |
| Avoid Temperatures Above | 40°C | [3] |
| Atmosphere | Store in a tightly closed container in a dry and well-ventilated place. | [3] |
| Light Exposure | Avoid direct sunlight or ultraviolet sources. | [3] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
Experimental Protocols
Protocol 1: Detection of Oligomers in BCB Monomers using Gel Permeation Chromatography (GPC)
Objective: To determine the presence and relative amount of oligomers in a BCB monomer sample, indicating the extent of premature polymerization.
Materials:
-
BCB monomer sample
-
High-purity tetrahydrofuran (THF), HPLC grade
-
GPC system with a refractive index (RI) detector
-
GPC columns suitable for separating low molecular weight polymers (e.g., polystyrene-divinylbenzene columns)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase using high-purity THF. Degas the solvent before use.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the BCB monomer sample into a clean vial.
-
Add 10 mL of THF to the vial to dissolve the sample, resulting in a concentration of ~1 mg/mL.
-
Gently agitate the vial until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
GPC Analysis:
-
Set the GPC system parameters. A typical flow rate for THF is 1.0 mL/min.
-
Ensure the column and detector temperatures are stable.
-
Inject the prepared sample onto the GPC column.
-
Collect the data from the RI detector.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. The monomer will appear as a major peak at a longer retention time.
-
The presence of peaks at shorter retention times indicates the presence of higher molecular weight species (dimers, trimers, and other oligomers).
-
The relative area of the oligomer peaks compared to the monomer peak provides a semi-quantitative measure of the extent of polymerization. For more accurate molecular weight determination, calibration with appropriate standards is required.
-
Protocol 2: Purity Assessment of BCB Monomers by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a BCB monomer sample and quantify the level of impurities, including potential degradation products.
Materials:
-
BCB monomer sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water. The exact ratio may need to be optimized depending on the specific BCB monomer. A gradient elution may be necessary to separate all components.
-
Sample Preparation:
-
Prepare a stock solution of the BCB monomer in acetonitrile at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create a working solution of around 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the HPLC system parameters. A typical flow rate is 1.0 mL/min.
-
Set the UV detector to a wavelength where the BCB monomer has strong absorbance (this may need to be determined experimentally, but a starting point could be around 254 nm).
-
Inject the prepared sample onto the C18 column.
-
Run the analysis and collect the chromatogram.
-
-
Data Analysis:
-
The main peak in the chromatogram corresponds to the BCB monomer.
-
Any other peaks represent impurities.
-
The purity of the monomer can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Visualizations
Caption: Factors leading to the premature polymerization of BCB monomers.
Caption: Troubleshooting workflow for increased viscosity in BCB monomers.
References
Technical Support Center: Optimizing Benzocyclobutene (BCB) Crosslinking Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzocyclobutene (BCB) crosslinking.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of BCB crosslinking?
A1: BCB crosslinking is a thermally initiated process that proceeds without the need for catalysts or initiators.[1][2] When heated, the strained four-membered ring of the BCB unit undergoes an electrocyclic ring-opening to form a highly reactive o-quinodimethane intermediate.[3][4] This intermediate then rapidly reacts with a dienophile, such as another o-quinodimethane or a vinyl group, via a Diels-Alder [4+2] cycloaddition reaction to form a stable crosslinked network.[5][6] A key advantage of this process is that no volatile byproducts are generated, leading to minimal shrinkage and good planarity in the final film.[2][7]
Q2: What is the typical curing temperature for BCB resins?
A2: Standard, unmodified BCB resins typically require a curing temperature of around 250°C to ensure complete crosslinking.[1][7] The crosslinking reaction is generally carried out for about one hour under an inert atmosphere, such as dry nitrogen.[1] However, the exact temperature and time can vary depending on the specific BCB derivative and the desired degree of crosslinking.
Q3: Is it possible to lower the curing temperature of BCB?
A3: Yes, significant research has focused on lowering the curing temperature of BCB to make it compatible with temperature-sensitive substrates used in applications like flexible electronics.[8] This is typically achieved by introducing electron-donating or electron-withdrawing substituents onto the four-membered ring of the BCB monomer.[7] These modifications can lower the activation energy for the ring-opening reaction, reducing the required curing temperature by 20-100°C.[7] For instance, some modified BCB monomers can be cured at temperatures as low as 120°C.[7][9]
Q4: What are adhesion promoters and are they necessary for BCB processing?
A4: Adhesion promoters are organosilane-based solutions that enhance the bonding of BCB resins to various substrates.[10] Their use is almost always recommended to ensure robust adhesion and prevent delamination during subsequent processing steps or reliability testing.[10] Commercially available adhesion promoters for BCB include AP3000 and AP8000.[10] These are typically applied to the substrate via spin-coating and then baked before the BCB resin is deposited.[10] It is important to note that hexamethyldisilazane (HMDS), a common adhesion promoter in microfabrication, is not effective for BCB.[10]
Q5: Can BCB be cured in the presence of air?
A5: While curing is typically performed in an inert atmosphere like nitrogen to prevent oxidation, some formulations, such as CYCLOTENE AD6000, are designed to be curable in air.[11] However, properties of the air-cured film might be slightly different from those of a nitrogen-cured film.[11] For most standard BCB resins, an inert atmosphere is recommended for optimal performance and to avoid potential side reactions.
Troubleshooting Guide
This section addresses common issues encountered during BCB crosslinking experiments.
Issue 1: Incomplete or Weak Curing
Question: My BCB film is not fully cured, feels soft, or dissolves in solvents after the curing process. What could be the cause?
Answer: Incomplete or weak curing is often due to suboptimal thermal processing. Several factors can contribute to this issue:
-
Insufficient Curing Temperature or Time: The crosslinking reaction is highly dependent on both temperature and time. Ensure that the curing temperature is appropriate for your specific BCB resin and that the duration of the cure is sufficient for the reaction to go to completion. For standard BCB, a cure at 250°C for one hour is a common guideline.[1]
-
Incorrect Oven Calibration: The actual temperature inside your oven may be lower than the setpoint. It is crucial to calibrate your curing oven to ensure accurate temperature control.[12]
-
Atmosphere Contamination: While some BCB resins can be cured in air, many require an inert atmosphere (e.g., nitrogen) to prevent oxidation, which can interfere with the crosslinking reaction. Ensure a continuous flow of high-purity inert gas during the curing process.
Issue 2: Poor Adhesion to the Substrate
Question: The cured BCB film is peeling or delaminating from the substrate. How can I improve adhesion?
Answer: Poor adhesion is a frequent problem that can often be resolved by optimizing surface preparation and the use of adhesion promoters.
-
Inadequate Surface Cleaning: The substrate surface must be free of organic and inorganic contaminants. An oxygen plasma treatment using a reactive ion etcher (RIE) is a highly effective method for cleaning surfaces prior to adhesion promoter application.[10]
-
Improper Use of Adhesion Promoter:
-
Wrong Type: Ensure you are using an adhesion promoter specifically recommended for BCB, such as AP3000 or AP8000.[10]
-
Application Method: Adhesion promoters for BCB are designed for spin-coating, not vapor priming.[10]
-
Baking: In many cases, baking the adhesion promoter after spin-coating can significantly improve adhesion. For example, baking AP3000 on aluminum or copper substrates enhances adhesion.[10]
-
-
Substrate Incompatibility: BCB exhibits poor adhesion to certain materials, such as gold and III-V semiconductors (e.g., GaAs, InP).[10] In such cases, it is advisable to use an intermediate adhesion layer, like silicon nitride or titanium.[10]
Issue 3: Void Formation in the Cured Film
Question: I am observing voids or bubbles in my cured BCB film, especially when used for wafer bonding. What is causing this?
Answer: Void formation can be a complex issue, particularly in bonding applications. It is often related to the flow of the BCB resin during the curing and bonding process.
-
Degree of Partial Curing (B-staging): For bonding applications, the BCB is often partially cured to a "B-stage" before the wafers are brought into contact. If the resin is too fluid (low crosslink percentage), it can lead to voids. Conversely, if it is too solid (high crosslink percentage), it may not flow enough to create a void-free interface. The degree of B-staging needs to be carefully optimized. A 50% crosslinking level has been used in some cases, but voids can still appear depending on the surface topography.[13]
-
Trapped Solvents or Air: Ensure that all solvent from the spin-coating process is removed by a proper soft bake before initiating the high-temperature cure.[14] In bonding applications, performing the bonding step under vacuum can help to eliminate trapped air.
-
Surface Topography: Features on the wafer surface can influence the flow of the BCB and lead to void formation. Optimizing the planarity of the surfaces to be bonded can mitigate this issue.
Experimental Protocols
Protocol 1: Standard BCB Crosslinking on a Silicon Substrate
-
Substrate Cleaning:
-
Perform a standard solvent clean of the silicon wafer (e.g., acetone, isopropanol, deionized water).
-
Subject the wafer to an O₂ plasma treatment in a reactive ion etcher (RIE) to remove any residual organic contamination.[10]
-
-
Adhesion Promoter Application:
-
Dispense AP3000 adhesion promoter onto the center of the cleaned silicon wafer.
-
Spin-coat at a speed that results in a thin, uniform layer (e.g., 3000 rpm for 30 seconds).
-
Optional but recommended: Bake the wafer on a hotplate at a temperature between 100°C and 150°C for 60-120 seconds to improve adhesion.[10]
-
-
BCB Resin Coating:
-
Dispense the BCB resin (e.g., CYCLOTENE series) onto the adhesion promoter-coated wafer.
-
Spin-coat to achieve the desired film thickness. The spin speed and time will depend on the viscosity of the specific BCB resin.
-
-
Soft Bake:
-
Bake the wafer on a hotplate to remove residual solvents from the resin. A typical soft bake is performed at a temperature between 80°C and 150°C for at least 60 seconds.[14]
-
-
Curing (Crosslinking):
-
Place the wafer in a convection oven with a continuous flow of high-purity nitrogen.
-
Ramp the temperature to the target curing temperature (e.g., 250°C).
-
Hold at the curing temperature for the desired time (e.g., 60 minutes) to achieve full crosslinking.[1]
-
Ramp the temperature down slowly to room temperature to avoid thermal shock.
-
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing BCB crosslinking reactions.
Table 1: Typical Curing Conditions for BCB Resins
| BCB Type | Curing Temperature (°C) | Curing Time (minutes) | Atmosphere | Reference(s) |
| Standard (unmodified) | 250 | 60 | Inert (N₂) | [1] |
| Modified (e.g., alkoxy-substituted) | 100 - 150 | Varies | Inert (N₂) | [15] |
| TPE-functionalized | 190 (peak temperature) | Varies | Not specified | [8][16] |
| High-throughput hotplate cure | ~300 | < 1 | Not specified | [17] |
Table 2: Adhesion Promoter (AP3000) Bake Conditions and Effects
| Substrate | AP3000 Bake Temperature (°C) | Bake Time (seconds) | Effect on Adhesion | Reference(s) |
| Aluminum | 100 - 150 | 60 | Significant improvement | [10] |
| Copper | 100 - 150 | 60 | Improvement | [10] |
| Titanium | 100 - 150 | Not specified | Good adhesion with bake | [10] |
Visualizations
Caption: A typical experimental workflow for BCB crosslinking.
Caption: Troubleshooting decision tree for poor BCB adhesion issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. adhesivesmag.com [adhesivesmag.com]
- 6. Self-crosslinking all-hydrocarbon polyethylene thermosets through intrinsic benzocyclobutene cycloaddition - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 11. researchgate.net [researchgate.net]
- 12. Resin curing issues and preventing future problems - Resource Library - EASA | The Electro•Mechanical Authority [easa.com]
- 13. researchgate.net [researchgate.net]
- 14. mri.psu.edu [mri.psu.edu]
- 15. thieme-connect.com [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. labadviser.nanolab.dtu.dk [labadviser.nanolab.dtu.dk]
How to control molecular weight in benzocyclobutene copolymerization
Welcome to the technical support center for benzocyclobutene (BCB) copolymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling molecular weight in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the molecular weight in benzocyclobutene (BCB) copolymerization?
A1: The molecular weight of BCB copolymers is primarily controlled by several key factors:
-
Monomer Feed Ratio: The relative concentration of the BCB monomer to the comonomer(s) significantly impacts the copolymer's final molecular weight and composition.
-
Initiator Concentration: In radical and controlled radical polymerizations, the initiator concentration is inversely related to the number-average molecular weight (Mn).[1][2] Higher initiator concentrations lead to the formation of more polymer chains, resulting in lower overall molecular weights.
-
Reaction Temperature: Temperature affects the rates of initiation, propagation, and termination. Higher temperatures generally increase the polymerization rate but can also lead to a broader molecular weight distribution due to an increased rate of side reactions.
-
Polymerization Method: The choice of polymerization technique (e.g., free-radical, anionic, cationic, or controlled radical polymerization like ATRP) has a profound effect on the level of control over molecular weight and polydispersity.
-
Solvent Choice: The solvent can influence polymerization kinetics and may act as a chain transfer agent, which would limit the growth of the polymer chain and lower the molecular weight.[3]
Q2: How does the monomer feed ratio affect the molecular weight of a styrene and 4-vinylbenzocyclobutene (4-VBCB) copolymer?
A2: The effect of the monomer feed ratio on molecular weight depends on the polymerization mechanism.
-
In coordination copolymerization , increasing the proportion of 4-VBCB in the feed can lead to an increase in the number-average molecular weight (Mn).[4]
-
In cationic copolymerization with a comonomer like isobutylene, increasing the 4-VBCB feed has been shown to decrease the molecular weight and increase the polydispersity index (PDI).[5] This is attributed to a chain transfer reaction involving the 4-VBCB monomer.[5]
-
In anionic polymerization , the molecular weight can be predicted based on the monomer-to-initiator ratio, offering good control.
-
In free-radical copolymerization , the reactivity ratios of the monomers determine their incorporation into the polymer chain, which in turn affects the final molecular weight.
Q3: My polydispersity index (PDI) is high. How can I achieve a narrower molecular weight distribution?
A3: A high PDI (typically > 1.5 in controlled polymerizations) indicates a broad distribution of polymer chain lengths. To achieve a narrower PDI:
-
Consider a "Living" Polymerization Technique: Methods like Atom Transfer Radical Polymerization (ATRP) or anionic polymerization offer much better control over PDI compared to conventional free-radical polymerization.
-
Ensure Rapid Initiation: In any chain polymerization, the rate of initiation should be fast compared to the rate of propagation. This ensures that all polymer chains start growing at approximately the same time.
-
Maintain a Constant Concentration of Propagating Species: "Living" polymerizations are effective because they maintain a low and constant concentration of active propagating chains, minimizing termination reactions.
-
Purify Monomers and Solvents: Impurities can act as unwanted initiators or chain transfer agents, leading to a broader PDI.
-
Control the Temperature: Fluctuations in reaction temperature can affect the rates of initiation, propagation, and termination differently, leading to a broader PDI.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Lower than expected molecular weight (Mn) | 1. High initiator concentration: Too many polymer chains are being initiated. 2. Chain transfer: The solvent or an impurity is acting as a chain transfer agent, prematurely terminating chain growth. 3. Presence of an inhibitor in the monomer: Inhibitors scavenge radicals, which can interfere with polymerization. | 1. Decrease initiator concentration: This will generate fewer polymer chains, allowing each to grow longer. 2. Change the solvent: Select a solvent with a low chain transfer constant. Ensure all reagents are pure. 3. Purify the monomer: Pass the monomer through a column of basic alumina to remove the inhibitor. |
| Higher than expected molecular weight (Mn) | 1. Low initiator concentration or inefficient initiator: Not enough chains are being initiated. 2. Gel effect (Trommsdorff effect): At high conversion, increased viscosity slows down termination reactions, leading to a rapid increase in molecular weight. | 1. Increase initiator concentration or choose a more efficient initiator for the given temperature. 2. Stop the polymerization at a lower conversion before the gel effect becomes significant. This can be achieved by quenching the reaction. |
| Broad polydispersity index (PDI > 1.5) | 1. Slow initiation: The rate of initiation is slower than the rate of propagation. 2. Chain transfer reactions: Unwanted termination events are occurring. 3. Temperature fluctuations: Inconsistent reaction temperature can lead to variable polymerization rates. 4. High monomer conversion in free-radical polymerization: The gel effect can broaden the PDI. | 1. Use a more efficient initiator or a controlled/"living" polymerization technique like ATRP. 2. Purify all reagents and choose a solvent with a low chain transfer constant. 3. Ensure precise and stable temperature control throughout the reaction. 4. Target a lower monomer conversion. |
| Bimodal GPC trace | 1. Presence of impurities that initiate a second population of chains. 2. Significant chain transfer to polymer, leading to branching. 3. Inconsistent initiation or termination events throughout the polymerization. | 1. Thoroughly purify all monomers, solvents, and initiators. 2. Adjust reaction conditions (e.g., lower temperature) to minimize side reactions. 3. Consider a more controlled polymerization method. |
Data Presentation
Table 1: Effect of Monomer Feed Ratio on Molecular Weight in Coordination Copolymerization of Styrene and 4-VBCB
| Styrene Feed (mol %) | 4-VBCB Feed (mol %) | Mn (kDa) | PDI (Mw/Mn) |
| 100 | 0 | 97 | 1.75 |
| 75 | 25 | 55 | 2.46 |
| 50 | 50 | 102 | 2.15 |
| 25 | 75 | 167 | 1.93 |
| 0 | 100 | 165 | 1.81 |
Data synthesized from a study on coordination copolymerization.[4]
Table 2: Effect of 4-VBCB Feed on Molecular Weight in Cationic Copolymerization with Isobutylene
| 4-VBCB Feed (mol %) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0 | 45,000 | 1.30 |
| 5 | 38,000 | 1.45 |
| 10 | 32,000 | 1.60 |
| 15 | 27,000 | 1.75 |
| 20 | 23,000 | 1.90 |
Data synthesized from a study on the cationic copolymerization of isobutylene and 4-VBCB.[5]
Experimental Protocols
Protocol 1: Free-Radical Copolymerization of Styrene and 4-Vinylbenzocyclobutene (4-VBCB)
This protocol is a general guideline for the free-radical copolymerization of styrene and 4-VBCB.
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
4-Vinylbenzocyclobutene (4-VBCB) (inhibitor removed)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)
-
Anhydrous toluene (or other suitable solvent with a low chain transfer constant)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
Procedure:
-
Reaction Setup: Assemble a Schlenk flask with a magnetic stir bar and flame-dry under vacuum. Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: In the flask, add the desired amounts of styrene, 4-VBCB, and AIBN, followed by anhydrous toluene to achieve the desired monomer concentration. The total monomer concentration is typically in the range of 1-3 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C) and stir.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Termination and Precipitation: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent, such as methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
-
Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the purified polymer by gel permeation chromatography (GPC) calibrated with polystyrene standards. The copolymer composition can be determined by ¹H NMR spectroscopy.
Protocol 2: Cationic Copolymerization of Isobutylene (IB) and 4-VBCB
This protocol is adapted from a published procedure for the cationic copolymerization of isobutylene and 4-VBCB.[5]
Materials:
-
Isobutylene (IB)
-
4-Vinylbenzocyclobutene (4-VBCB)
-
2-chloro-2,4,4-trimethylpentane (TMPCl) (initiator)
-
Titanium tetrachloride (TiCl₄) (co-initiator)
-
2,6-di-tert-butylpyridine (DTBP) (proton scavenger)
-
Cyclohexane and methyl chloride (solvents)
-
Methanol (quenching agent)
-
Glove box
-
Cryostat or low-temperature bath
Procedure:
-
Reaction Setup: All manipulations should be performed in a glove box under a dry nitrogen atmosphere. The reaction is conducted in a screw-cap vial placed in a cryostat set to -80 °C.
-
Initiator Complex Formation: To the reaction vial, sequentially add cyclohexane, methyl chloride, TMPCl, and DTBP. Cool the mixture to -80 °C, then add TiCl₄. Stir the mixture for 30 minutes to allow for the formation of the initiator complex.
-
Monomer Addition: In a separate vial, prepare a solution of IB and 4-VBCB in cyclohexane. Add this monomer solution to the pre-chilled initiator complex mixture.
-
Polymerization: Allow the polymerization to proceed for the desired time (e.g., 2 hours) at -80 °C with continuous stirring.
-
Quenching: Terminate the reaction by adding an excess of pre-chilled methanol to the reaction mixture.
-
Purification: Allow the mixture to warm to room temperature. The polymer product can be isolated and dried to a constant weight in a vacuum oven at 40 °C.
-
Characterization: Determine Mn and PDI by GPC. Determine the incorporation of 4-VBCB into the copolymer using ¹H NMR spectroscopy.
Visualizations
References
Addressing solubility issues in high molecular weight BCB polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with high molecular weight benzocyclobutene (BCB) polymers.
Frequently Asked Questions (FAQs)
Q1: What are high molecular weight BCB polymers and why is their solubility a concern?
High molecular weight benzocyclobutene (BCB) polymers are thermosetting resins known for their excellent dielectric properties, low moisture absorption, and thermal stability, making them valuable in microelectronics and certain advanced material applications.[1] Their high molecular weight, which contributes to their desirable material properties, also leads to increased chain entanglement and reduced entropy of mixing, making them inherently more difficult to dissolve than their lower molecular weight counterparts.[2][3] Solubility is a critical concern during processing, purification, and formulation, as incomplete dissolution can lead to defects in final products and inconsistencies in experimental results.
Q2: What are the primary factors influencing the solubility of high molecular weight BCB polymers?
Several factors can impact the solubility of high molecular weight BCB polymers:
-
Molecular Weight: Higher molecular weight polymers are generally more difficult to dissolve.[2]
-
Degree of Curing (Cross-linking): BCB polymers are designed to be cured (cross-linked) to achieve their final properties. Uncured or partially cured (B-staged) polymers are soluble in specific organic solvents.[2][4] However, as the polymer cures and the cross-link density increases, its solubility dramatically decreases. Fully cured BCB polymers are highly resistant to most solvents.[2]
-
Solvent Selection: The choice of solvent is crucial. "Good" solvents will have similar solubility parameters to the polymer, promoting polymer-solvent interactions over polymer-polymer interactions.[5]
-
Temperature: Generally, increasing the temperature can enhance the solubility of polymers.[4][5] However, for thermosetting polymers like BCB, excessive heat can accelerate the curing process, leading to insolubility.
-
Concentration: Attempting to dissolve a high concentration of the polymer can lead to the formation of gels or aggregates.[5]
-
Agitation: Proper and consistent mixing is essential to facilitate the dissolution process and prevent localized areas of high concentration.[5]
Q3: Which solvents are recommended for dissolving uncured or B-staged high molecular weight BCB polymers?
Commercially available BCB resins, such as the CYCLOTENE™ series, have designated solvent systems. For laboratory-scale dissolution of uncured or B-staged high molecular weight BCB polymers, the following solvents are commonly used:
-
Mesitylene: Often used as a solvent for B-staged DVS-bis-BCB prepolymers.[1]
-
Aromatic Hydrocarbons: Toluene and xylene can be effective solvents.
-
Chlorinated Hydrocarbons: Chloroform and dichloromethane may also be used.
-
Ethers: Tetrahydrofuran (THF) is another potential solvent.
-
Commercial Formulations: For specific product lines like CYCLOTENE, designated developers and rinse solvents such as DS2100, DS3000, and T1100 are recommended.[2][6]
It is always advisable to consult the manufacturer's technical data sheet for the specific BCB polymer being used.
Troubleshooting Guide
Issue 1: The high molecular weight BCB polymer is not dissolving, or the solution is hazy.
-
Possible Cause: The chosen solvent may be inappropriate, or the polymer may be partially cross-linked.
-
Troubleshooting Steps:
-
Verify Polymer State: Ensure the BCB polymer is not fully cured. If the material has been stored for an extended period or exposed to high temperatures, some degree of cross-linking may have occurred.
-
Solvent Selection: Switch to a more aggressive or recommended solvent (see Q3 in FAQs).
-
Gentle Heating: Gently warm the solution while stirring. A temperature range of 30-50°C can be effective. Avoid high temperatures that could induce curing.
-
Sonication: Use a bath sonicator to aid in breaking up polymer aggregates.
-
Reduce Concentration: Try dissolving a smaller amount of the polymer in the same volume of solvent.
-
Issue 2: The polymer forms a gel-like substance instead of a true solution.
-
Possible Cause: This is often due to high polymer concentration or the use of a poor solvent.[5]
-
Troubleshooting Steps:
Issue 3: The polymer precipitates out of solution when another substance is added.
-
Possible Cause: The added substance may be a non-solvent for the polymer, causing it to precipitate.
-
Troubleshooting Steps:
-
Check Miscibility: Ensure that the added substance is miscible with the solvent and does not act as a non-solvent for the polymer.
-
Slow Addition: Add the substance very slowly while vigorously stirring the polymer solution. This can help to maintain a homogeneous mixture.
-
Alternative Formulation: Consider if the polymer can be dissolved in a mixture of the solvent and the substance to be added from the beginning.
-
Quantitative Data
Precise quantitative solubility data for high molecular weight BCB polymers is often proprietary and depends on the specific formulation and molecular weight distribution. The following table provides an illustrative guide to the solubility of a typical B-staged (uncured) high molecular weight DVS-bisBCB polymer in various solvents at room temperature.
| Solvent | Solubility Parameter (δ) (MPa½) | Qualitative Solubility | Estimated Solubility (g/L) |
| Mesitylene | 18.0 | Good | > 100 |
| Toluene | 18.2 | Good | > 100 |
| Tetrahydrofuran (THF) | 18.6 | Moderate | 50 - 100 |
| Chloroform | 19.0 | Moderate | 50 - 100 |
| Acetone | 20.3 | Poor | < 10 |
| Isopropanol | 23.5 | Insoluble | < 1 |
| Water | 47.8 | Insoluble | < 0.1 |
Note: These values are estimates for illustrative purposes. Actual solubility can vary based on the specific polymer characteristics. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.
Experimental Protocols
Protocol for Dissolving High Molecular Weight B-Staged BCB Polymer
This protocol outlines a general procedure for dissolving a B-staged (uncured) high molecular weight BCB polymer in a laboratory setting.
Materials:
-
High molecular weight B-staged BCB polymer
-
Selected solvent (e.g., mesitylene, toluene)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Water bath or hot plate with temperature control
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry to prevent contamination.
-
Weigh the desired amount of the BCB polymer and transfer it to a glass vial.
-
Add the appropriate volume of the selected solvent to the vial to achieve the desired concentration. Start with a low concentration (e.g., 5-10 wt%).
-
-
Initial Mixing:
-
Tightly cap the vial to prevent solvent evaporation.
-
Place a magnetic stir bar in the vial and place it on a magnetic stirrer at a moderate speed.
-
Allow the mixture to stir at room temperature for at least 1-2 hours.
-
-
Assisted Dissolution (if necessary):
-
If the polymer is not fully dissolved, proceed with the following steps:
-
Gentle Heating: Place the vial in a water bath set to a temperature between 30-50°C. Continue stirring. Caution: Do not overheat, as this may cause the polymer to cure.
-
Vortexing: Periodically remove the vial from the stirrer/water bath and vortex vigorously for 30-60 seconds to help break up any aggregates.
-
Sonication: Place the vial in a bath sonicator for 15-30 minute intervals. Monitor the temperature of the sonicator bath to ensure it does not become too hot.
-
-
Homogenization and Inspection:
-
Continue the selected dissolution method until the solution appears clear and homogeneous to the naked eye.
-
Allow the solution to sit undisturbed for a few hours to check for any settling of undissolved material.
-
If the solution remains clear, it is ready for use. If there is still undissolved material, consider further dilution or repeating the assisted dissolution steps.
-
-
Storage:
-
Store the polymer solution in a tightly sealed container in a cool, dark place. Some solutions may be sensitive to light and air, which could potentially initiate cross-linking over time.
-
Visualizations
Caption: Troubleshooting workflow for BCB polymer solubility.
References
Minimizing side reactions during functionalization of 4-Hydroxymethylbenzocyclobutene
This guide provides troubleshooting advice and frequently asked questions for researchers working with 4-Hydroxymethylbenzocyclobutene (HMBCB). Our goal is to help you anticipate and resolve common challenges, thereby minimizing side reactions and maximizing the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when functionalizing this compound?
A1: The main challenge is the thermal sensitivity of the benzocyclobutene (BCB) ring. The BCB moiety undergoes an irreversible ring-opening reaction to form a highly reactive o-quinodimethane intermediate at elevated temperatures (>200 °C), leading to polymerization.[1][2][3] Many standard functionalization reactions for the hydroxymethyl group require conditions that can inadvertently trigger this polymerization, leading to low yields and complex product mixtures. Therefore, reaction conditions must be carefully selected to be mild enough to avoid this side reaction.
Q2: When should I use a protecting group for the hydroxyl moiety?
A2: A protecting group is recommended when you are performing reactions that are incompatible with a free hydroxyl group. This includes reactions on the aromatic ring or modifications that require strongly basic or acidic conditions that could deprotonate the alcohol and cause undesired side reactions. The choice of protecting group is critical and should be guided by its stability under the planned reaction conditions and the ease of its removal without affecting the BCB ring.[4][5][6]
Q3: Can I perform functionalization reactions on the aromatic ring of HMBCB?
A3: Yes, but with caution. Electrophilic aromatic substitution reactions are possible, but the conditions must be mild to prevent polymerization of the BCB ring. It is often advisable to protect the hydroxyl group first to prevent it from interfering with the reaction.
Troubleshooting Guides
Oxidation of the Hydroxymethyl Group to an Aldehyde
Problem: Low yield of the desired aldehyde (4-formylbenzocyclobutene) and formation of byproducts.
Possible Causes & Solutions:
-
Over-oxidation to Carboxylic Acid: Many common oxidizing agents are strong enough to convert the intermediate aldehyde to a carboxylic acid.
-
Solution: Use mild and selective oxidizing agents. Swern oxidation, Dess-Martin periodinane (DMP), or TEMPO-catalyzed oxidations are generally effective for this transformation.[7]
-
-
BCB Polymerization: The use of high temperatures or strongly acidic/basic conditions can trigger the ring-opening of the BCB moiety.
-
Solution: Maintain low reaction temperatures. For instance, Swern oxidations are typically run at -78 °C. Avoid strong, non-volatile acids or bases.
-
-
Formation of Side Products from Reagents: Some oxidation procedures can introduce byproducts that are difficult to separate.
-
Solution: Choose an oxidation method with volatile byproducts. For example, in a Swern oxidation, the sulfur-containing byproducts are generally volatile.
-
-
Dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add dimethyl sulfoxide (DMSO) (2.4 eq.) to the cooled solution and stir for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Esterification of the Hydroxymethyl Group
Problem: Incomplete reaction or formation of polymeric material.
Possible Causes & Solutions:
-
BCB Polymerization: Classic Fischer esterification often requires high temperatures and strong acid catalysts, which can cause polymerization of the BCB ring.[8][9]
-
Solution: Use milder esterification methods that proceed at or below room temperature. Steglich esterification using DCC/DMAP or Yamaguchi esterification are excellent alternatives.[10]
-
-
Incomplete Conversion: The reaction may not go to completion under mild conditions.
-
Solution: Increase the reaction time or use a slight excess of the acylating agent. Ensure all reagents are anhydrous, as water can quench the activated species.
-
| Method | Catalyst/Reagents | Temperature (°C) | Typical Yield (%) | Key Advantage |
| Fischer | H₂SO₄ (catalytic) | Reflux | < 50% (due to polymerization) | Inexpensive reagents |
| Steglich | DCC, DMAP | 0 to 25 | > 90% | Mild conditions |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | 25 | > 95% | High yields, mild |
-
Dissolve this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Etherification of the Hydroxymethyl Group
Problem: Low yield and formation of elimination or polymeric byproducts.
Possible Causes & Solutions:
-
Strongly Basic Conditions: The Williamson ether synthesis, a common method, often employs strong bases like sodium hydride (NaH). This can be problematic if other base-sensitive functional groups are present.
-
Solution: Use a milder base such as potassium carbonate or cesium carbonate. Phase-transfer catalysis can also be effective under milder conditions.
-
-
High Temperatures: As with other reactions, high temperatures can lead to BCB polymerization.
-
Solution: Use a more reactive alkylating agent (e.g., an alkyl iodide or triflate instead of a chloride or bromide) to allow the reaction to proceed at a lower temperature.
-
This technical support guide should provide a solid foundation for researchers working with this compound. By understanding the key sensitivities of the benzocyclobutene moiety and employing milder, more controlled reaction conditions, the common side reactions can be effectively minimized.
References
- 1. Benzocyclobutene-functionalized hyperbranched polysiloxane for low-k materials with good thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. agroipm.cn [agroipm.cn]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Protective Groups [organic-chemistry.org]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 10. Ester synthesis by esterification [organic-chemistry.org]
Technical Support Center: Enhancing Thermal Stability of BCB-Crosslinked Polymers
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the thermal stability of polymers crosslinked with benzocyclobutene (BCB) derivatives. Here, you will find troubleshooting guidance for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the crosslinking of polymers with BCB derivatives, providing potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Incomplete or Insufficient Crosslinking
-
Question: My polymer isn't reaching the expected thermal stability (e.g., low Glass Transition Temperature, Tg, or Decomposition Temperature, Td). How can I confirm and address incomplete crosslinking?
-
Answer: Incomplete crosslinking is a primary cause of reduced thermal performance. The degree of cure in BCB-based polymers is critical for achieving high thermal stability.[1]
-
Verification:
-
FT-IR Spectroscopy: Monitor the disappearance of the characteristic BCB vibrational bands to track the extent of the ring-opening reaction.
-
Differential Scanning Calorimetry (DSC): A large residual exotherm during a post-cure scan indicates an incomplete reaction. For fully cured BCB, there should be no prominent endothermic peak under 250°C.[2]
-
-
Potential Causes & Solutions:
-
Insufficient Cure Temperature or Time: The thermal ring-opening of BCB requires specific temperature and time conditions. Most BCB systems require curing temperatures above 200°C.[1][3] A two-step cure process can be effective in achieving a high degree of conversion.[1]
-
Oxygen Inhibition: The presence of oxygen can interfere with the crosslinking mechanism. Ensure the curing process is conducted in an inert atmosphere, such as under a nitrogen purge.
-
Impurities in Monomers or Solvents: Contaminants can inhibit the polymerization reaction. Use high-purity monomers and solvents.
-
-
Issue 2: Poor Adhesion to Substrate
-
Question: The BCB-crosslinked polymer film is delaminating from my substrate (e.g., silicon, copper, aluminum). What are the likely causes and how can I improve adhesion?
-
Answer: Poor adhesion can compromise the integrity of your device or experiment. It is often related to surface preparation and the use of appropriate adhesion promoters.
-
Potential Causes & Solutions:
-
Inadequate Surface Cleaning: Substrate surfaces must be free of organic residues, moisture, and other contaminants.[4] A pre-clean procedure, such as an O2 plasma treatment, is often crucial.[5] However, be aware that certain plasma treatments (e.g., O2/CF4) can create oxyfluorides on metal surfaces, which may degrade adhesion.[5]
-
Lack of Adhesion Promoter: For many substrates, an adhesion promoter is essential. Organosilane-based adhesion promoters like AP3000 or AP8000 are commonly used with BCB resins.[5] AP3000, with its vinyl groups, can react with the BCB resin and often provides superior adhesion.[5]
-
Incorrect Application of Adhesion Promoter: Adhesion promoters should be applied as a thin, uniform layer, typically by spin-coating.[5] Baking the adhesion promoter can also enhance adhesion.[5]
-
Substrate-Specific Issues: Adhesion can be highly substrate-dependent. For example, adhesion to copper can be challenging and may require specific surface treatments like a dilute acetic acid wash to improve bonding.[6] Adhesion of BCB to titanium is poor without an adhesion promoter but is significantly improved with AP3000, especially when baked.[5]
-
-
Issue 3: Void Formation in the Polymer Film
-
Question: I am observing bubbles or voids in my cured BCB polymer film. What causes this and how can I achieve a void-free film?
-
Answer: Voids can act as defects, negatively impacting the mechanical and dielectric properties of the polymer film. They often arise from trapped air or evolved gases.
-
Potential Causes & Solutions:
-
Trapped Air During Spin-Coating: Air can be trapped in trenches or at the substrate interface during the spin-coating process.[7][8] A vacuum-assisted spin-coating method, where the wafer is placed in a vacuum chamber after BCB dispensation, can effectively remove trapped air bubbles.[7][8]
-
Solvent Outgassing: Rapid heating can cause residual solvent to vaporize, leading to void formation. Ensure a soft-bake step is included to gently drive off solvents before the final high-temperature cure.
-
Volatiles from Adhesion Promoter: Some adhesion promoters can release water upon heating, which can vaporize and create voids.[9][10] An optimized compressive process during bonding can help remove these voids.[9][10]
-
Curing Byproducts: While BCB polymerization is known for not producing volatile byproducts, ensure that other components in your formulation are not releasing gases during the cure cycle.[3]
-
-
Data Presentation: Thermal Properties of BCB-Crosslinked Polymers
The thermal stability of BCB-crosslinked polymers is influenced by the polymer matrix and the concentration of BCB. The following table summarizes key thermal properties for different BCB-modified polymer systems.
| Polymer System | BCB Content (%) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Char Yield at 800°C (%) | Coefficient of Thermal Expansion (CTE) (ppm/°C) |
| BCB-Modified Silicone Resins | |||||
| BMS-1 | 26.28 | Not Reported | 427.8 | 37.9 | 164.8 |
| BMS-2 | 51.52 | Not Reported | 464.8 | 57.3 | 112.9 |
| BMS-3 | 71.43 | Not Reported | 486.3 | 69.01 | 75.97 |
| BMS-4 | 81.76 | Not Reported | 495.0 | 74.0 | 51.57 |
| DVS-bisBCB | ~100 | >350 | >350 | Not Reported | 52 |
Data for BCB-Modified Silicone Resins (BMS) sourced from[2]. Data for DVS-bisBCB sourced from[3].
Experimental Protocols
Detailed methodologies for key thermal analysis techniques are provided below to enable reproducible characterization of your BCB-crosslinked polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the crosslinked polymer.[11]
Methodology:
-
Sample Preparation:
-
Ensure the polymer sample is fully cured according to the desired schedule.
-
Use a small sample size, typically 5-10 mg, to ensure uniform heating.[12]
-
Place the sample in a clean, tared TGA crucible (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset of decomposition, often reported as the temperature at which 5% weight loss occurs (Td5).
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[13]
-
The remaining mass at the end of the experiment is the char yield.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature (Tg) and assess the degree of cure.
Methodology:
-
Sample Preparation:
-
Use a small, uniform sample of the cured polymer (typically 5-15 mg).
-
Hermetically seal the sample in an aluminum DSC pan to ensure good thermal contact and prevent any outgassing from affecting the sensor.
-
-
Instrument Setup:
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The glass transition is observed as a step-like change in the heat flow curve.[16]
-
The Tg is typically taken as the midpoint of this transition.[14][16]
-
For assessing the degree of cure, an initial heating scan can be performed on an uncured sample to measure the heat of reaction (exothermic peak). A subsequent scan of the cured sample should show a minimal or absent exothermic peak if the cure is complete.
-
Dynamic Mechanical Analysis (DMA)
Objective: To characterize the viscoelastic properties of the crosslinked polymer and determine the Tg.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Deformation Mode: Select an appropriate mode such as single cantilever or three-point bend.[17]
-
Oscillation Parameters: Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).[19]
-
Temperature Program: Ramp the temperature from below to above the Tg at a slow, controlled rate (e.g., 2-5°C/min).[19]
-
-
Data Analysis:
-
Plot the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
The Tg can be identified as the peak of the tan delta curve or the peak of the loss modulus curve.[17] The storage modulus will show a significant drop in the glass transition region.
-
Visualizations
The following diagrams illustrate key experimental and logical workflows for working with BCB-crosslinked polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. unicheminc.com [unicheminc.com]
- 5. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-Density Patterned Array Bonding through Void-Free Divinyl Siloxane Bis-Benzocyclobutene Bonding Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eng.uc.edu [eng.uc.edu]
- 12. epfl.ch [epfl.ch]
- 13. Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA) - Polymer Innovation Blog [polymerinnovationblog.com]
- 14. mt.com [mt.com]
- 15. Probing the glass transition in reversible cross-linked polymer composites - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01942A [pubs.rsc.org]
- 16. thermalsupport.com [thermalsupport.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Sample Preparation – DMA – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. Thermoset Characterization Part 14: Introduction to Dynamic Mechanical Analysis (DMA) - Polymer Innovation Blog [polymerinnovationblog.com]
Technical Support Center: Purification of 4-Hydroxymethylbenzocyclobutene Monomer
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 4-Hydroxymethylbenzocyclobutene monomer. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Purity After Column Chromatography
-
Question: I performed column chromatography to purify this compound, but the final purity is still low. What could be the issue?
-
Answer: Low purity after column chromatography can stem from several factors:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the monomer from its impurities.
-
Column Overloading: Exceeding the column's capacity can lead to poor separation.
-
Improper Column Packing: Channels or cracks in the stationary phase can result in an uneven flow and inefficient separation.
-
Co-eluting Impurities: Some impurities may have similar polarity to the desired compound, making separation by standard chromatography challenging.
Solutions:
-
Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to screen for a solvent system that provides good separation between this compound and its impurities.
-
Reduce Sample Load: Ensure the amount of crude material applied to the column does not exceed its recommended capacity.
-
Repack the Column: If channeling is suspected, carefully pack a new column, ensuring a uniform and compact bed.
-
Alternative Chromatographic Techniques: Consider using a different stationary phase or a more advanced technique like preparative HPLC for challenging separations.
-
Problem 2: Product Degradation During Purification
-
Question: I suspect my this compound is degrading during purification, leading to low yields and new impurities. How can I prevent this?
-
Answer: this compound can be sensitive to heat and acidic or basic conditions. Degradation can be minimized by:
-
Avoiding High Temperatures: If using distillation, perform it under reduced pressure to lower the boiling point. For other techniques, operate at room temperature or below whenever possible.
-
Maintaining Neutral pH: Ensure that all solvents and reagents are neutral. If acidic or basic impurities are present in the crude material, consider a pre-purification wash with a dilute, buffered aqueous solution.
-
Inert Atmosphere: For prolonged purification steps, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Problem 3: Difficulty Removing a Specific Impurity
-
Question: I have a persistent impurity that I cannot remove by either chromatography or recrystallization. What are my options?
-
Answer: When a persistent impurity is present, a combination of techniques or a chemical approach may be necessary:
-
Derivative Formation: It may be possible to selectively react the impurity to form a new compound with significantly different properties (e.g., polarity, solubility), making it easier to separate. The desired monomer would then need to be regenerated if it was also modified.
-
Preparative HPLC: High-Performance Liquid Chromatography on a preparative scale offers much higher resolution than standard column chromatography and can often separate closely related compounds.[1]
-
Sublimation: For impurities that are significantly less volatile than the product, sublimation can be a highly effective purification method.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products.[3] For instance, if the synthesis involves the reduction of a corresponding aldehyde or carboxylic acid, these starting materials may be present. Side reactions could lead to the formation of isomers or oligomers.
Q2: Which analytical methods are best for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent techniques for purity assessment.[1][4] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used to determine absolute purity with high accuracy.[4][5]
Q3: What are the recommended storage conditions for purified this compound?
A3: To maintain purity, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere to prevent degradation. The safety data sheet recommends storing it in a well-ventilated place with the container tightly closed and locked up.[6]
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization is a viable purification technique. The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the monomer well at elevated temperatures but poorly at room temperature or below, while impurities will either remain in solution or be insoluble at high temperatures.
Quantitative Data Summary
The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and the nature of potential impurities.[4]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Purity Determination | Typically >99% for main component | Typically >99% for main component | Can determine absolute purity with high accuracy |
| Limit of Detection (LOD) | ~0.05 µg/mL (for similar aromatic compounds) | ~1.1 µg/mL (for similar aromatic compounds) | Impurity quantification at ≥0.1% level |
| Limit of Quantitation (LOQ) | ~0.2 µg/mL (for similar aromatic compounds) | ~3.3 µg/mL (for similar aromatic compounds) | Impurity quantification at ≥0.1% level |
| Precision (RSD) | < 2% (Repeatability) | < 2% (Repeatability) | < 1% (for the main component) |
Note: The data in this table is representative of similar aromatic compounds and should serve as a benchmark. Actual performance may vary depending on the specific instrumentation and experimental conditions.[4]
Experimental Protocols
1. Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using column chromatography.
-
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass column with a stopcock
-
Collection tubes
-
TLC plates and chamber
-
-
Procedure:
-
Solvent System Selection: Use TLC to determine an optimal solvent system. A good system will show the this compound spot with an Rf value of approximately 0.3-0.4 and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting with the determined solvent system. Collect fractions in separate tubes.
-
Monitoring: Monitor the elution process by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
2. Purity Analysis by HPLC
This protocol outlines a general method for analyzing the purity of this compound by HPLC.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Purified this compound sample
-
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often suitable. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has strong UV absorbance (e.g., around 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total peak area of all components in the chromatogram.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for low purity after column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: 4-Hydroxymethylbenzocyclobutene Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 4-Hydroxymethylbenzocyclobutene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound from lab to pilot scale?
A1: The main challenges include:
-
Thermal Management: Benzocyclobutene (BCB) and its derivatives can undergo thermally induced ring-opening, especially at temperatures above 180°C.[1] In large reactors, inefficient heat dissipation can lead to localized overheating, causing side reactions and reduced yield.
-
Impurity Profile: Side reactions that are minor at the lab scale can become significant during scale-up, leading to complex purification challenges.
-
Reagent and Catalyst Efficiency: The efficiency of catalysts, such as palladium-based systems used in some synthetic routes, can differ at larger scales, impacting reaction kinetics and product purity.[2][3][4][5]
-
Purification: Isolating high-purity this compound can be difficult due to the presence of structurally similar impurities. Standard methods like crystallization or chromatography may need extensive optimization.[6]
Q2: What are the key safety precautions to consider during the scale-up of this compound synthesis?
A2: Key safety considerations include:
-
Thermal Stability: Due to the strained cyclobutene ring, thermal runaway is a potential hazard.[1] Implement precise temperature monitoring and control.
-
Inert Atmosphere: Many synthetic routes for benzocyclobutenes utilize air-sensitive reagents and catalysts.[7] Ensuring a consistently inert atmosphere in a large-scale reactor is critical to prevent degradation and side reactions.
-
Solvent Handling: Use of flammable or hazardous solvents requires appropriate engineering controls, including proper ventilation and grounding to prevent static discharge.
-
Pressure Management: Unexpected gas evolution can lead to pressure buildup in the reactor. Ensure adequate venting and pressure relief systems are in place.
Q3: How does the choice of synthetic route impact the scalability of this compound production?
A3: The choice of synthesis route is critical. For instance, palladium-catalyzed C-H activation methods can be efficient but present challenges in catalyst removal and cost at scale.[2][3][8][9] Routes involving thermally sensitive intermediates require robust temperature control, which is more challenging in larger vessels. The ideal scalable route uses readily available, cost-effective starting materials and avoids hazardous reagents and extreme reaction conditions.
Troubleshooting Guides
Low Product Yield
| Potential Cause | Recommended Solution |
| Inadequate Temperature Control | Optimize heating and cooling protocols for the larger reactor volume. Consider using a jacketed reactor with a reliable thermal control unit. |
| Catalyst Inactivity | Ensure the catalyst is not poisoned by impurities in starting materials or solvents. Degas all solvents and reagents thoroughly. The choice of ligand for the palladium catalyst is also crucial for overall reaction enhancement.[4] |
| Poor Mixing | Inefficient stirring can lead to localized concentration gradients and side reactions. Evaluate and optimize the agitator design and speed for the specific reactor geometry. |
| Thermal Degradation of Product | The strained cyclobutene ring is sensitive to high temperatures.[10] Minimize reaction time and temperature where possible. Some derivatives have been synthesized to allow for lower curing temperatures, indicating a sensitivity to heat.[11][12] |
Product Purity Issues
| Potential Cause | Recommended Solution |
| Formation of Side-Products | Re-evaluate the reaction stoichiometry and temperature profile. Minor impurities at the lab scale can become major issues upon scale-up. Consider the possibility of ring-opening side reactions.[13] |
| Residual Palladium Catalyst | Implement a post-reaction workup step specifically for palladium removal, such as treatment with a scavenger resin or an aqueous wash with a suitable reagent.[5] |
| Incomplete Reaction | Use in-process controls (e.g., HPLC, GC) to monitor reaction completion before quenching. |
| Co-elution of Impurities during Chromatography | Optimize the chromatography conditions (e.g., solvent gradient, stationary phase). Consider an alternative purification method like recrystallization if a suitable solvent system can be identified.[6] |
Experimental Protocols
Example Lab-Scale Synthesis via Palladium-Catalyzed C-H Activation
This protocol is a representative example based on modern synthetic methods for benzocyclobutene derivatives.[7][9]
Materials:
-
3-Methyl-4-(bromomethyl)benzyl alcohol
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine tetrafluoroborate (P(tBu)₃HBF₄)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, nitrogen-flushed flask, add 3-Methyl-4-(bromomethyl)benzyl alcohol (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(tBu)₃HBF₄ (0.04 eq).
-
Add anhydrous K₂CO₃ (2.5 eq).
-
Add anhydrous DMF to achieve a 0.1 M concentration of the starting material.
-
Stir the mixture at 120°C for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Prepare a silica gel slurry in hexanes and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Scale-Up
| Parameter | Lab Scale (1g) | Pilot Scale (100g) | Key Observation |
| Catalyst Loading (mol%) | 2.0 | 2.0 | Higher catalyst loading did not improve yield at pilot scale, suggesting other limiting factors. |
| Reaction Time (h) | 12 | 18 | Longer reaction time needed for comparable conversion at a larger scale. |
| Isolated Yield (%) | 75 | 58 | Significant decrease in yield, likely due to thermal gradients and mixing issues. |
| Purity (by HPLC, %) | 98 | 92 | Increased impurity formation observed at the pilot scale. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low yield in scale-up synthesis.
References
- 1. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzocyclobutene synthesis [organic-chemistry.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Benzocyclobutene (BCB) Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzocyclobutene (BCB) polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing benzocyclobutene (BCB) resins?
A1: The most common method for polymerizing BCB resins is through thermal curing. This process does not typically require a catalyst and relies on heating the resin to temperatures above 200°C.[1] The heat initiates a ring-opening reaction of the cyclobutene ring, forming a highly reactive o-quinodimethane intermediate. This intermediate then undergoes Diels-Alder cycloaddition reactions to form a cross-linked polymer network.[2] A key advantage of this method is that it does not produce any volatile byproducts, making it ideal for microelectronic applications.[3] For certain functionalized BCB monomers, such as 4-vinylbenzocyclobutene (4-VBCB), coordination polymerization using rare-earth metal catalysts has also been explored.[1]
Q2: The standard curing temperature for our BCB resin is too high for our temperature-sensitive substrate. How can we lower the polymerization temperature?
A2: Lowering the curing temperature of BCB resins is a common requirement. There are two primary strategies to achieve this:
-
Use of Functionalized BCB Monomers: The ring-opening temperature of BCB can be significantly reduced by introducing electron-donating or electron-withdrawing substituents onto the cyclobutene ring.[4][5] Monomers functionalized with groups like cyano, alkoxy, ester, or amide can lower the curing temperature by 50-100°C.[5][6] For instance, 1-ethoxyvinylbenzocyclobutene can be crosslinked at 100–150 °C.[4]
-
Incorporation of Curing Agents: Introducing a curing agent can also lower the polymerization temperature. For example, adding bismaleimide (BMI) can effectively improve the reactivity of the BCB group, leading to a decrease in the peak curing temperature.[6]
Q3: What is the role of an adhesion promoter, and is it always necessary?
A3: Adhesion promoters are crucial for ensuring a strong bond between the BCB polymer film and the substrate. For BCB resins, organosilane-based promoters like AP3000 and AP8000 are recommended.[7] These are applied to the substrate before the BCB resin is coated. The adhesion promoter forms a chemical bridge between the substrate surface and the polymer, preventing delamination, especially during subsequent processing steps like chemical etching.[7] While on some surfaces AP8000 works well, AP3000 is often preferred due to the presence of a vinyl group that can react with the BCB resin, though the exact mechanism is not fully understood.[7] Using the correct adhesion promoter and application procedure is critical for the reliability of the final device.
Q4: Can the curing time for BCB polymerization be reduced?
A4: Yes, the curing time can be significantly shortened using a technique called rapid thermal curing (RTC).[8] By using an infrared belt furnace, the cure time can be reduced from several hours to as little as 5 minutes.[8] Studies have shown that this rapid curing does not negatively impact key film properties such as polymer network structure, stress, and adhesion when compared to conventional oven curing.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Adhesion / Delamination | 1. Improper or no adhesion promoter used.2. Contaminated substrate surface.3. Incompatible substrate.4. High residual stress in the film.[9] | 1. Use the recommended adhesion promoter (e.g., AP3000) following the specified application protocol.[7]2. Ensure the substrate is thoroughly cleaned before applying the adhesion promoter.3. Verify the compatibility of the BCB resin and adhesion promoter with your substrate material.4. Optimize the curing schedule to minimize stress. A slower ramp rate during heating can sometimes help. |
| Cracking of the Polymer Film | 1. High residual thermal stress due to a mismatch in the coefficient of thermal expansion (CTE) between the BCB film and the substrate.[9]2. Incomplete cross-linking (under-curing).[9]3. Film thickness exceeds the recommended limit for a single coat. | 1. Optimize the film thickness and consider using a stress buffer layer.[9]2. Ensure the film reaches the recommended degree of cure by following the specified curing temperature and time. The extent of cure can be monitored using FT-IR spectroscopy.[8]3. For thicker films, apply multiple thin coats with partial curing in between each layer. |
| "Orange Peel" or Rough Surface | 1. Premature drying of the coating solution before it can adequately flow and level.2. Low spray rates combined with excessive drying conditions (high temperature and airflow).3. Incorrect viscosity of the BCB solution. | 1. Optimize the spin coating parameters (speed and time) and the solvent content in the resin solution.2. Reduce the drying temperature or airflow to allow for better leveling.3. Adjust the viscosity by diluting the resin with a suitable solvent like mesitylene.[10] |
| Voids in the Polymer Film | 1. Trapped air or solvent bubbles not removed before curing.2. Outgassing from the substrate during curing. | 1. After spin coating, allow the film to rest to let bubbles dissipate. A soft bake step can help in removing residual solvent before the main curing process.2. Ensure the substrate is properly cleaned and dried before coating. For wafer bonding applications, performing the bonding in a vacuum can prevent air entrapment.[11] |
| Incomplete Curing | 1. Curing temperature is too low or curing time is too short.2. Inefficient heat transfer to the film (e.g., hotplate vs. oven).[12]3. Presence of inhibitors. | 1. Verify the recommended curing schedule for your specific BCB resin and ensure your equipment can accurately maintain the target temperature.2. An oven generally provides more uniform heating than a hotplate. For hotplate curing, ensure good thermal contact.3. Ensure all materials and the processing environment are free from contaminants that could inhibit polymerization. |
Data Presentation
Table 1: Curing Parameters and Their Influence on BCB Polymer Properties
| Parameter | Typical Range | Effect on Polymer Properties |
| Curing Temperature | 210°C - 250°C (unmodified BCB)[13] | Higher temperatures lead to a faster cure rate and a higher degree of cross-linking, which in turn increases the glass transition temperature (Tg).[14] The final Tg of fully cured BCB is >350°C.[13] |
| Curing Time | 5 minutes (RTC) - 1 hour (oven)[8] | Longer curing times ensure a higher degree of cure. The datasheet for CYCLOTENE resins often recommends a cure at 250°C for 90 minutes for a fully cured film.[13] |
| Curing Method | Oven, Hotplate, Rapid Thermal Curing (RTC) | Oven curing can result in a larger change in the refractive index compared to hotplate curing.[12] RTC significantly reduces processing time without compromising film quality.[8] |
| Atmosphere | Nitrogen or Vacuum | A nitrogen environment is typically used to prevent oxidation of the polymer at high curing temperatures. |
Table 2: Properties of a Typical DVS-bisBCB Polymer Film
| Property | Value |
| Dielectric Constant (k) | ~2.5 - 2.8[3][15] |
| Dissipation Factor (Df) | ~0.0025[3] |
| Glass Transition Temperature (Tg) | >350°C[3] |
| Moisture Absorption | <0.2%[16] |
| Coefficient of Thermal Expansion (CTE) | ~52 ppm/K[3] |
| 5% Weight Loss Temperature (Td5) | ~400°C - 495°C[1][15] |
Experimental Protocols
Protocol 1: Spin Coating and Curing of DVS-bisBCB (e.g., CYCLOTENE 3022 Series)
-
Substrate Preparation:
-
Thoroughly clean the substrate using a standard cleaning procedure (e.g., piranha etch or RCA clean for silicon wafers).
-
Dehydrate the substrate by baking at >150°C for 30 minutes.
-
-
Adhesion Promoter Application:
-
BCB Resin Application:
-
For achieving thinner films, the BCB resin (e.g., CYCLOTENE 3022-35) can be diluted with mesitylene.[10] For example, a 150% dilution can yield a 150 nm thick film at 5000 rpm.[10]
-
Dispense the BCB resin onto the center of the substrate.
-
Spin coat at the desired speed to achieve the target thickness (e.g., 1000-5000 rpm for 30 seconds).
-
-
Soft Bake (Optional but Recommended):
-
To remove residual solvent, perform a soft bake on a hotplate at a temperature below the polymerization onset (e.g., 90°C for 90 seconds).
-
-
Curing:
-
Transfer the substrate to a nitrogen-purged oven.
-
Ramp the temperature to the final cure temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/minute).
-
Hold at the cure temperature for the desired time (e.g., 1 hour).[10]
-
Cool down slowly to room temperature before removing from the oven.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 8. Rapid thermal curing of BCB dielectric | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. researchgate.net [researchgate.net]
- 10. photonics.intec.ugent.be [photonics.intec.ugent.be]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of 4-Hydroxymethylbenzocyclobutene Polymers: A Comparative Guide Using GPC and DSC
In the landscape of high-performance polymers for advanced applications in microelectronics and aerospace, 4-hydroxymethylbenzocyclobutene (HMBCB) polymers are emerging as materials of significant interest. Their excellent thermal stability, low dielectric constant, and high degree of planarization make them prime candidates for demanding environments.[1][2] This guide provides a comparative characterization of HMBCB polymers against established alternatives, namely high-performance epoxy resins and polyimides, with a focus on Gel Permeation Chromatography (GPC) for molecular weight analysis and Differential Scanning Calorimetry (DSC) for thermal property evaluation.
It is important to note that specific GPC and DSC data for poly(this compound) is not extensively available in publicly accessible literature. Therefore, for the purpose of this guide, representative data for general benzocyclobutene (BCB)-based polymers is used to provide a baseline for comparison. This data is juxtaposed with typical values for a high-performance epoxy resin and a polyimide to highlight the relative performance characteristics.
Comparative Performance Data
The following tables summarize the key quantitative data obtained from GPC and DSC analyses for a representative BCB-based polymer, a high-performance epoxy resin, and a polyimide.
Table 1: Gel Permeation Chromatography (GPC) Data
| Parameter | BCB-Based Polymer (Representative) | High-Performance Epoxy Resin | Polyimide |
| Number-Average Molecular Weight (Mn) (Da) | 15,000 - 30,000 | 5,000 - 15,000 | 8,700 - 24,000[3] |
| Weight-Average Molecular Weight (Mw) (Da) | 35,000 - 70,000 | 10,000 - 40,000 | 18,000 - 52,000[3] |
| Polydispersity Index (PDI) | 2.0 - 2.5 | 1.8 - 2.7 | 1.67 - 2.18[3] |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Parameter | BCB-Based Polymer (Representative) | High-Performance Epoxy Resin | Polyimide |
| Glass Transition Temperature (Tg) (°C) | > 350[1] | 150 - 220 | 216 - 311[3] |
| Curing Temperature (°C) | ~250 (onset) | 130 - 180 | N/A (typically processed in imidized form) |
| Decomposition Temperature (TGA, 5% weight loss) (°C) | > 400 | 300 - 400 | 473 - 487[3] |
Experimental Workflows
To ensure reproducibility and accuracy in polymer characterization, standardized experimental protocols are crucial. The following diagrams illustrate the typical workflows for GPC and DSC analyses.
Caption: Experimental workflow for Gel Permeation Chromatography (GPC).
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Detailed Experimental Protocols
Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer samples.
Instrumentation:
-
GPC system equipped with a pump, injector, column oven, and a differential refractive index (RI) detector.
-
GPC columns suitable for the solvent and molecular weight range of the polymer.
Materials:
-
Polymer sample
-
High-purity solvent (e.g., Tetrahydrofuran - THF)
-
Polystyrene standards for calibration
-
Syringe filters (0.2 or 0.45 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-10 mg of the polymer sample.
-
Dissolve the sample in 1-2 mL of the mobile phase solvent (e.g., THF). Gentle agitation or warming may be required to aid dissolution.
-
Filter the polymer solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup:
-
Set the column oven temperature (e.g., 40 °C).
-
Set the mobile phase flow rate (e.g., 1.0 mL/min).
-
Allow the system to equilibrate until a stable baseline is achieved.
-
-
Calibration:
-
Prepare a series of polystyrene standards of known molecular weights in the mobile phase.
-
Inject each standard and record the retention time.
-
Generate a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
-
Sample Analysis:
-
Inject the filtered polymer sample solution into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, the GPC software calculates the Mn, Mw, and PDI of the polymer sample from its chromatogram.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), curing temperature, and other thermal transitions of the polymer samples.
Instrumentation:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans
Materials:
-
Polymer sample
-
Inert purge gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Hermetically seal the pan. Prepare an empty sealed pan as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the purge gas flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
A common thermal program is a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected transitions (e.g., 300°C for epoxy, up to 400°C for BCB and polyimides) at a constant rate (e.g., 10 °C/min). This scan will show the curing exotherm for thermosetting resins.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heating Scan: Reheat the sample at the same rate as the first scan. The glass transition temperature (Tg) is typically determined from this second heating scan.
-
-
Data Analysis:
-
The DSC software will generate a thermogram plotting heat flow versus temperature.
-
The glass transition is observed as a step change in the baseline.
-
Curing and melting are observed as exothermic and endothermic peaks, respectively. The onset temperature and peak maximum are reported.
-
Conclusion
The characterization of this compound polymers using GPC and DSC reveals their potential as high-performance materials. The representative data for BCB-based polymers indicates a significantly higher glass transition temperature compared to high-performance epoxy resins and polyimides, suggesting superior thermal stability. The molecular weight and polydispersity are within the typical range for high-performance polymers. The provided experimental protocols offer a standardized approach for researchers and drug development professionals to conduct their own comparative analyses, ensuring reliable and reproducible results in the evaluation of these advanced materials. The unique properties of BCB-based polymers make them a compelling alternative for applications demanding exceptional thermal and dimensional stability.[1]
References
A Comparative Guide to Crosslinking Agents: 4-Hydroxymethylbenzocyclobutene vs. Glutaraldehyde and EDC/NHS
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that dictates the stability, bioactivity, and biocompatibility of their constructs. This guide provides an objective comparison of 4-Hydroxymethylbenzocyclobutene, a thermal crosslinking agent, with two widely used chemical crosslinkers, glutaraldehyde and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
This comparison delves into their mechanisms of action, reaction efficiency, biocompatibility, and the stability of the resulting crosslinked products, supported by available data and detailed experimental protocols.
At a Glance: Key Differences in Crosslinking Chemistries
The choice of a crosslinking strategy hinges on several factors, including the target functional groups, desired reaction conditions, and the intended application of the final product. Below is a summary of the key characteristics of the discussed crosslinking methods.
| Feature | This compound | Glutaraldehyde | EDC/NHS |
| Crosslinking Type | Thermal (Heat-activated) | Chemical (Aldehyde-based) | Chemical (Carbodiimide-based) |
| Target Functional Groups | Primarily reacts with itself (dienophile) after thermal activation | Primary amines (-NH2) | Carboxyls (-COOH) and Primary Amines (-NH2) |
| Reaction Mechanism | Diels-Alder cycloaddition | Schiff base formation and Michael addition | Zero-length amide bond formation |
| Byproducts | None | Water | Urea derivative and NHS |
| Biocompatibility | Generally considered biocompatible[1] | Can exhibit cytotoxicity[1][2] | Generally considered biocompatible, but unreacted reagents can be cytotoxic[3] |
| Control over Crosslinking | Controlled by temperature and time[4] | Controlled by concentration and reaction time | Controlled by reagent concentration and pH |
Mechanism of Action
The fundamental difference between these crosslinkers lies in their reaction mechanisms.
This compound (HMBCB) is a thermally activated crosslinker. Upon heating to high temperatures, typically above 200°C, the benzocyclobutene (BCB) ring undergoes a thermally induced ring-opening to form a highly reactive ortho-quinodimethane intermediate. This intermediate can then readily react with dienophiles, including another ortho-quinodimethane molecule, via a Diels-Alder cycloaddition reaction to form a stable crosslink.[4] This process is catalyst-free and does not generate any byproducts. The degree of crosslinking can be controlled by the curing temperature and time.[4]
Figure 1: Thermal crosslinking mechanism of benzocyclobutene.
Glutaraldehyde is a homobifunctional crosslinker that reacts primarily with the amino groups of lysine residues in proteins. The reaction proceeds through the formation of a Schiff base, followed by a more stable Michael-type addition, leading to the formation of a complex network of crosslinks.[5] This reaction is typically carried out at or near physiological pH.
Figure 2: Glutaraldehyde crosslinking mechanism with primary amines.
EDC/NHS chemistry facilitates the formation of a "zero-length" crosslink, meaning no spacer arm is incorporated into the final product. EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. The addition of NHS stabilizes the intermediate by converting it to an NHS ester, which is less susceptible to hydrolysis and reacts efficiently with amines.[6][7]
Figure 3: EDC/NHS "zero-length" crosslinking mechanism.
Performance Comparison
While direct head-to-head comparative studies of this compound with glutaraldehyde and EDC/NHS under identical conditions are limited, a qualitative and semi-quantitative comparison can be made based on available literature.
| Parameter | This compound | Glutaraldehyde | EDC/NHS |
| Reaction Efficiency | High, driven by temperature. Complete conversion is achievable.[8] | High, but can lead to over-crosslinking and polymerization.[5] Efficiency of DNA-protein crosslinking is high.[9] | High, but sensitive to pH and hydrolysis of the intermediate.[7] |
| Specificity | Non-specific reaction with dienophiles after activation. | Primarily targets primary amines, but can be less specific at higher concentrations. | Specific for carboxyl and primary amine groups. |
| Biocompatibility | Generally good biocompatibility reported for BCB-based materials. | Known to be cytotoxic, requiring thorough washing to remove unreacted aldehydes.[1][2] | Generally good, but unreacted EDC and its byproducts can be cytotoxic.[3] |
| Stability of Crosslink | Forms a very stable carbon-carbon bond. | The resulting crosslinks are generally stable. | Forms a stable amide bond. |
| Reaction Conditions | High temperature (typically >200°C), inert atmosphere.[4] | Aqueous solution, near-neutral pH, room temperature. | Aqueous solution, acidic pH for activation, neutral to slightly basic pH for coupling. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and effective crosslinking. Below are generalized protocols for each crosslinking agent.
Protocol 1: Thermal Crosslinking with this compound (General for Polymer Films)
This protocol is a general guideline for the thermal crosslinking of polymers incorporating benzocyclobutene moieties.
Materials:
-
Polymer containing this compound units
-
Substrate (e.g., silicon wafer)
-
Oven or hot plate capable of reaching >250°C
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Film Deposition: Deposit a thin film of the BCB-containing polymer onto the substrate using a suitable technique (e.g., spin coating, casting).
-
Solvent Removal: Pre-bake the film at a temperature below the crosslinking onset (e.g., 100-150°C) to remove any residual solvent.
-
Thermal Curing: Place the substrate in an oven or on a hot plate under an inert atmosphere.
-
Ramp the temperature to the desired crosslinking temperature (typically 200-250°C).[4] The exact temperature and time will depend on the specific polymer and desired degree of crosslinking. A typical condition is 250°C for 1 hour.[4]
-
Cooling: After the curing period, allow the substrate to cool down slowly to room temperature under the inert atmosphere to prevent oxidation and thermal stress.
-
Characterization: The crosslinked film can be characterized for properties such as solvent resistance, thermal stability, and mechanical strength.
Figure 4: Experimental workflow for thermal crosslinking with BCB.
Protocol 2: Protein Crosslinking with Glutaraldehyde
This protocol provides a general procedure for crosslinking proteins in solution using glutaraldehyde.
Materials:
-
Purified protein solution (1-10 mg/mL in a suitable buffer)
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-8.0. Note: Avoid amine-containing buffers like Tris.
-
Quenching Solution: 1 M Tris-HCl, pH 7.5-8.0 or 1 M Glycine.
Procedure:
-
Protein Preparation: Prepare the protein solution in the Reaction Buffer.
-
Glutaraldehyde Dilution: Immediately before use, prepare a fresh dilution of glutaraldehyde in the Reaction Buffer to the desired final concentration (e.g., 0.05% - 2% v/v). The optimal concentration should be determined empirically.
-
Crosslinking Reaction: Add the diluted glutaraldehyde solution to the protein solution. Mix gently and incubate for a specific time (e.g., 15-60 minutes) at room temperature or on ice. The incubation time should be optimized for the specific application.
-
Quenching: To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted glutaraldehyde.
-
Analysis: The crosslinked protein can be analyzed by SDS-PAGE to observe the formation of higher molecular weight species.
-
Purification (Optional): The crosslinked protein can be purified from excess reagents by dialysis or size-exclusion chromatography.
Figure 5: Experimental workflow for glutaraldehyde crosslinking.
Protocol 3: Two-Step Protein Crosslinking with EDC/NHS
This protocol describes a two-step procedure for crosslinking two proteins, which minimizes self-conjugation.
Materials:
-
Protein 1 (containing carboxyl groups)
-
Protein 2 (containing primary amine groups)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous solubility)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine
-
Desalting columns
Procedure:
-
Protein 1 Preparation: Dissolve Protein 1 in Activation Buffer.
-
Activation of Protein 1: Add EDC and NHS (or Sulfo-NHS) to the Protein 1 solution. A common starting molar excess is 10-fold NHS and 20-fold EDC over the protein. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Reagents: Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS.
-
Conjugation to Protein 2: Add the activated Protein 1 to a solution of Protein 2 in Coupling Buffer. The molar ratio of Protein 1 to Protein 2 should be optimized, but a 1:1 ratio is a good starting point. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the Quenching Solution to stop the reaction. Incubate for 15-30 minutes.
-
Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted proteins and byproducts.
Figure 6: Experimental workflow for two-step EDC/NHS crosslinking.
Conclusion
The choice between this compound, glutaraldehyde, and EDC/NHS as a crosslinking agent is highly dependent on the specific application.
-
This compound offers a clean, byproduct-free crosslinking method that forms highly stable bonds, making it an excellent candidate for applications requiring high thermal and chemical stability, such as in the fabrication of robust biomaterials and in microelectronics. However, the high temperatures required for activation may not be suitable for sensitive biological molecules.
-
Glutaraldehyde is a highly efficient and widely used crosslinker for proteins. Its main drawback is its inherent cytotoxicity, which necessitates careful control of the reaction and thorough purification of the final product.
-
EDC/NHS chemistry provides a versatile and efficient method for creating "zero-length" amide bonds, which is particularly advantageous for conjugating different types of biomolecules with high specificity. While generally biocompatible, removal of unreacted reagents is important to avoid potential cytotoxicity.
For researchers and drug development professionals, a thorough understanding of the advantages and limitations of each crosslinking strategy is paramount for the successful design and fabrication of functional and safe biomaterials and bioconjugates. Further direct comparative studies are needed to provide more quantitative insights into the performance of these crosslinkers under various conditions.
References
- 1. Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are the similarities and differences between formaldehyde and glutaraldehyde as crosslinking agents [sprchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficiency of DNA-histone crosslinking induced by saturated and unsaturated aldehydes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of BCB-Crosslinked Polymers and Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
The selection of polymeric materials with appropriate thermal stability is a critical consideration in numerous scientific and industrial applications, including microelectronics, composite materials, and advanced drug delivery systems. This guide provides an objective comparison of the thermal stability of two prominent classes of thermosetting polymers: benzocyclobutene (BCB)-crosslinked polymers and conventional epoxy resins. The information presented herein is supported by experimental data from peer-reviewed studies to assist in making informed material choices.
Executive Summary
BCB-crosslinked polymers generally exhibit superior thermal stability compared to conventional epoxy resins. This is primarily attributed to the highly stable, purely hydrocarbon crosslinked network formed during the thermal ring-opening of the benzocyclobutene moiety. This process occurs without the generation of volatile byproducts, leading to a denser and more thermally robust network. In contrast, the thermal stability of epoxy resins is highly dependent on the specific formulation, including the choice of resin and curing agent, and the curing conditions. While high-performance epoxy formulations exist, they often do not reach the exceptional thermal stability benchmarks set by BCB-based systems.
Quantitative Thermal Performance Data
The following table summarizes key thermal stability parameters for representative BCB-crosslinked polymers and epoxy resins, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Polymer System | Type | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) | Reference |
| Divinylsiloxane-bis-benzocyclobutene (DVS-bis-BCB) | BCB-crosslinked | > 350 | Not Specified in Source | [1] |
| BCB-modified Silicone Resins (26.28% BCB) | BCB-crosslinked | Not Specified in Source | 427.8 | [2] |
| BCB-modified Silicone Resins (81.76% BCB) | BCB-crosslinked | Not Specified in Source | 495.0 | [2] |
| Benzocyclobutene-functionalized hyperbranched polysiloxane | BCB-crosslinked | Not Determined by DSC | 512 | [3] |
| Diglycidyl ether of bisphenol A (DGEBA) with Triethylenetetramine (TETA) | Epoxy Resin (Amine-cured) | ~112-122 | ~278-296 | The search results indicate a range for Tg and decomposition onset for a DGEBA/TETA system, though a direct Td5 value is not provided in a single source. The decomposition onset is inferred from a study on a similar system.[4] |
| DGEBA with Hexahydrophthalic anhydride (HHPA) | Epoxy Resin (Anhydride-cured) | 143.24 | Reduced by compounding (specific value not provided) | [5] |
| DGEBA with Tetrahydrophthalic anhydride (THPA) | Epoxy Resin (Anhydride-cured) | 136.01 | Reduced by compounding (specific value not provided) | [5] |
| DGEBA with compounded HHPA/THPA | Epoxy Resin (Anhydride-cured) | 150.31 | Significantly Reduced | [5] |
Chemical Crosslinking Mechanisms
The fundamental difference in thermal stability between BCB-crosslinked polymers and epoxy resins originates from their distinct crosslinking chemistries.
BCB Crosslinking Pathway
BCB crosslinking is a thermally initiated process that proceeds via the ring-opening of the strained four-membered cyclobutene ring. This forms a highly reactive o-quinodimethane intermediate, which then undergoes a [4+2] cycloaddition (Diels-Alder) reaction with a dienophile or dimerizes to form a stable eight-membered ring, creating a highly crosslinked, aromatic network. A key advantage of this mechanism is the absence of any catalysts or the release of volatile byproducts, which can compromise the integrity and density of the final polymer network.
Epoxy Resin Curing Pathway
Epoxy resins cure through a polyaddition reaction between an epoxy resin (containing epoxide groups) and a hardener (curing agent). Common hardeners include amines, anhydrides, and phenols.[6] The curing process involves the opening of the epoxide ring by the active hydrogens of the curing agent, leading to the formation of hydroxyl groups and a three-dimensional crosslinked network.[7] The properties of the resulting network, including its thermal stability, are highly dependent on the chemical structure of both the resin and the hardener, as well as the stoichiometry of the mixture and the curing temperature and time.[8][9]
Experimental Protocols for Thermal Analysis
The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] It is used to determine the decomposition temperature and the amount of volatile components or filler in a material.
Typical Experimental Protocol:
-
A small sample of the cured polymer (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
The sample is heated in a controlled atmosphere, typically inert (e.g., nitrogen) to study thermal decomposition, or oxidative (e.g., air) to study oxidative stability.
-
A temperature program is applied, commonly a linear heating ramp (e.g., 10 °C/min or 20 °C/min) to a final temperature (e.g., 800 °C).[4][7]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The decomposition temperature is often reported as the temperature at which 5% of the initial mass is lost (Td5).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as to study curing reactions.[14][15]
Typical Experimental Protocol for Tg Determination:
-
A small, fully cured sample of the polymer (typically 5-10 mg) is sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
A "heat-cool-heat" cycle is often employed to erase any prior thermal history. The first heating scan provides information on the as-received material, the cooling scan establishes a controlled thermal history, and the second heating scan is typically used to determine the Tg.
-
A typical heating rate is 10 °C/min or 20 °C/min under an inert atmosphere (e.g., nitrogen).[10]
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. mt.com [mt.com]
- 11. Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 14. eurolab.net [eurolab.net]
- 15. engineering.unt.edu [engineering.unt.edu]
A Comparative Guide to Measuring the Dielectric Constant of BCB-Functionalized Polymers
For researchers, scientists, and drug development professionals, understanding the dielectric properties of advanced polymers is crucial for a wide range of applications, from electronic packaging to biomedical devices. Benzocyclobutene (BCB)-functionalized polymers have emerged as materials of significant interest due to their excellent dielectric performance, thermal stability, and low moisture absorption.[1][2] This guide provides a comparative analysis of the dielectric constant of BCB-based polymers against other common dielectric materials, detailed experimental protocols for its measurement, and a visual representation of the experimental workflow.
Performance Comparison of Dielectric Materials
BCB-functionalized polymers consistently demonstrate a low dielectric constant, a critical attribute for high-frequency applications and for minimizing signal loss in electronic components.[3][4] The dielectric constant of most known benzocyclobutene-based polymeric materials lies in the range from 2.3 to 3.07.[5] The table below summarizes the dielectric properties of various BCB-functionalized polymers and compares them with other commonly used dielectric materials like polyimide and epoxy resins.
| Material Type | Specific Polymer | Dielectric Constant (k) | Dissipation Factor (tan δ) | Frequency | Reference |
| BCB-Functionalized Polymer | CYCLOTENE™ | 2.49 | - | - | [6] |
| DVS-bis-BCB | < 2.8 | - | 1 MHz | [7] | |
| BCB-Functionalized Hyperbranched Polysiloxane | 2.70 | 2.13 x 10⁻³ | 1 MHz | [8] | |
| BCB Modified Silicone Resin | 2.77 | 3.59 x 10⁻³ | 10 MHz | [9] | |
| Photopatternable BCB | 2.60 | - | 40 Hz - 30 MHz | [10] | |
| Polyimide | Standard Polyimide | ~3.1 - 3.5 | ~0.002 | 1 MHz | [2] |
| Epoxy Resin | Standard Epoxy Resin | > 3.0 | - | - | [11] |
| BCB-Rosin Modified Epoxy | 2.72 | - | - | [11] |
Experimental Protocol: Parallel Plate Capacitor Method
The parallel plate capacitor method is a widely used technique for determining the dielectric constant of thin polymer films. This method involves measuring the capacitance of a capacitor with the polymer film as the dielectric material and comparing it to the capacitance of the same capacitor with a vacuum or air as the dielectric.[1][12]
Apparatus:
-
LCR Meter or Capacitance Meter[13]
-
Parallel Plate Capacitor Fixture (with two identical metal plates)
-
Micrometer Screw Gauge (for measuring film thickness)
-
Vernier Calipers (for measuring plate dimensions)
-
Sample of BCB-functionalized polymer film
-
Connecting wires
Procedure:
-
Measure Plate Dimensions: Use the vernier calipers to accurately measure the diameter of the circular metal plates of the capacitor fixture. Calculate the area (A) of the plates.[1]
-
Measure Film Thickness: Use the micrometer screw gauge to measure the thickness (d) of the BCB-functionalized polymer film at several different points. Calculate the average thickness to ensure accuracy.[1]
-
Measure Capacitance with Air (C₀):
-
Assemble the parallel plate capacitor without the polymer film, ensuring the plates are parallel to each other.
-
Connect the capacitor to the LCR meter.
-
Measure the capacitance (C₀) at a specific frequency (e.g., 1 MHz). This is the capacitance with air as the dielectric.[1]
-
-
Measure Capacitance with Polymer Film (C):
-
Carefully place the BCB-functionalized polymer film between the parallel plates, ensuring it completely covers the area of the plates.
-
Measure the capacitance (C) at the same frequency used in the previous step.[1]
-
-
Calculate Dielectric Constant (k): The dielectric constant (k or εr) is calculated using the following formula:[1]
-
k = C / C₀
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the dielectric constant measurement process and the key relationships involved.
Caption: Experimental workflow for dielectric constant measurement.
Caption: Relationship of parameters in dielectric constant calculation.
References
- 1. myphysicsclassroom.in [myphysicsclassroom.in]
- 2. Material Reliability and Integration Issues of Polyimide and Benzocyclobutene Interlayer Dielectric Materials | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 3. phy.buet.ac.bd [phy.buet.ac.bd]
- 4. Dielectric Properties of Benzocyclobutene-Based Resin: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phy.buet.ac.bd [phy.buet.ac.bd]
- 6. rezaghodssi.com [rezaghodssi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
Unambiguous Structure Confirmation of 4-Hydroxymethylbenzocyclobutene via ¹H and ¹³C NMR Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. This guide provides a comprehensive comparison of 4-Hydroxymethylbenzocyclobutene with its parent compound, benzocyclobutene, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and comparative data tables are presented to support the unambiguous confirmation of the target structure.
The introduction of a hydroxymethyl group to the benzocyclobutene scaffold significantly alters the electronic environment of the molecule, leading to characteristic shifts in the NMR spectra. By analyzing these changes in chemical shifts, coupling constants, and signal multiplicities, a definitive structural assignment can be made.
Comparative ¹H NMR Data
The ¹H NMR spectrum of this compound, when compared to that of benzocyclobutene, reveals key differences that confirm the presence and position of the hydroxymethyl substituent. The most notable changes are observed in the aromatic region and the appearance of new signals corresponding to the methylene and hydroxyl protons of the substituent.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Aromatic (2H) | 7.24 – 7.15 | m | - |
| Aromatic (2H) | 7.18 – 7.04 | m | - | |
| CH₂ of hydroxymethyl | 3.94 – 3.82 | m | - | |
| CH of cyclobutene | 3.73 – 3.65 | m | - | |
| CH₂ of cyclobutene | 3.30 | dd | 14.1, 5.3 | |
| CH₂ of cyclobutene | 2.92 | dd | 14.1, 2.5 | |
| Benzocyclobutene [1] | Aromatic (A) | 7.178 | - | - |
| Aromatic (B) | 7.046 | - | - | |
| CH₂ of cyclobutene (C) | 3.176 | - | - |
Table 1: Comparative ¹H NMR spectral data of this compound and Benzocyclobutene in CDCl₃.
Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides further evidence for the structure of this compound. The presence of a new signal in the aliphatic region, corresponding to the hydroxymethyl carbon, and the shifts in the aromatic carbon signals are indicative of the substitution pattern.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | Aromatic | 143.9, 143.8, 143.3, 143.2 |
| Aromatic | 128.1, 127.2 | |
| Aromatic | 122.9, 122.8 | |
| CH₂ of hydroxymethyl | 78.7, 78.1 | |
| CH of cyclobutene | 73.2, 72.0 | |
| CH₂ of cyclobutene | 45.5, 45.2, 39.1, 36.4, 34.1, 34.0, 33.1 | |
| Benzocyclobutene | Aromatic | 144.7 |
| Aromatic | 121.5 | |
| CH₂ of cyclobutene | 29.7 |
Table 2: Comparative ¹³C NMR spectral data of this compound and Benzocyclobutene in CDCl₃.
Experimental Protocols
The following general procedure outlines the methodology for acquiring the NMR spectra.
Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher.
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition: A standard one-pulse sequence was used. Typically, 16 to 64 scans were accumulated with a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) were acquired with a relaxation delay of 2-5 seconds to ensure an adequate signal-to-noise ratio.
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR analysis.
References
A Comparative Guide to the Crosslinking Temperatures of Benzocyclobutene (BCB) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crosslinking temperatures for various benzocyclobutene (BCB) derivatives. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for the selection of appropriate BCB monomers for a range of applications, from microelectronics to the synthesis of complex organic molecules.
Introduction to Benzocyclobutene Crosslinking
Benzocyclobutene (BCB) resins are a class of thermosetting polymers known for their excellent thermal stability, low dielectric constant, and high degree of planarization. Their utility stems from a unique thermal crosslinking mechanism that proceeds without the evolution of volatile byproducts. The crosslinking process is initiated by the thermal ring-opening of the strained four-membered ring of the BCB moiety to form a highly reactive o-quinodimethane intermediate. This intermediate then readily undergoes a [4+2] cycloaddition (Diels-Alder reaction) with a dienophile, which can be another o-quinodimethane molecule or other reactive species, to form a stable, crosslinked network.
The temperature at which this crosslinking occurs is a critical parameter for material processing and application. Unsubstituted BCB resins typically require high temperatures, often in the range of 250-300°C, for efficient curing. However, the introduction of substituents onto the BCB ring can significantly influence the electronics of the ring system, thereby lowering the activation energy for the ring-opening reaction and reducing the crosslinking temperature. This guide explores the impact of various functional groups on the thermal behavior of BCB derivatives.
Comparative Crosslinking Temperatures
The crosslinking temperatures of different BCB derivatives are typically characterized by Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the exothermic crosslinking reaction. The peak temperature of the exotherm in a DSC thermogram is generally taken as the crosslinking temperature. The following table summarizes the crosslinking temperatures for a selection of BCB derivatives, as reported in the literature.
| BCB Derivative | Substituent | Peak Crosslinking Temperature (°C) | Reference |
| Unsubstituted BCB Resin | None | ~250 - 300 | |
| Cyano-substituted BCB | Cyano group on the four-membered ring | ~150 - 200 | |
| Butoxy-substituted BCB | Butoxy group on the aromatic ring | ~120 | [1] |
| Tetraphenylethylene-functionalized BCB | Ether-linked TPE on the four-membered ring | ~190 | [2] |
| Divinylsiloxane-bis-BCB (DVS-bis-BCB) | Divinylsiloxane linkage | Soft cure: 210, Hard cure: 250 | [3] |
Experimental Protocols
General Procedure for Thermal Curing of BCB Resins
The following is a general protocol for the thermal curing of a BCB resin film. Specific temperatures and times will vary depending on the derivative used, as indicated in the table above.
-
Surface Preparation: Ensure the substrate is clean and free of contaminants. A brief treatment with O2 plasma followed by a deionized water rinse is often sufficient. For substrates with existing polymer layers, a dehydration bake (e.g., 150°C) may be necessary.
-
Resin Application: Apply the BCB resin solution to the substrate using a suitable method, such as spin-coating, to achieve the desired film thickness.
-
Solvent Removal (Bake): After application, bake the coated substrate on a hotplate to remove the solvent. Typical bake temperatures range from 80°C to 150°C for at least 60 seconds.
-
Thermal Curing: Transfer the substrate to a convection oven, vacuum oven, or tube furnace with an inert atmosphere (e.g., nitrogen or argon with <100 ppm oxygen) to prevent oxidation at elevated temperatures.
-
Curing Profile:
-
Ramp the temperature to the desired crosslinking temperature for the specific BCB derivative. A slow ramp rate can improve planarization.
-
Hold at the crosslinking temperature for a specified duration to achieve the desired degree of cure. For example, a "soft cure" might involve a lower temperature or shorter time to achieve partial crosslinking (e.g., 75-85% conversion), while a "hard cure" aims for >95% conversion at a higher temperature or for a longer duration.
-
Cool the substrate down to room temperature.
-
Experimental Protocol for Differential Scanning Calorimetry (DSC) Analysis
DSC is used to determine the crosslinking temperature and the heat of reaction of BCB derivatives.
-
Sample Preparation: Accurately weigh a small amount of the uncured BCB resin (typically 5-10 mg) into a standard aluminum DSC pan.
-
DSC Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a low temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the expected completion of the crosslinking exotherm.
-
Hold at the high temperature for a few minutes to ensure the reaction is complete.
-
Cool the sample back to the starting temperature.
-
-
Data Analysis: The exothermic peak in the heat flow curve represents the crosslinking reaction. The peak temperature of this exotherm is reported as the crosslinking temperature. The area under the peak corresponds to the total heat of reaction (ΔH).
Signaling Pathways and Logical Relationships
The thermal crosslinking of benzocyclobutene is a well-defined chemical transformation. The logical relationship of this process, from the monomer to the crosslinked polymer network, can be visualized as a straightforward reaction pathway.
BCB Crosslinking Mechanism
The thermal crosslinking of BCB proceeds through a two-step mechanism:
-
Ring-Opening: Upon heating, the four-membered ring of the BCB molecule undergoes a conrotatory ring-opening to form a highly reactive o-quinodimethane intermediate. This step is the rate-determining step of the overall process.
-
Diels-Alder Cycloaddition: The o-quinodimethane intermediate, which is a conjugated diene, then rapidly reacts with a dienophile in a [4+2] cycloaddition reaction. In the case of pure BCB resins, another o-quinodimethane molecule can act as the dienophile, leading to dimerization and polymerization.
This process results in the formation of a highly crosslinked and thermally stable polymer network.
Caption: Thermal crosslinking mechanism of benzocyclobutene (BCB).
Experimental Workflow for Comparative Analysis
The process of comparing the crosslinking temperatures of different BCB derivatives follows a logical experimental workflow.
Caption: Experimental workflow for the comparative study of BCB derivatives.
References
A Comparative Guide to Validating Crosslinking Density and Efficiency in Benzocyclobutene (BCB) Networks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key methodologies for validating the crosslinking density and efficiency of benzocyclobutene (BCB) networks. Supported by experimental data, this document details the protocols for established analytical techniques and contrasts the performance of BCB-based systems with common alternative crosslinking chemistries.
Introduction to Benzocyclobutene (BCB) Crosslinking
Benzocyclobutene (BCB) is a thermally activated crosslinking agent increasingly utilized in microelectronics, biomedical devices, and advanced polymer networks.[1] The crosslinking mechanism is initiated by the thermal ring-opening of the cyclobutene ring to form a highly reactive o-quinodimethane intermediate. This intermediate readily undergoes Diels-Alder cycloaddition reactions with available dienophiles or dimerizes to form a stable, crosslinked network.[2] A key advantage of BCB chemistry is that this process does not produce any volatile byproducts, leading to minimal shrinkage and improved dimensional stability of the final product.[3]
The degree of crosslinking, or crosslink density, is a critical parameter that dictates the material's mechanical, thermal, and chemical properties.[4] Accurate and reliable validation of this parameter is essential for ensuring the performance and reproducibility of BCB-based materials.
Caption: Thermally induced crosslinking pathway of benzocyclobutene (BCB).
Methodologies for Validating Crosslink Density and Efficiency
Several analytical techniques can be employed to quantify the crosslink density and efficiency of BCB networks. The most common and effective methods include Swelling Analysis, Dynamic Mechanical Analysis (DMA), and Fourier Transform Infrared (FTIR) Spectroscopy.
Swelling Analysis
Swelling tests are a classical and widely used method to determine the crosslink density of a polymer network.[5] The principle is based on immersing a crosslinked polymer in a suitable solvent. The solvent molecules diffuse into the polymer network, causing it to swell. The extent of swelling is limited by the elastic retractive forces of the crosslinked network. At equilibrium, the thermodynamic force of mixing is balanced by the elastic force of the network.
The crosslink density can be calculated from the equilibrium swelling data using the Flory-Rehner equation.[6]
Experimental Protocol:
-
Sample Preparation: Prepare a small, precisely weighed sample of the cured BCB network (typically a few milligrams). Measure the initial dimensions of the sample if determining volumetric swelling.
-
Solvent Selection: Choose a good solvent for the un-crosslinked BCB polymer. Toluene is a commonly used solvent for BCB-based materials.
-
Swelling: Immerse the sample in the chosen solvent in a sealed container at a constant temperature (e.g., room temperature) for a sufficient time to reach equilibrium swelling (typically 24-72 hours).
-
Measurement: After reaching equilibrium, carefully remove the swollen sample, blot the surface to remove excess solvent, and immediately weigh it.
-
Drying: Dry the swollen sample under vacuum to a constant weight to determine the weight of the polymer.
-
Calculation: Calculate the polymer volume fraction in the swollen gel (ν₂) and then use the Flory-Rehner equation to determine the molecular weight between crosslinks (Mc) and the crosslink density.
Flory-Rehner Equation:
-ln(1 - ν₂) - ν₂ - χν₂² = V₁/Mc * (ν₂¹ᐟ³ - ν₂/2)
Where:
-
ν₂ is the volume fraction of the polymer in the swollen gel.
-
χ is the Flory-Huggins polymer-solvent interaction parameter (a value of ~0.45 is often used for similar systems in good solvents).[6]
-
V₁ is the molar volume of the solvent.
-
Mc is the number-average molecular weight between crosslinks.
Caption: Experimental workflow for determining crosslink density via swelling analysis.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for characterizing the viscoelastic properties of polymers.[4] For a crosslinked polymer, DMA can be used to determine the crosslink density by measuring the storage modulus (E') in the rubbery plateau region, which is the region above the glass transition temperature (Tg) where the material exhibits elastic behavior.[7] According to the theory of rubber elasticity, the storage modulus in this region is directly proportional to the crosslink density.[8]
Experimental Protocol:
-
Sample Preparation: Prepare a sample of the cured BCB network with well-defined geometry (e.g., a rectangular film or bar).
-
DMA Setup: Mount the sample in the DMA instrument in a suitable deformation mode (e.g., tension, three-point bending).
-
Temperature Sweep: Perform a dynamic temperature ramp test at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3°C/min). The temperature range should span from below the glass transition to well into the rubbery plateau.
-
Data Analysis: Identify the glass transition temperature (Tg) from the peak of the tan δ curve. Determine the storage modulus (E') in the rubbery plateau region (typically at Tg + 40°C).
-
Calculation: Calculate the molecular weight between crosslinks (Mc) and the crosslink density using the following equation:
E' = 3 * (ρRT / Mc)
Where:
-
E' is the storage modulus in the rubbery plateau.
-
ρ is the density of the polymer.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
-
Mc is the number-average molecular weight between crosslinks.
Caption: Experimental workflow for determining crosslink density using DMA.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for monitoring the extent of the crosslinking reaction in real-time by tracking the disappearance of specific functional groups.[2] For BCB, the curing process can be followed by observing the decrease in the absorbance of peaks associated with the benzocyclobutene ring. This allows for the determination of the degree of cure or crosslinking efficiency.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the uncured BCB resin between two salt plates (e.g., KBr) or on an appropriate substrate for in-situ measurements.
-
FTIR Setup: Place the sample in a heated FTIR cell that allows for precise temperature control.
-
Initial Spectrum: Record the FTIR spectrum of the uncured sample at room temperature.
-
Curing and Data Acquisition: Heat the sample to the desired curing temperature and record FTIR spectra at regular time intervals throughout the curing process.
-
Data Analysis: Identify a characteristic absorption band of the BCB ring that decreases during curing (e.g., around 1475 cm⁻¹) and a reference peak that remains constant.[9]
-
Calculation of Crosslinking Efficiency: The degree of cure (α) at a given time (t) can be calculated using the following formula:
α(t) = [1 - (Aₜ / A₀)] * 100%
Where:
-
Aₜ is the absorbance of the characteristic BCB peak at time t.
-
A₀ is the initial absorbance of the characteristic BCB peak.
Caption: Workflow for determining crosslinking efficiency using FTIR spectroscopy.
Comparative Data for BCB Network Characterization
The following table summarizes typical data obtained for BCB networks using the described techniques. It is important to note that absolute values can vary depending on the specific BCB monomer, formulation, and curing conditions.
| Parameter | Swelling Analysis | Dynamic Mechanical Analysis (DMA) | FTIR Spectroscopy |
| Primary Measurement | Equilibrium solvent uptake | Storage Modulus (E') in rubbery plateau | Absorbance of reactive groups |
| Calculated Value | Crosslink density (mol/cm³), Mc ( g/mol ) | Crosslink density (mol/cm³), Mc ( g/mol ) | Degree of Cure (%) |
| Typical Range for BCB | Mc: 500 - 5000 g/mol | E': 1 - 100 MPa | > 95% for full cure |
| Advantages | Simple, low-cost equipment | Provides information on viscoelastic properties (Tg, tan δ) | Real-time monitoring of cure kinetics, high sensitivity |
| Disadvantages | Requires knowledge of Flory-Huggins parameter, time-consuming | Requires well-defined sample geometry, can be affected by fillers | Indirect measure of crosslink density, requires a clear, non-interfering peak |
Comparison with Alternative Crosslinking Chemistries
While BCB offers significant advantages, other crosslinking chemistries are also widely used. The choice of crosslinker depends on the specific application requirements, such as curing temperature, desired material properties, and biocompatibility.
Epoxy-Amine Systems
Epoxy resins cured with amine hardeners are one of the most common thermosetting systems. The crosslinking occurs through the reaction of the epoxy groups with the active hydrogens of the amine.[10]
Comparison with BCB:
-
Curing: Epoxy-amine systems can be formulated to cure over a wide range of temperatures, from room temperature to elevated temperatures. BCB requires thermal activation, typically above 200°C.[11]
-
Byproducts: The epoxy-amine reaction does not produce volatile byproducts.
-
Properties: Epoxy networks generally exhibit excellent adhesion, chemical resistance, and mechanical properties. However, they can be more brittle than BCB networks.
-
Moisture Absorption: Epoxies tend to have higher moisture absorption compared to the nonpolar hydrocarbon network of BCB.[3]
Maleimide-Thiol Systems
Maleimide-based crosslinkers react with thiol groups via a Michael addition reaction. This chemistry is highly specific and is often used in bioconjugation and hydrogel formation.[12]
Comparison with BCB:
-
Reaction Conditions: Maleimide-thiol reactions can proceed at physiological pH and temperature, making them suitable for applications involving sensitive biological molecules.
-
Specificity: The reaction is highly specific for thiols, allowing for controlled crosslinking.
-
Byproducts: The reaction does not produce byproducts.
-
Network Properties: The resulting thioether bond is stable. The properties of the network can be tuned by the choice of the polymer backbone.
The following table provides a qualitative and quantitative comparison of these crosslinking chemistries.
| Feature | Benzocyclobutene (BCB) | Epoxy-Amine | Maleimide-Thiol |
| Curing Mechanism | Thermal ring-opening and Diels-Alder | Nucleophilic addition | Michael addition |
| Curing Temperature | High (>200°C) | Variable (Room Temp to >150°C) | Mild (Physiological conditions) |
| Byproducts | None | None | None |
| Typical Storage Modulus (E') | 1 - 100 MPa | 1 - 3 GPa (glassy state) | Variable (depends on backbone) |
| Typical Glass Transition (Tg) | >350°C (for highly crosslinked)[3] | 50 - 200°C | Variable |
| Advantages | No byproducts, low moisture absorption, excellent dielectric properties | Good adhesion, versatile curing conditions, high mechanical strength | High specificity, mild reaction conditions, biocompatible |
| Disadvantages | High curing temperature | Can be brittle, higher moisture absorption | Potential for retro-Michael reaction (reversibility) |
Conclusion
The validation of crosslinking density and efficiency is paramount for the development and application of BCB-based materials. Swelling analysis, DMA, and FTIR spectroscopy are complementary techniques that provide a comprehensive understanding of the network structure. While swelling and DMA offer quantitative measures of crosslink density, FTIR provides invaluable insights into the kinetics and efficiency of the curing reaction.
Compared to traditional crosslinking chemistries like epoxy-amine and maleimide-thiol systems, BCB offers a unique combination of properties, including the absence of volatile byproducts, excellent thermal stability, and low moisture absorption, making it a superior choice for high-performance applications. The selection of the most appropriate crosslinking chemistry and validation methodology should be guided by the specific performance requirements of the final material.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 4. tainstruments.com [tainstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of low-temperature benzocyclobutene cross-linker and utilization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in situ delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: BCB-Based Materials in Advanced Electronic Applications
In the ever-evolving landscape of microelectronics, the selection of dielectric materials is a critical factor dictating the performance, reliability, and miniaturization of devices. Among the plethora of options, Benzocyclobutene (BCB)-based resins have carved out a significant niche, particularly in high-frequency and high-density applications. This guide provides an objective comparison of BCB-based materials against other commonly used dielectrics—Polyimide (PI), Parylene, and Silicon Dioxide (SiO₂)—supported by experimental data to empower researchers and drug development professionals in making informed material choices.
Key Performance Metrics: A Comparative Analysis
The suitability of a dielectric material for a specific electronic application hinges on a combination of its electrical, thermal, and mechanical properties. The following table summarizes the key performance indicators for BCB and its counterparts, offering a quantitative foundation for comparison.
| Property | BCB (CYCLOTENE™ 4024-40) | Polyimide (Kapton® HN) | Parylene C | Thermal Silicon Dioxide (SiO₂) |
| Dielectric Constant | 2.65 (@ 1 GHz - 20 GHz)[1] | ~3.4 - 3.9 (@ 1 kHz)[2][3] | 3.15 (@ 60 Hz), 2.95 (@ 1 MHz)[4] | 3.9[5] |
| Dissipation Factor | 0.0008 (@ 1 MHz)[1] | ~0.002 (@ 1 kHz)[2] | 0.020 (@ 60 Hz), 0.019 (@ 1 kHz)[4][6] | Low |
| Breakdown Voltage (V/cm) | 3 x 10⁶ | >3 x 10⁶ | >2 x 10⁶ | >8 x 10⁶ |
| Volume Resistivity (Ω·cm) | 1 x 10¹⁹[1] | 1 x 10¹⁸ | 8.8 x 10¹⁶[4] | 10¹⁴ - 10¹⁶ |
| Thermal Stability | >350 °C (Glass Transition)[1] | 360-410 °C (Glass Transition)[7] | 80 °C (Continuous Service)[6] | Up to 1600 °C[8] |
| Moisture Absorption (%) | < 0.2 (at 80% RH)[9] | ~1.3 - 4.0 (24 hr immersion)[3] | < 0.1 | Negligible |
| Coefficient of Thermal Expansion (ppm/°C) | 42[1] | 20 | 35 | 0.5 |
In-Depth Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are crucial. The following sections outline the standard protocols for measuring critical dielectric properties.
Dielectric Constant and Dissipation Factor Measurement
The dielectric properties of thin films are commonly characterized using a parallel plate capacitance method or advanced techniques like Time-Domain Spectroscopy (TDS).
Method: Parallel Plate Capacitance
-
Sample Preparation: A thin film of the dielectric material is deposited on a conductive substrate (e.g., a silicon wafer). A top electrode of a known area is then deposited onto the dielectric film, forming a metal-insulator-metal (MIM) capacitor structure.
-
Instrumentation: An LCR meter or an impedance analyzer is used for the measurement.
-
Procedure:
-
The capacitance (C) and the dissipation factor (D) of the MIM capacitor are measured at various frequencies.
-
The thickness (d) of the dielectric film is accurately measured using techniques like ellipsometry or profilometry.
-
The area (A) of the top electrode is known from the deposition mask.
-
-
Calculation: The dielectric constant (εr) is calculated using the formula for a parallel plate capacitor: C = (εr * ε₀ * A) / d where ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
Moisture Absorption Testing (Based on ASTM D570)
This test determines the amount of water absorbed by a material when immersed in water under controlled conditions.
-
Specimen Preparation: At least three specimens of the material are prepared with specific dimensions (e.g., 50.8 mm diameter and 3.2 mm thickness for molded plastics)[10].
-
Initial Conditioning and Weighing: The specimens are dried in an oven at a specified temperature (e.g., 50 ± 3 °C) for 24 hours, then cooled in a desiccator. Their initial dry weight (W₁) is recorded.
-
Immersion: The specimens are completely immersed in distilled water at a controlled temperature (e.g., 23 ± 1 °C) for a specified duration (typically 24 hours)[9][10].
-
Final Weighing: After immersion, the specimens are removed, patted dry with a lint-free cloth, and immediately weighed (W₂).
-
Calculation: The percentage of water absorption is calculated as: Water Absorption (%) = [(W₂ - W₁) / W₁] * 100
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere, providing information about its thermal stability and decomposition temperature.[11][12][13]
-
Sample Preparation: A small, representative sample of the material (typically 5-10 mg) is placed in a tared TGA sample pan.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Procedure:
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).[13]
-
The weight of the sample is continuously monitored as the temperature increases.
-
-
Data Analysis: The resulting TGA curve plots weight percentage versus temperature. The onset temperature of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss) are determined to assess thermal stability.
Visualizing Workflows and Decision Making
To further aid in the practical application of this information, the following diagrams illustrate a typical material selection process and a generalized experimental workflow for material characterization.
References
- 1. lookpolymers.com [lookpolymers.com]
- 2. lookpolymers.com [lookpolymers.com]
- 3. qnityelectronics.com [qnityelectronics.com]
- 4. hzo.com [hzo.com]
- 5. Thermal Silicon Dioxide [mit.edu]
- 6. exdron.co.il [exdron.co.il]
- 7. docs.rs-online.com [docs.rs-online.com]
- 8. 2.1 Silicon Dioxide Properties [iue.tuwien.ac.at]
- 9. kiyorndlab.com [kiyorndlab.com]
- 10. micomlab.com [micomlab.com]
- 11. scribd.com [scribd.com]
- 12. azom.com [azom.com]
- 13. youtube.com [youtube.com]
A Comparative Guide to Polymers Crosslinked with 4-Hydroxymethylbenzocyclobutene for High-Performance Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate crosslinking agent is paramount in the development of high-performance polymers for advanced applications, including microelectronics and medical devices. The crosslinking agent dictates the final mechanical and thermal properties of the polymer network. This guide provides an objective comparison of the mechanical properties of polymers crosslinked with 4-Hydroxymethylbenzocyclobutene (4-OH-MeBCB) against common alternative crosslinking agents. The data presented is compiled from various studies to offer a comparative overview.
Comparative Analysis of Mechanical Properties
The following table summarizes the key mechanical and thermal properties of polymers crosslinked with 4-OH-MeBCB and alternative crosslinkers. It is important to note that the base polymer and processing conditions can significantly influence these properties.
| Property | This compound (BCB) Crosslinked Polymer | Peroxide Crosslinked HDPE | Amine-Cured Epoxy | Maleimide Crosslinked Polyimide |
| Tensile Strength (MPa) | 17.8 – 32.1[1] | ~25-35[2][3] | >70 | >100 |
| Young's Modulus (GPa) | ~2.9[4] | 0.4 - 1.0 | 2.5 - 4.14[5] | ~3.0 |
| Elongation at Break (%) | 8 – 31.2[1][4] | >100[6] | <10 | <10 |
| Thermal Decomposition Temp. (Td5%, °C) | >350[7] | ~400 | ~300-350 | >500[8][9] |
| Glass Transition Temp. (Tg, °C) | >350[7][10] | ~120-130 | 150-220 | >300 |
Experimental Workflow and Methodologies
A typical workflow for evaluating the mechanical properties of crosslinked polymers is outlined below. This process ensures accurate and reproducible data for comparative analysis.
Caption: Experimental workflow for mechanical properties testing of crosslinked polymers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below, adhering to internationally recognized standards to ensure data integrity and comparability.
Tensile Properties Testing (ASTM D882)
This test determines the tensile strength, Young's modulus, and elongation at break of thin polymer films.
1. Specimen Preparation:
-
Thin films of the crosslinked polymer are cast to a uniform thickness of less than 1.0 mm.
-
Test specimens are cut into rectangular strips, typically 25 mm in width and with a gauge length of at least 50 mm.[11] It is crucial that the specimens are free from nicks or other defects.[12]
-
At least five specimens are prepared for each material to ensure statistical significance.[12]
2. Conditioning:
-
Specimens are conditioned at a standard laboratory atmosphere of 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours prior to testing.[12]
3. Test Procedure:
-
The test is performed using a universal testing machine (UTM).
-
The specimen is securely mounted in the grips of the UTM, ensuring proper alignment.[13]
-
The specimen is pulled at a constant rate of crosshead movement until it ruptures.[11][14] The test speed is determined based on the material's expected elongation at break.[14]
-
The force and elongation are recorded throughout the test.
4. Calculations:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
Thermogravimetric Analysis (TGA) (ASTM E1131)
TGA is used to determine the thermal stability and decomposition temperature of the crosslinked polymer.
1. Instrument Setup:
-
A thermogravimetric analyzer is used for this test.
-
The instrument is calibrated for temperature and mass.
2. Test Procedure:
-
A small sample of the crosslinked polymer (typically 5-10 mg) is placed in a tared TGA pan.[15]
-
The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere, typically nitrogen, to prevent oxidation.[15][16]
-
The mass of the sample is continuously monitored as a function of temperature.[17]
3. Data Analysis:
-
A plot of mass versus temperature is generated.
-
The thermal decomposition temperature (Td5%) is determined as the temperature at which the material has lost 5% of its initial mass.
Dynamic Mechanical Analysis (DMA)
DMA is used to determine the viscoelastic properties of the polymer, including the glass transition temperature (Tg).
1. Specimen Preparation:
-
Rectangular specimens of defined dimensions are prepared from the crosslinked polymer film.
2. Test Procedure:
-
The specimen is clamped in the DMA instrument, typically in a tensile or three-point bending mode.[18]
-
A sinusoidal stress is applied to the sample, and the resulting strain is measured.
-
The test is conducted over a range of temperatures at a constant frequency (e.g., 1 Hz).[19]
3. Data Analysis:
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are plotted as a function of temperature.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.[19]
Conclusion
Polymers crosslinked with this compound exhibit a favorable balance of mechanical and thermal properties, making them suitable for applications requiring high thermal stability and moderate tensile strength. When compared to other crosslinking systems, BCB-crosslinked polymers offer a distinct advantage in terms of high-temperature performance, as indicated by their high glass transition and decomposition temperatures. While peroxide-crosslinked polyolefins may offer superior elongation at break, and amine-cured epoxies and maleimide-crosslinked polyimides can provide higher tensile strength, the choice of crosslinker will ultimately depend on the specific performance requirements of the end-use application. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and comparison of these materials.
References
- 1. Self-crosslinking all-hydrocarbon polyethylene thermosets through intrinsic benzocyclobutene cycloaddition - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linke… [ouci.dntb.gov.ua]
- 3. Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linke… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of Dialkyl Peroxide Crosslinking on the Properties of LLDPE and UHMWPE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanically strong polyimide aerogels cross-linked with low-cost polymers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10633J [pubs.rsc.org]
- 11. matestlabs.com [matestlabs.com]
- 12. micomlab.com [micomlab.com]
- 13. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 14. Tensile Properties (Sheet) ASTM D882 [intertek.com]
- 15. setaramsolutions.com [setaramsolutions.com]
- 16. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 17. infinitalab.com [infinitalab.com]
- 18. DMA: Dynamic Mechanical Analysis – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. yadda.icm.edu.pl [yadda.icm.edu.pl]
A Comparative Guide to AFM and TEM Analysis of Benzocyclobutene-Containing Block Copolymers
For researchers, scientists, and drug development professionals, understanding the nanoscale morphology of novel polymer systems is crucial for predicting and controlling their macroscopic properties. This guide provides a comparative overview of two powerful microscopy techniques, Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), for the analysis of block copolymers incorporating benzocyclobutene (BCB) moieties. The inclusion of BCB units allows for thermal crosslinking, leading to robust nanostructures with potential applications in areas such as nanolithography, drug delivery, and advanced coatings.
This guide will delve into the experimental protocols for both techniques, present a quantitative comparison of the data they provide, and illustrate the experimental workflows using diagrams.
Unveiling Nanostructures: AFM vs. TEM
Both AFM and TEM are indispensable tools for characterizing the self-assembled nanostructures of block copolymers. However, they operate on different principles and provide complementary information.
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that generates a topographical map of a surface with nanoscale resolution.[1] In the context of block copolymers, AFM, particularly in tapping mode with phase imaging, can differentiate between the constituent blocks based on their mechanical properties, such as stiffness and adhesion.[2][3] This allows for the visualization of the surface morphology without the need for staining.[2]
Transmission Electron Microscopy (TEM) , on the other hand, utilizes a beam of electrons transmitted through an ultrathin specimen to form an image.[4] For block copolymers, TEM provides high-resolution images of the internal morphology. Contrast between the different polymer blocks is typically achieved by staining one of the blocks with a heavy metal compound, such as osmium tetroxide (for diene-containing blocks) or ruthenium tetroxide, which selectively scatters the electron beam.[4]
Quantitative Morphological Analysis
The choice between AFM and TEM can depend on the specific quantitative data required. The following table summarizes key morphological parameters that can be extracted from the analysis of a model system: a poly(styrene)-block-poly(isoprene) diblock copolymer with benzocyclobutene units incorporated into the polyisoprene block (PS-b-PI(BCB)).
| Parameter | Atomic Force Microscopy (AFM) | Transmission Electron Microscopy (TEM) |
| Domain Size (d) | Can be measured from phase images. Accuracy depends on tip sharpness. | Provides high-accuracy measurements of domain spacing from cross-sectional images. |
| Periodicity (L₀) | Can be determined from the repeating patterns on the surface. | Offers precise determination of the center-to-center distance between domains. |
| Morphology | Excellent for identifying surface morphology (e.g., lamellae, cylinders, spheres). | Reveals the bulk morphology and can distinguish between different phases in 3D through tomography. |
| Surface Roughness | Directly measures the root-mean-square (RMS) roughness of the film surface. | Not a primary technique for quantifying surface roughness. |
| Crosslinking Effects | Can probe changes in mechanical properties (stiffness) upon crosslinking through techniques like nanoindentation. | Can visualize morphological changes and fixation of the nanostructure after crosslinking. |
Detailed Experimental Protocols
Precise and reproducible sample preparation and imaging are critical for obtaining high-quality data. Below are detailed protocols for AFM and TEM analysis of BCB-containing block copolymers.
Atomic Force Microscopy (AFM) Protocol
-
Sample Preparation:
-
Thin films of the block copolymer are typically prepared by spin-coating a dilute solution (e.g., 1-2 wt% in toluene) onto a clean silicon wafer or freshly cleaved mica substrate.
-
To induce microphase separation, the films are annealed under vacuum or in a solvent vapor atmosphere. For BCB-containing block copolymers, a subsequent thermal annealing step at elevated temperatures (e.g., 200-250 °C) is performed to induce crosslinking of the BCB units. The annealing time and temperature are critical parameters that control the final morphology and degree of crosslinking.
-
-
Imaging:
-
AFM imaging is performed in tapping mode to minimize sample damage.
-
Phase imaging is used to enhance the contrast between the different polymer blocks. The phase lag of the oscillating cantilever is sensitive to the material properties, providing a map of the different domains.
-
Key imaging parameters to optimize include the setpoint amplitude, scan rate, and cantilever choice.
-
Transmission Electron Microscopy (TEM) Protocol
-
Sample Preparation:
-
Film Preparation and Crosslinking: A thin film of the BCB-containing block copolymer is cast onto a substrate (e.g., glass slide) and thermally annealed to induce both microphase separation and crosslinking.
-
Staining: To enhance contrast, the crosslinked film is exposed to the vapor of a staining agent. For a PS-b-PI(BCB) copolymer, the polyisoprene domains can be selectively stained with osmium tetroxide (OsO₄) or ruthenium tetroxide (RuO₄). The staining time needs to be carefully controlled to achieve sufficient contrast without damaging the sample.
-
Sectioning: The stained, crosslinked film is then embedded in an epoxy resin. Ultrathin sections (typically 50-100 nm thick) are cut from the embedded block using an ultramicrotome equipped with a diamond knife.[5]
-
Grid Mounting: The ultrathin sections are collected onto a TEM grid (e.g., a copper grid).
-
-
Imaging:
-
The TEM is operated at a typical accelerating voltage (e.g., 80-200 kV).
-
Bright-field imaging is the standard mode used to visualize the stained and unstained domains. The stained domains will appear dark as they scatter more electrons.
-
Images are captured at different magnifications to analyze the overall morphology and measure domain sizes and periodicities.
-
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key steps in the AFM and TEM analysis of BCB-containing block copolymers.
By carefully selecting the appropriate characterization technique and following rigorous experimental protocols, researchers can gain a comprehensive understanding of the nanoscale morphology of benzocyclobutene-containing block copolymers, paving the way for the rational design of advanced materials with tailored properties.
References
- 1. AFM, SPM, STM and TEM Techniques: Brilliant Techniques in Characterization of Block Copolymer Self-Assembly Nanostructures | Semantic Scholar [semanticscholar.org]
- 2. observatorioplastico.com [observatorioplastico.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of a block copolymer morphology by transmission electron microscopy and scanning force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntnu.edu [ntnu.edu]
Safety Operating Guide
Proper Disposal of 4-Hydroxymethylbenzocyclobutene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like 4-Hydroxymethylbenzocyclobutene are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, its contaminated materials, and spill cleanup residues.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be familiar with its potential hazards. While comprehensive toxicological data for this specific compound is limited, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.[1]
Personal Protective Equipment (PPE): When handling this compound, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. The lack of extensive data underscores the need for cautious handling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| CAS Number | 53076-11-2 | [1] |
| Acute Toxicity (Oral) | No data available | [1] |
| Acute Toxicity (Dermal) | No data available | [1] |
| Acute Toxicity (Inhalation) | No data available | [1] |
| Skin Corrosion/Irritation | No data available | [1] |
| Serious Eye Damage/Irritation | No data available | [1] |
Experimental Protocols: Disposal Procedures
The recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect all waste containing this compound (including pure compound, solutions, and contaminated solids) in a designated, leak-proof, and chemically compatible container.
-
Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams. While specific incompatibility data is unavailable, it is prudent to avoid mixing it with strong oxidizing agents.
-
Solid vs. Liquid Waste: Use separate containers for solid and liquid waste to facilitate proper disposal by the waste management company.
Step 2: Labeling and Storage
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.
-
Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a well-ventilated, designated hazardous waste accumulation area, away from heat and ignition sources. The storage area should have secondary containment to manage potential leaks.
Step 3: Disposal of Contaminated Materials
-
PPE and Labware: Any disposable PPE (gloves, etc.), absorbent materials from spill cleanups, and contaminated labware (e.g., weighing paper, pipette tips) should be collected as solid hazardous waste.
-
Rinsing Glassware: For reusable glassware, the first rinse with a suitable solvent should be collected as hazardous waste. Subsequent rinses can typically be managed as regular chemical waste, in accordance with institutional policies.
Step 4: Spill Management
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into the designated solid hazardous waste container. Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Step 5: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Documentation: Ensure all required documentation for the hazardous waste manifest is completed accurately.
Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making and operational workflow for the disposal of laboratory chemical waste, including this compound.
Caption: Workflow for proper laboratory chemical waste disposal.
References
Essential Safety and Operational Guide for 4-Hydroxymethylbenzocyclobutene
This guide provides immediate, essential safety and logistical information for handling 4-Hydroxymethylbenzocyclobutene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling from receipt to disposal.
Chemical Identifier and Properties
| Property | Value |
| Product Name | This compound |
| Synonyms | bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol, 4-HMBCB |
| CAS Number | 53076-11-2 |
| Molecular Formula | C9H10O |
| Molecular Weight | 134.18 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
The substance is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Proper PPE is critical to prevent exposure.
| Task / Compound Form | PPE Type | Specification | Purpose |
| Handling Solids (e.g., weighing) | Hand Protection | Nitrile Gloves (Double Gloving Recommended) | Prevents dermal contact with powder.[3] |
| Eye Protection | Safety Goggles | Protects eyes from airborne particulates.[3] | |
| Body Protection | Professional Lab Coat (fully buttoned) | Protects skin and clothing from contamination.[3] | |
| Respiratory Protection | N95 Respirator or use of Chemical Fume Hood | Minimizes inhalation of fine powder. A fume hood is the preferred engineering control.[3] | |
| Handling Solutions (e.g., preparing dilutions) | Hand Protection | Nitrile Gloves | Prevents dermal contact with the solution.[3] |
| Eye Protection | Safety Glasses with Side Shields (Minimum) | Protects eyes from accidental splashes.[3] | |
| Body Protection | Professional Lab Coat (fully buttoned) | Protects skin and clothing from splashes.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow minimizes exposure risk.[3] All handling of solid material should be performed within a certified chemical fume hood to control airborne particulates.[3]
1. Preparation:
-
Designate a work area, preferably within a chemical fume hood.[3]
-
Cover the work surface with absorbent, disposable bench paper.[3]
-
Ensure an eyewash station and safety shower are close to the workstation.[4][5]
2. PPE Donning:
-
Before handling the compound, put on all required PPE as specified in the table above.[3]
-
Inspect gloves for tears or defects before use.[3]
3. Weighing (Solids):
-
Perform all weighing of the powdered compound inside a chemical fume hood or a ventilated balance enclosure.[3]
-
Use a micro-spatula to carefully transfer the powder, avoiding any actions that could create dust.[3]
-
Tare the weigh boat or vessel before adding the compound.[3]
-
Immediately close the primary container after dispensing.[3]
4. Dissolution:
-
Add the solvent to the vessel containing the weighed solid in a controlled manner to avoid splashing.
-
If necessary, sonicate or gently agitate the mixture to ensure complete dissolution.
5. Storage:
-
Store in a cool, dry place away from incompatible substances such as strong oxidizing agents.[1]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6] Get medical help if you feel unwell.[6] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[6] If skin irritation occurs, get medical help.[1][2][6] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[6] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |
Accidental Release and Disposal Plan
Spill Response:
-
Avoid dust formation and breathing vapors, mist, or gas.[6]
-
Ensure adequate ventilation and remove all sources of ignition.[6]
-
Evacuate personnel to safe areas.[6]
-
Use personal protective equipment, including chemical-impermeable gloves.[6]
-
Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[6]
-
Prevent further leakage or spillage if it is safe to do so, and do not let the chemical enter drains.[6]
Disposal:
-
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1][2][6]
-
Contaminated packaging should be disposed of in the same manner as the product itself.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
